Fluorescein (sodium)
Description
BenchChem offers high-quality Fluorescein (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorescein (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H10Na2O5 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;/h1-10,21-22H;;/q;2*+1/p-2 |
InChI Key |
RGPLGPBQJOQFJS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical and Physical Properties of Fluorescein Sodium
For Researchers, Scientists, and Drug Development Professionals
Fluorescein sodium, the disodium salt of fluorescein, is a synthetic organic dye renowned for its intense yellow-green fluorescence under ultraviolet or blue light.[1][2] This property has established it as an invaluable tool in a multitude of scientific and medical applications, ranging from a fluorescent tracer in biomedical research to a diagnostic agent in ophthalmology.[3][4] This guide provides a comprehensive overview of the fundamental chemical and physical properties of fluorescein sodium, complete with experimental methodologies and visual representations of its mechanism and applications.
Chemical and Physical Properties
Fluorescein sodium is an orange-red to dark red, odorless, and hygroscopic powder.[5][6][7] It is the water-soluble form of fluorescein.[5] The quantitative properties of fluorescein sodium are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Chemical Properties of Fluorescein Sodium
| Property | Value | References |
| Chemical Formula | C₂₀H₁₀Na₂O₅ | [5][8] |
| Molecular Weight | 376.27 g/mol | [3][9][10] |
| CAS Number | 518-47-8 | [3][8] |
| IUPAC Name | disodium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate | [5] |
| Synonyms | Uranine, Acid Yellow 73, D&C Yellow No. 8 | [3][8][9] |
| pKa | 2.2, 4.4, 6.7 (at 25°C) / ~6.4 | [11][12][13] |
Table 2: Physical Properties of Fluorescein Sodium
| Property | Value | References |
| Appearance | Orange-red to dark red powder | [5][11] |
| Melting Point | 314 to 316 °C (decomposes) / 320 °C | [8][11][14] |
| Solubility | ||
| in Water | Freely soluble / ≥ 100 mg/mL at 68°F / 500 g/L at 20°C | [5][11][15] |
| in Ethanol | Soluble / Sparingly soluble | [5][6] |
| in Diethyl Ether | Practically insoluble | [15] |
| pH (of 5% solution) | 7.8 - 9.8 | [5][8] |
| Hygroscopicity | Hygroscopic | [5][6] |
Table 3: Spectral Properties of Fluorescein Sodium
| Property | Value | References |
| Maximum Absorption Wavelength (λmax) | ~490-494 nm | [8][16][17] |
| Maximum Emission Wavelength (λem) | ~513-521 nm | [8][16][17] |
| Isosbestic Point | 460 nm | [8] |
The fluorescence of fluorescein sodium is highly dependent on pH.[17][18] The fluorescence disappears in acidic solutions and reappears when the solution is neutralized or becomes alkaline.[5][8]
Mechanism of Fluorescence
The characteristic fluorescence of fluorescein sodium is a result of its chemical structure, which contains a conjugated system. When exposed to light of a specific wavelength (around 494 nm), the electrons in the molecule are excited to a higher energy level. As they return to their ground state, they emit light at a longer wavelength (around 521 nm), which is perceived as a vibrant yellow-green color.[8][16]
Caption: Mechanism of fluorescein sodium fluorescence.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for determining key properties of fluorescein sodium.
1. Determination of Solubility
This protocol provides a general method for determining the solubility of fluorescein sodium in a given solvent.
References
- 1. chemiis.com [chemiis.com]
- 2. acs.org [acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. What is Fluorescein Sodium used for? [synapse.patsnap.com]
- 5. Sodium Fluorescein | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluorescein Sodium | 518-47-8 [chemicalbook.com]
- 7. Fluorescein Sodium CAS#: 518-47-8 [amp.chemicalbook.com]
- 8. macsenlab.com [macsenlab.com]
- 9. フルオレセイン ナトリウム塩 - D&C;黄色No. 8, NaFl [sigmaaldrich.com]
- 10. thomassci.com [thomassci.com]
- 11. Fluorescein Sodium CAS#: 518-47-8 [m.chemicalbook.com]
- 12. Fluorescein, disodium salt *CAS 518-47-8* | AAT Bioquest [aatbio.com]
- 13. Fluorescein | 2321-07-5 [chemicalbook.com]
- 14. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]
- 17. pH dependent spectral properties of sodium fluorescein ophthalmic solutions revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatility of Fluorescein Sodium in Scientific Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fluorescein sodium, a water-soluble fluorescent dye, alongside its derivatives, has established itself as an indispensable tool across a multitude of scientific disciplines.[1][2] Its intense green fluorescence upon excitation with blue light, coupled with its generally low toxicity, makes it a versatile probe for visualizing, tracking, and quantifying biological processes at the cellular, tissue, and even whole-organism level.[3] This technical guide provides an in-depth exploration of the core applications of fluorescein sodium and its key derivatives—fluorescein diacetate (FDA) and fluorescein isothiocyanate (FITC)—in research, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate experimental design and execution.
Fluorescent Tracer and Permeability Studies
Fluorescein sodium and its dextran conjugates are widely employed as fluorescent tracers to study the permeability of biological barriers, such as the intestinal epithelium and the blood-brain barrier (BBB).[4][5][6] These assays are crucial in drug development and disease modeling to understand the transport of substances across these critical interfaces.
In Vitro Epithelial Permeability Assay (FITC-Dextran)
This assay quantifies the permeability of epithelial cell monolayers, often cultured on Transwell® inserts, by measuring the passage of FITC-dextran from the apical to the basolateral compartment.[7]
Experimental Protocol:
-
Cell Culture: Seed epithelial cells on collagen-coated Transwell® inserts and culture until a confluent monolayer is formed.
-
FITC-Dextran Preparation: Prepare a 1 mg/mL solution of FITC-dextran (e.g., 20 kDa) in phenol red-free cell culture medium.[7] Protect the solution from light.[7]
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed (37°C) phenol red-free medium.
-
Add the compound of interest to the apical or basolateral compartment to assess its effect on permeability. Include appropriate vehicle controls.
-
Replace the apical medium with 250 µL of the FITC-dextran solution.[7]
-
Add 800 µL of phenol red-free medium to the basolateral compartment.[7]
-
Incubate for a defined period (e.g., 20 minutes) at room temperature, protected from light.[7]
-
-
Sample Collection and Measurement:
-
Data Analysis: Calculate the apparent permeability (Papp) coefficient. A standard curve of known FITC-dextran concentrations should be prepared to quantify the amount of tracer that has crossed the monolayer.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Tracer | FITC-Dextran (20 kDa) | [7] |
| Tracer Concentration | 1 mg/mL | [7] |
| Apical Volume | 250 µL | [7] |
| Basolateral Volume | 800 µL | [7] |
| Incubation Time | 20 minutes | [7] |
| Excitation Wavelength | ~490 nm | [7] |
| Emission Wavelength | ~520 nm | [7] |
Experimental Workflow:
In Vivo Blood-Brain Barrier (BBB) Permeability Assay
This assay assesses the integrity of the BBB by measuring the extravasation of intravenously administered sodium fluorescein into the brain parenchyma.[5][8]
Experimental Protocol:
-
Animal Model: Utilize appropriate animal models (e.g., mice).
-
Tracer Administration: Inject sodium fluorescein intraperitoneally (i.p.) or intravenously (i.v.). A typical dose is 100 mg in 0.1 mL for i.p. injection in mice.[8]
-
Circulation Time: Allow the tracer to circulate for a defined period (e.g., 30 minutes).[9]
-
Tissue and Blood Collection:
-
Anesthetize the animal.
-
Collect a blood sample via cardiac puncture.
-
Perfuse the animal transcardially with saline to remove intravascular tracer from the brain.
-
Harvest the brain tissue (e.g., hippocampus).[8]
-
-
Sample Processing:
-
Centrifuge the blood sample to obtain serum.
-
Homogenize the brain tissue in a suitable buffer.
-
Centrifuge the brain homogenate to obtain the supernatant.
-
-
Quantification:
-
Measure the fluorescence of the brain supernatant and serum samples using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~528 nm).[8]
-
-
Data Analysis: Calculate the BBB permeability as the ratio of brain fluorescence to serum fluorescence, often expressed as a percentage.[9]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Tracer | Sodium Fluorescein | [5][8] |
| Animal Model | Mice | [5][8] |
| Administration Route | Intraperitoneal (i.p.) | [8] |
| Dosage | 100 mg in 0.1 mL | [8] |
| Circulation Time | 30 minutes | [9] |
| Excitation Wavelength | ~485 nm | [8] |
| Emission Wavelength | ~528 nm | [8] |
Experimental Workflow:
Cell Viability and Cytotoxicity Assays
The fluorescein diacetate (FDA) assay is a widely used method to assess cell viability based on two key indicators: enzymatic activity and membrane integrity.[10] It is often used in conjunction with propidium iodide (PI) to simultaneously identify live and dead cells.[11]
Principle of FDA/PI Staining
FDA, a non-fluorescent and cell-permeant molecule, freely diffuses across the plasma membrane of both live and dead cells.[10] Inside viable cells, intracellular esterases hydrolyze the diacetate groups of FDA, releasing the polar, fluorescent molecule fluorescein.[10] An intact plasma membrane retains the fluorescein, resulting in bright green fluorescence.[10] In contrast, PI is a membrane-impermeant nucleic acid stain. It can only enter cells with compromised membranes (i.e., dead cells), where it intercalates with DNA and emits red fluorescence.[11]
Signaling Pathway/Mechanism:
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescein Angiography for Monitoring Neural Blood Flow in Chronic Nerve Compression Neuropathy: Experimental Animal Models and Preliminary Clinical Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. FITC-Dextran Trans-Epithelial Permeability Assay [protocols.io]
- 5. In vivo blood-brain barrier (BBB) permeability assay [bio-protocol.org]
- 6. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
An In-depth Technical Guide to the Core Spectroscopic Properties of Fluorescein Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption and emission spectra of fluorescein sodium, a widely utilized fluorescent dye in research and clinical applications. This document details the core spectroscopic characteristics, presents quantitative data in a structured format, outlines experimental protocols for spectral measurements, and visualizes key functional relationships.
Spectroscopic Properties of Fluorescein Sodium
Fluorescein sodium is renowned for its high quantum yield and strong absorption of blue light, resulting in a bright green fluorescence. These properties are, however, highly dependent on the molecular environment, particularly pH and concentration.
Absorption and Emission Spectra
The absorption spectrum of fluorescein sodium is characterized by a major peak in the blue region of the visible spectrum. Following excitation, the molecule emits light in the green region. The specific wavelengths for maximum absorption and emission are subject to environmental conditions. In aqueous solutions, fluorescein sodium can exist in different ionic forms, each with distinct spectral properties.[1]
Influence of pH
The fluorescence of fluorescein is highly pH-dependent.[2] The molecule exists in various protonation states, with the dianion and monoanion forms being the primary fluorescent species. As the pH of the solution increases, the equilibrium shifts towards the highly fluorescent dianion form, leading to a significant increase in fluorescence intensity.[3] The pKa of fluorescein is approximately 6.4, making it an excellent fluorescent indicator for pH changes near physiological conditions.[4] An isosbestic point, where the absorbance is independent of pH, is observed at approximately 463 nm.[4][5]
Influence of Concentration
At high concentrations, fluorescein molecules can form dimers or even polymers, which can lead to quenching of the fluorescence emission.[1] This self-quenching effect is an important consideration in quantitative fluorescence applications.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data for the absorption and emission spectra of fluorescein sodium.
| Parameter | Value | Conditions |
| Absorption Maximum (λmax abs) | ~490 nm | In water/phosphate buffer pH 7.4[1] |
| 498 nm | ||
| 479 nm | In 0.9% NaCl[3] | |
| Emission Maximum (λmax em) | ~514 nm | In water[4] |
| 517 nm | ||
| 538 nm | In 0.9% NaCl[3] | |
| Molar Absorptivity (ε) | ~80,000 cm-1M-1 | |
| 92,300 cm-1M-1 | At 500.2 nm[6] | |
| Quantum Yield (Φ) | ~0.95 | In 0.1 M NaOH[7] |
| 0.79 | [4] | |
| 0.97 | In basic ethanol[6] | |
| pKa | ~6.4 | [4] |
| Isosbestic Point | ~463 nm | [5] |
Experimental Protocols
Accurate measurement of the absorption and emission spectra of fluorescein sodium requires careful experimental design and execution. Below are generalized protocols for these measurements.
Measurement of Absorption Spectrum
Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax abs) of fluorescein sodium.
Materials:
-
Spectrophotometer (e.g., Cary 3)[6]
-
Quartz cuvettes (1 cm path length)
-
Fluorescein sodium
-
Appropriate solvent (e.g., 0.1 M NaOH, phosphate buffered saline (PBS) at a specific pH)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of fluorescein sodium of a known concentration in the desired solvent. It is crucial that the fluorescein is fully dissolved.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 350-550 nm). Use the solvent as a blank to zero the instrument.
-
Measurement: Measure the absorbance of each dilution in a quartz cuvette. Ensure that the maximum absorbance falls within the linear range of the instrument (typically < 1.0).
-
Data Analysis: Plot absorbance versus wavelength to obtain the absorption spectrum. The peak of this spectrum corresponds to λmax abs. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax abs, c is the molar concentration, and l is the path length of the cuvette.
Measurement of Emission Spectrum
Objective: To determine the emission spectrum and the wavelength of maximum emission (λmax em) of fluorescein sodium.
Materials:
-
Fluorometer or spectrofluorometer (e.g., Spex FluoroMax)[6]
-
Quartz cuvettes (1 cm path length)
-
Fluorescein sodium solution (prepared as above)
-
Solvent for blank measurements
Procedure:
-
Sample Preparation: Use a dilute solution of fluorescein sodium with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[6]
-
Instrument Setup:
-
Set the excitation wavelength to the determined λmax abs (e.g., 490 nm).
-
Set the emission scan range to cover the expected emission (e.g., 500-650 nm).
-
Set the excitation and emission slit widths to control the spectral resolution (e.g., 4.25 nm bandwidth).[6]
-
-
Measurement:
-
Record a blank spectrum using the solvent alone.
-
Record the emission spectrum of the fluorescein sodium solution.
-
-
Data Correction and Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Correct the spectrum for any wavelength-dependent variations in the instrument's detector sensitivity.
-
Plot the corrected fluorescence intensity versus wavelength to obtain the emission spectrum. The peak of this spectrum is the λmax em.
-
Visualizations of Functional Relationships
The utility of fluorescein sodium in research and drug development often stems from its responsive fluorescence. The following diagrams illustrate key functional workflows and relationships.
Experimental Workflow for Spectroscopic Characterization
This diagram outlines a typical experimental workflow for the in vitro and ex vivo characterization of fluorescein sodium's optical properties.
Caption: Workflow for in vitro and ex vivo spectral analysis of fluorescein sodium.
Fluorescein Diacetate (FDA) Cell Viability Assay
Fluorescein diacetate (FDA), a non-fluorescent derivative of fluorescein, is used to assess cell viability. This diagram illustrates the mechanism.
Caption: Mechanism of the fluorescein diacetate (FDA) cell viability assay.
pH-Dependent Fluorescence of Fluorescein
This diagram illustrates the logical relationship between pH and the fluorescent state of fluorescein.
Caption: Relationship between pH and the fluorescent states of fluorescein.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescein diacetate assay - for plastic degrading enzymes in algae [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Sodium fluorescein as a retinal pH indicator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencedaily.com [sciencedaily.com]
Unveiling the Photophysics of Fluorescein Sodium: A Technical Guide to Quantum Yield in Diverse Solvents
For Immediate Release
This technical guide provides a comprehensive overview of the fluorescence quantum yield of fluorescein sodium in various solvents, a critical parameter for researchers, scientists, and professionals in drug development. Fluorescein and its derivatives are workhorse fluorophores in a multitude of applications, from fluorescence microscopy to diagnostics, making a thorough understanding of their photophysical properties essential for accurate and reproducible experimental design. This document summarizes key quantitative data, details experimental protocols for quantum yield determination, and provides a visual workflow to aid in experimental setup.
The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is highly sensitive to the local environment of the fluorophore.[1] Solvent properties such as polarity, hydrogen bonding capacity, and refractive index can significantly influence the quantum yield of fluorescein, affecting the efficiency of its fluorescence.[2][3][4] This guide compiles data on the quantum yield of fluorescein sodium in a range of solvents to facilitate informed solvent selection for specific applications.
Quantitative Data Summary
The following table summarizes the reported fluorescence quantum yields of fluorescein in various solvents. These values have been compiled from multiple sources to provide a comparative overview. It is important to note that the photophysical properties of fluorescein are highly dependent on factors such as pH, temperature, and the presence of other solutes.[5]
| Solvent | Quantum Yield (Φf) | Reference |
| 0.1 M NaOH | 0.93 | [5] |
| 0.1 N NaOH(aq) | 0.925 ± 0.015 | [6] |
| PBS (pH 7.4) | 0.85 | [5] |
| Ethanol | 0.79 | [7] |
| Basic Ethanol | 0.97 | [8] |
| Trifluoroethanol | 1.0 | [7] |
| Dimethylsulfoxide (DMSO) | 0.60 | [7] |
| Acetonitrile | - | [9] |
| Tetrahydrofuran (THF) | - | [9] |
| D2O | 0.98 | [6] |
Note: Data for Acetonitrile and THF for fluorescein itself was not explicitly found, though a study on fluorescein derivatives used these solvents.[9] The values presented are representative and may vary under different experimental conditions.
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence quantum yield can be performed using two primary methods: the absolute method and the relative (or comparative) method.[10][11]
Absolute Method
The absolute method directly measures the number of emitted photons relative to the number of absorbed photons using an integrating sphere.[10][12] This technique captures fluorescence emitted over all angles.
Methodology:
-
Incident Light Measurement: The spectrum of the excitation light is measured by passing the beam through a cuvette containing the solvent (blank) placed within the integrating sphere. This provides the total number of incident photons (S₀).[10]
-
Sample Measurement: The sample solution is placed in the integrating sphere, and the spectrum is recorded again. This measurement yields the amount of non-absorbed light (S₁) and the fluorescence emission from the sample (S₂).[10]
-
Calculation: The quantum yield (Φf) is calculated using the following formula: Φf = S₂ / (S₀ - S₁)[10]
Relative (Comparative) Method
The relative method, which is more commonly used, involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[1][13]
Methodology:
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to minimize inner filter effects.[1][5]
-
Absorbance Measurement: Measure the UV-Vis absorbance spectra of all solutions and record the absorbance at the chosen excitation wavelength.[5]
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.[5]
-
Data Analysis: Integrate the fluorescence spectra to obtain the total fluorescence intensity for each solution.
-
Calibration Curve: Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. Determine the slope of the linear fit for both plots.[13]
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:[5]
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the relative quantum yield determination method.
This guide provides a foundational understanding of the quantum yield of fluorescein sodium in various solvent environments. For researchers and drug development professionals, this information is paramount for the design and interpretation of fluorescence-based assays and imaging studies. The provided experimental protocols offer a starting point for the accurate determination of this crucial photophysical parameter.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. nathan.instras.com [nathan.instras.com]
- 3. Spectral properties of fluorescein in solvent-water mixtures: applications as a probe of hydrogen bonding environments in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmess.org [jmess.org]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescein [omlc.org]
- 8. omlc.org [omlc.org]
- 9. mdpi.com [mdpi.com]
- 10. jasco-global.com [jasco-global.com]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. edinst.com [edinst.com]
- 13. agilent.com [agilent.com]
An In-depth Technical Guide to the Solubility of Fluorescein Sodium in Water and Phosphate-Buffered Saline (PBS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of fluorescein sodium in two common laboratory solvents: water and Phosphate-Buffered Saline (PBS). Understanding the solubility of this widely used fluorescent dye is critical for its effective application in various scientific and biomedical fields, including but not limited to fluorescence microscopy, cell biology, and drug formulation. This document outlines the key factors influencing solubility, presents available quantitative data, and provides detailed experimental protocols for determining solubility in a laboratory setting.
Introduction to Fluorescein Sodium
Fluorescein sodium, the disodium salt of fluorescein, is an organic compound that exhibits intense green fluorescence when exposed to blue or ultraviolet light.[1][2] Its high water solubility and strong fluorescent properties make it an invaluable tool for a multitude of applications, from tracing water flow in environmental studies to ophthalmic angiography in clinical diagnostics.[1][2] The solubility of fluorescein sodium is not a fixed value but is influenced by several factors, most notably the pH and temperature of the solvent.
Factors Influencing Solubility
pH
The solubility of fluorescein sodium is significantly dependent on the pH of the aqueous solution. Fluorescein itself is a weak acid and is only slightly soluble in water.[3] However, its sodium salt, fluorescein sodium, is the water-soluble form.[4] The molecule exists in different ionic forms depending on the pH, which directly impacts its solubility. In acidic solutions, the less soluble protonated forms of fluorescein are favored, leading to a decrease in solubility.[4][5] Conversely, in neutral to alkaline solutions, the more soluble anionic forms predominate, resulting in significantly higher solubility.[1][4]
Temperature
Quantitative Solubility Data
The reported solubility of fluorescein sodium in water varies in the literature, highlighting the importance of standardized measurement protocols. The following tables summarize the available quantitative data for the solubility of fluorescein sodium in water and provide an indication of its solubility in PBS based on concentrations used in published research.
Table 1: Solubility of Fluorescein Sodium in Water
| Temperature (°C) | Solubility (g/L) | Source(s) |
| 20 | 500 | [7][8][9] |
| Not Specified | 40 | [5] |
Note: The significant discrepancy in the reported values (500 g/L and 40 g/L) underscores the need for experimental verification of solubility for specific applications.
Table 2: Reported Concentrations of Fluorescein Sodium in Phosphate-Buffered Saline (PBS)
| pH | Concentration (% w/v) | Concentration (g/L) | Application Context | Source(s) |
| 7.4 | 0.05 | 0.5 | Topical contrast agent for microendoscopy | [10] |
| 7.4 | Not specified (diluted from 2% w/v) | Not specified | Fluorescence lifetime measurements | [11] |
| 7.4 | 100 nM (approximately 0.0000376 g/L) | ~0.0000376 | Fluorescence spectra measurements | [12] |
Note: The concentrations listed for PBS are those used in specific experimental settings and do not necessarily represent the saturation solubility of fluorescein sodium in PBS. However, they do confirm its solubility at these levels under the specified conditions.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific experimental conditions, it is recommended to perform a solubility determination. The following protocols are based on the widely accepted shake-flask method and the OECD Guideline for the Testing of Chemicals, Test No. 105.[1][2][13][14]
Principle of the Shake-Flask Method
The shake-flask method is a classical and robust technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][15][16][17] The principle involves creating a saturated solution by agitating an excess amount of the solute in the solvent for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then determined analytically.
Materials and Apparatus
-
Fluorescein sodium (analytical grade)
-
Solvent (deionized water or PBS of a specific pH)
-
Conical flasks or vials with stoppers
-
Constant temperature water bath or incubator with a shaker
-
Analytical balance (accurate to at least 0.1 mg)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
Volumetric flasks and pipettes
-
pH meter
Detailed Experimental Procedure
-
Preparation of the Test System:
-
Accurately weigh an amount of fluorescein sodium that is in clear excess of its expected solubility and add it to a conical flask.
-
Add a known volume of the desired solvent (water or PBS) to the flask.
-
Securely stopper the flask to prevent evaporation.
-
Prepare at least three replicate flasks for each solvent and temperature condition.
-
-
Equilibration:
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks at a constant speed (e.g., 150-200 rpm) for a predetermined period to ensure equilibrium is reached. A preliminary test can be conducted to determine the time to reach equilibrium (typically 24 to 48 hours).
-
-
Phase Separation:
-
After the equilibration period, remove the flasks from the shaker and allow them to stand at the test temperature to allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension at the same temperature. Alternatively, filter the solution using a syringe filter that has been pre-saturated with the solution to avoid loss of the solute due to adsorption.
-
-
Analysis of the Saturated Solution:
-
Carefully take an aliquot of the clear supernatant.
-
Accurately dilute the aliquot with the solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of fluorescein sodium in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (at the absorbance maximum of fluorescein, which is pH-dependent) or High-Performance Liquid Chromatography (HPLC).
-
Prepare a calibration curve using standard solutions of known fluorescein sodium concentrations to quantify the concentration in the test samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of fluorescein sodium in the original saturated solution by taking into account the dilution factor.
-
The solubility is expressed as the average concentration from the replicate flasks, typically in g/L or mg/mL.
-
Visualizations
Chemical Equilibrium of Fluorescein in Aqueous Solution
The following diagram illustrates the pH-dependent equilibrium between the different protolytic species of fluorescein in an aqueous solution. This equilibrium is fundamental to understanding its solubility and fluorescence characteristics.
References
- 1. OECD 105 - Phytosafe [phytosafe.com]
- 2. laboratuar.com [laboratuar.com]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Sodium Fluorescein | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Fluorescein used as fluorescent tracer 518-47-8 [sigmaaldrich.com]
- 10. Fluorescein as a topical fluorescent contrast agent for quantitative microendoscopic inspection of colorectal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. scribd.com [scribd.com]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide to Fluorescein Sodium: Molecular Weight, Structure, and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and structural properties of fluorescein sodium, a widely utilized fluorescent dye. The document details its physicochemical characteristics, provides established experimental protocols for its synthesis, purification, and characterization, and visualizes key processes through structured diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescein sodium in their work.
Quantitative Data Summary
The following tables summarize the key quantitative data for fluorescein sodium, facilitating easy reference and comparison.
Table 1: Molecular and Physical Properties of Fluorescein Sodium
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₁₀Na₂O₅ | [1][2][3] |
| Molecular Weight | 376.27 g/mol | [2][3][4] |
| Exact Mass | 376.03236198 Da | [1] |
| CAS Number | 518-47-8 | [1][2][3] |
| Appearance | Orange-red to dark red powder | [1][5] |
| Solubility | Freely soluble in water; Soluble in ethanol | [1][6][7] |
| Melting Point | 314 to 316 °C (597 to 601 °F; 587 to 589 K) | [6] |
| pH (5% solution) | 7.8 - 9.8 | [1][6] |
Table 2: Spectroscopic Properties of Fluorescein Sodium
| Property | Value | Conditions | Reference(s) |
| Absorption Maximum (λ_max_ abs) | ~490 - 494 nm | Aqueous alkaline solution | [6][8] |
| Emission Maximum (λ_max_ em) | ~515 - 521 nm | Aqueous alkaline solution | [6][8] |
| Molar Extinction Coefficient (ε) | 92,300 cm⁻¹/M | at 482.5 nm in ethanol | [9] |
| Fluorescence Quantum Yield (Φ_F_) | ~0.9 | in 0.1 M NaOH | [9] |
Chemical Structure
Fluorescein sodium is the disodium salt of fluorescein. The structure consists of a xanthene core substituted with carboxyl and hydroxyl groups. The sodium salt form enhances its water solubility.
Caption: Chemical structure of fluorescein sodium.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of fluorescein sodium.
Synthesis of Fluorescein
The synthesis of fluorescein is typically achieved through the Friedel-Crafts acylation of resorcinol with phthalic anhydride.
Materials:
-
Resorcinol (C₆H₆O₂)
-
Phthalic anhydride (C₈H₄O₃)
-
Concentrated sulfuric acid (H₂SO₄) or anhydrous zinc chloride (ZnCl₂) as a catalyst
-
Heating mantle or oil bath
-
Reaction vessel (e.g., round-bottom flask) with a condenser
-
Stirring apparatus
Procedure:
-
Combine resorcinol and phthalic anhydride in a 2:1 molar ratio in the reaction vessel.[2]
-
Slowly add the catalyst (a few drops of concentrated sulfuric acid or a molar equivalent of anhydrous zinc chloride) to the mixture while stirring.[2][10]
-
Heat the mixture to 180-200°C for 30-60 minutes. The mixture will become a dark, viscous liquid.[2]
-
Allow the reaction mixture to cool and solidify.
-
The solid crude product is then crushed and can be used for purification.
Purification of Fluorescein via Diacetylfluorescein
A common method for purifying crude fluorescein is by converting it to its diacetate derivative, which can be easily recrystallized, followed by hydrolysis back to pure fluorescein.[11]
Materials:
-
Crude fluorescein
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine (C₅H₅N) (optional, as a catalyst)
-
Ethanol (C₂H₅OH)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Acetylation: Dissolve the crude fluorescein in acetic anhydride (with a small amount of pyridine, if used) and heat the mixture to reflux for 1-2 hours.[11]
-
Cool the reaction mixture and pour it into ice water to precipitate the diacetylfluorescein.
-
Collect the precipitate by filtration and wash it with cold water.
-
Recrystallization: Recrystallize the diacetylfluorescein from ethanol to obtain a pure, crystalline product.
-
Hydrolysis: Dissolve the purified diacetylfluorescein in an aqueous sodium hydroxide solution and heat to hydrolyze the acetate groups.[11]
-
Acidify the solution with hydrochloric acid to precipitate the pure fluorescein.
-
Collect the purified fluorescein by filtration, wash with water, and dry.
Preparation of Fluorescein Sodium
Purified fluorescein is converted to its water-soluble disodium salt.
Materials:
-
Purified fluorescein
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Water
-
Stirring apparatus
-
Evaporation apparatus (e.g., rotary evaporator)
Procedure:
-
Dissolve the purified fluorescein in a stoichiometric amount of aqueous sodium hydroxide or sodium carbonate solution.[6][10]
-
Stir the solution until all the fluorescein has dissolved to form a clear, orange-red solution.
-
Evaporate the water from the solution to obtain the solid fluorescein sodium. This can be done using a rotary evaporator or by gentle heating.
-
Dry the resulting powder under vacuum.
Spectroscopic Characterization
3.4.1. UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption maximum (λ_max_ abs) and the molar extinction coefficient (ε).
Materials:
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescein sodium
-
0.1 M Sodium hydroxide (NaOH) solution (or other suitable buffer)
Procedure:
-
Prepare a stock solution of fluorescein sodium of known concentration in 0.1 M NaOH.
-
Prepare a series of dilutions from the stock solution.
-
Record the absorbance spectra of the solutions from approximately 400 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_max_ abs).
-
Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the slope of a plot of absorbance versus concentration.
3.4.2. Fluorescence Spectroscopy
This technique is used to determine the emission maximum (λ_max_ em) and the fluorescence quantum yield (Φ_F_).
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescein sodium solution (from 3.4.1)
-
Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard, Φ_F_ = 0.54)
Procedure for Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of fluorescein sodium (e.g., 490 nm).
-
Record the fluorescence emission spectrum over a range of wavelengths (e.g., 500 nm to 600 nm).
-
Identify the wavelength of maximum emission (λ_max_ em).
Procedure for Quantum Yield Determination (Comparative Method):
-
Prepare a solution of the standard (quinine sulfate) and the sample (fluorescein sodium) with the same absorbance at the same excitation wavelength.[12]
-
Record the fluorescence emission spectrum for both the standard and the sample under identical instrument settings.
-
Integrate the area under the emission curves for both the standard (A_std_) and the sample (A_smp_).
-
Calculate the quantum yield of the sample (Φ_F,smp_) using the following equation: Φ_F,smp_ = Φ_F,std_ * (A_smp_ / A_std_) * (η_smp_² / η_std_²) where Φ_F,std_ is the quantum yield of the standard, and η is the refractive index of the solvent.[12]
Visualizations
The following diagrams illustrate key workflows and principles related to fluorescein sodium.
Caption: Workflow for the synthesis and purification of fluorescein sodium.
Caption: Jablonski diagram illustrating the principle of fluorescence.
Caption: Experimental workflow for fluorescein angiography.
References
- 1. Optical Characterization of Sodium Fluorescein In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimique.wordpress.com [chimique.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. eyeguru.org [eyeguru.org]
- 6. macsenlab.com [macsenlab.com]
- 7. Refubium - Optical Characterization of Sodium Fluorescein In Vitro and Ex Vivo [refubium.fu-berlin.de]
- 8. Frontiers | Optical Characterization of Sodium Fluorescein In Vitro and Ex Vivo [frontiersin.org]
- 9. Fluorescein [omlc.org]
- 10. CN103288844A - Preparation method of fluorescein sodium - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.uci.edu [chem.uci.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the History of Fluorescein as a Groundwater Tracer
Introduction
Fluorescein, a synthetic organic compound, has a rich history that extends from its origins in the burgeoning field of industrial organic chemistry to its indispensable role in modern hydrogeology. First synthesized in 1871 by the Nobel laureate Adolf von Baeyer, fluorescein was initially explored for its properties as a dye.[1][2] Von Baeyer created the compound, which he originally named "resorcinphthalein," through the condensation of phthalic anhydride and resorcinol.[1][3] The name "fluorescein" would not be commonly used until 1878.[3] Its intense green fluorescence, even at minute concentrations, quickly made it a substance of great interest. While it found early applications in medical diagnostics, particularly ophthalmology, its utility as a tracer for water flow was recognized shortly after its discovery, marking the beginning of a new era in the study of groundwater systems.[1][4] This guide provides a technical overview of the history and evolution of fluorescein as a premier groundwater tracer.
Pioneering Applications: From a Novelty to a Tool
The first documented use of fluorescein as a groundwater tracer occurred in 1877 in the Upper Rhine Valley of Southern Germany. In a landmark experiment, the fluorescent dye was used to demonstrate a subterranean connection between the Danube and Rhine rivers.[5] This early test was qualitative, relying on the visual detection of the dye's brilliant color to confirm the hydraulic link.
A few years later, in 1882, fluorescein was instrumental in a public health investigation in France, where it was used to trace the source of a typhoid fever epidemic.[6] These initial applications, though rudimentary by modern standards, established the profound utility of fluorescent dyes in tracking subsurface water flow paths. Fluorescein's early adoption in karst terrains, characterized by complex underground drainage systems, was particularly significant.[7][8]
The table below summarizes these and other key early tracer studies.
Data Presentation
Table 1: Pioneering Fluorescein Groundwater Tracer Studies
| Year | Location | Objective | Key Innovation/Investigator | Methodology Summary | Outcome |
| 1877 | Upper Rhine Valley, Germany | Demonstrate a subterranean connection between the Danube River and the Aäch Spring (a tributary of the Rhine).[5] | First documented use of uranine (sodium salt of fluorescein) for groundwater tracing.[5] | Injection of a known quantity of uranine into a sinkhole in the Danube watershed and visual monitoring for its appearance at the Aäch Spring. | Successfully demonstrated the hydraulic connection, proving that a portion of the Danube's water was being diverted underground to the Rhine watershed.[5] |
| 1882 | Near Paris, France | Identify the water origin of a typhoid fever outbreak.[6] | Dr. Carrieres.[6] | Dye was introduced into suspected contaminated water sources, and downstream wells and springs were monitored for its presence. | The tracer test helped to confirm the source of contamination, providing critical information for public health intervention.[6] |
| 1906 | United States | Pioneering the use of fluorescein in English-speaking countries.[6] | R.B. Dole.[6] | Described and advocated for the methods used in France for karst and soil tracing.[6] | Helped to popularize and establish fluorescein tracing as a standard hydrogeological technique in the U.S. |
Evolution of Experimental Protocols and Detection
The methodologies for fluorescein tracing have evolved significantly, progressing from simple visual observation to highly sensitive quantitative analysis.
Early Qualitative and Semi-Quantitative Methods
In the late 19th and early 20th centuries, tracing experiments were primarily qualitative. The objective was often to establish a direct connection between a point of injection (like a sinkhole) and a discharge point (like a spring).[9] Success was determined by the visual appearance of the brightly colored dye at the monitoring location.
The invention of the fluoroscope in France in 1901 by M. Trillat marked a significant advancement, allowing for more precise measurements of fluorescence than the naked eye could provide.[6] This paved the way for semi-quantitative assessments.
The Advent of Quantitative Tracing
The mid-20th century saw a shift towards quantitative dye tracing, which aims to determine not just the flow path, but also transport parameters like travel time, velocity, and solute dispersion.[8] This was made possible by two key developments:
-
Sensitive Instrumentation: The development of filter fluorometers and, later, spectrofluorometers in the mid-1980s, allowed for the detection of fluorescein at concentrations far below the visual threshold, often in the parts-per-billion or even parts-per-trillion range.[10]
-
Passive Sampling: The use of activated charcoal packets became a standard method for monitoring.[10] These packets are placed in the expected flow path and adsorb the dye over time. The charcoal is later collected, and the fluorescein is eluted in a lab for quantitative analysis. This method provides a time-integrated sample and is highly effective for detecting low concentrations of the tracer.[11]
Modern Experimental Protocol: A Generalized Approach
A modern quantitative fluorescein tracer test follows a rigorous, systematic protocol to ensure accurate and defensible results.
1. Pre-Injection Phase:
-
Background Sampling: Before introducing any dye, background water samples are collected from all monitoring points. These are analyzed to determine the natural background fluorescence of the water, which could otherwise interfere with the detection of the tracer dye.[11] Activated charcoal samplers may also be deployed and analyzed for background levels.
-
Tracer Mass Calculation: The amount of fluorescein to be injected is calculated based on factors such as the expected travel distance, discharge rate of the system, and desired peak concentration at the detection point. Equations have been developed to estimate the required mass to ensure detection without excessive environmental impact.[12]
-
Safety and Permitting: Fluorescein is considered safe at the low concentrations used in tracing, but permits from relevant environmental agencies may be required.[9]
2. Injection Phase:
-
Dye Preparation: The calculated mass of fluorescein powder (typically the sodium salt, uranine, for better solubility) is dissolved in a known volume of water from the injection site to create a concentrated solution.
-
Introduction: The dye solution is introduced into the groundwater system at a single point (e.g., poured into a sinkhole or injected into a well). It is typically followed by a large volume of "flush water" to ensure the tracer is efficiently carried into the subsurface.
3. Monitoring and Sampling Phase:
-
Automated Monitoring: Submersible fluorometers may be deployed at key monitoring points to provide a continuous, real-time record of fluorescence as the dye cloud passes.
-
Discrete Sampling: Manual grab samples of water are collected at regular intervals.[9]
-
Passive Sampling: Activated charcoal packets are deployed at all monitoring locations and are typically replaced on a regular schedule (e.g., every few days) throughout the duration of the trace.
4. Post-Injection Analysis:
-
Laboratory Analysis: Water samples and the elutant from the charcoal packets are analyzed using a laboratory spectrofluorophotometer. For fluorescein, the pH of the samples is typically adjusted to above 9.5 to maximize its fluorescence intensity.[13]
-
Data Interpretation: The concentration data is plotted against time to create a "breakthrough curve."[5] This curve provides critical information, including:
-
First Arrival Time: The minimum time of travel.
-
Peak Concentration Time: The time at which the bulk of the tracer arrives.
-
Mean Residence Time: The average time the tracer spent in the system.
-
Mass Recovery: The percentage of the injected dye that is accounted for at the monitoring point.
-
The table below outlines the evolution of these detection methods.
Table 2: Evolution of Fluorescein Detection Methods in Groundwater Tracing
| Era | Detection Method | Key Instrumentation | Typical Detection Limit |
| Late 19th Century | Visual Observation | Human Eye | ~100-500 ppb (parts per billion) |
| Early 20th Century | Fluoroscopy | Fluoroscope | Lower than visual, semi-quantitative |
| Mid-20th Century | Quantitative Fluorometry | Filter Fluorometer | ~1-10 ppb |
| Late 20th Century - Present | Spectrofluorophotometry | Spectrofluorophotometer | <0.1 ppb, down to parts per trillion |
| Late 20th Century - Present | Passive Adsorption | Activated Charcoal Samplers + Spectrofluorophotometer | Enables detection of very low, time-integrated concentrations |
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows in the history and application of fluorescein as a groundwater tracer.
References
- 1. hekint.org [hekint.org]
- 2. ewanbirney.com [ewanbirney.com]
- 3. Adolf von Baeyer - Wikipedia [en.wikipedia.org]
- 4. solinst.com [solinst.com]
- 5. Groundwater Tracing | GUE [gue.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. karstwaters.org [karstwaters.org]
- 8. grokipedia.com [grokipedia.com]
- 9. books.gw-project.org [books.gw-project.org]
- 10. Dye tracing - Wikipedia [en.wikipedia.org]
- 11. gw-project.org [gw-project.org]
- 12. kgs.uky.edu [kgs.uky.edu]
- 13. ozarkundergroundlab.com [ozarkundergroundlab.com]
In-depth Technical Guide on the Safety and Toxicity of Fluorescein Sodium for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein sodium, a synthetic organic dye, is extensively utilized in in vivo studies as a fluorescent tracer for various applications, including retinal and choroidal angiography, assessment of blood-brain barrier integrity, and visualization of cellular and tissue structures. Its water solubility and intense green fluorescence under blue light make it a valuable tool in biomedical research. This guide provides a comprehensive overview of the safety and toxicity profile of fluorescein sodium for in vivo applications, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Safety and Toxicity Data
The safety of fluorescein sodium has been evaluated in numerous preclinical studies across different animal models and through extensive clinical use. It is generally considered to have low toxicity, particularly when administered orally or topically. However, intravenous administration can be associated with a higher incidence of adverse effects.
Acute Toxicity
Acute toxicity studies have established the median lethal dose (LD50) of fluorescein sodium in various species, providing a quantitative measure of its short-term toxicity.
| Species | Route of Administration | LD50 (mg/kg) | Clinical Signs |
| Mouse | Oral | 4738 - 4740[1] | Ataxia, central nervous system depression, decreased spontaneous motor activity, death.[2] |
| Rat | Oral | 6721 | Central nervous system depression.[3] |
| Rabbit | Oral | 2500 | Not specified |
| Mouse | Intravenous | 799 - 1327 | Rapid respiration, lethargy, prostration, convulsions.[4] |
| Dog | Intravenous | ≥ 800[5] | Not specified |
Repeated Dose Toxicity
Studies involving repeated administration of fluorescein sodium have been conducted to assess its long-term safety profile.
| Species | Study Type | Dosing Regimen | NOAEL (mg/kg/day) | Observations |
| Rat | 14-day oral gavage (OECD TG 422) | 0, 100, 500, 1500 mg/kg/day | 500[2] | Mortality and discoloration of small intestines at the highest dose.[2] |
| Rabbit | 14-day oral gavage (OECD TG 422) | 0, 30, 100, 250 mg/kg/day | 250[2] | No significant effects on body weight or gross pathology.[2] |
| Dog | 28-day intravenous | Not specified | > 100 | No significant toxic effects observed.[5] |
Reproductive and Developmental Toxicity
The potential for fluorescein sodium to affect reproduction and development has been investigated in animal models.
| Species | Study Type | Dosing Regimen | Findings |
| Rabbit | One-generation reproductive toxicity (OECD TG 421) | 2240 mg/kg/day (intravenous) on specific gestation days | No effects on estrous cycles, birth defects, or pathological changes were observed.[2] |
| Rat | Teratogenicity study | 500 mg/kg (intravenous) on specific gestation days | No teratogenic effects were observed.[5] |
| Rabbit | Teratogenicity study | ~31 mg/kg (intravenous) on specific gestation days | No teratogenic effects were observed.[5] |
Based on the available data, fluorescein sodium is not considered to be a reproductive or developmental toxicant.[2]
Genotoxicity and Carcinogenicity
-
Genotoxicity: In vitro genotoxicity assays, including bacterial reverse mutation assays, have largely shown negative results for fluorescein sodium.[2]
-
Carcinogenicity: No long-term carcinogenicity studies have been conducted. However, considering its short-term use as a diagnostic agent and rapid elimination, the carcinogenic potential is considered low.[5]
Adverse Effects in In Vivo Studies
The most commonly reported adverse effects associated with fluorescein sodium administration in both human and animal studies are generally mild and transient.
| Route of Administration | Common Adverse Effects | Rare but Serious Adverse Effects |
| Intravenous | Nausea, vomiting, yellowish discoloration of the skin and urine.[6][7][8] | Anaphylactic shock, vasovagal reaction, cardiac and respiratory effects.[6][7] |
| Oral | Minimal itching, rash, discomfort, or nausea.[6] | Anaphylactic reactions have been reported but are rare. |
| Topical (Ocular) | Mild burning or stinging sensation.[8] | Hypersensitivity reactions. |
| Intradermal | Mild itch or pain at the injection site.[6][7] | Systemic adverse events are rare.[6][7] |
Phototoxicity: Fluorescein is a photodynamic dye and can cause phototoxic reactions upon exposure to light.[9][10] This can manifest as cutaneous erythema, edema, and pain in sun-exposed areas after systemic administration.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of safety and toxicity studies. The following sections outline the general procedures for key in vivo experiments involving fluorescein sodium, based on OECD guidelines and published literature.
Acute Dermal Toxicity Study (Following OECD Guideline 402)
This study assesses the potential for a substance to cause toxicity when applied to the skin.
Experimental Workflow for Acute Dermal Toxicity Study (OECD 402)
Caption: Workflow for an acute dermal toxicity study of fluorescein sodium.
Methodology:
-
Animal Selection and Preparation: Use healthy young adult rats of a single sex (typically females), weighing between 200-300g.[11] Acclimatize the animals for at least 5 days.[12] Twenty-four hours before the test, clip the fur from the dorsal area of the trunk (approximately 10% of the body surface area).[11][13]
-
Dosing: Apply a single limit dose of 2000 mg/kg body weight of fluorescein sodium, moistened with a suitable vehicle (e.g., water or saline), uniformly over the shaved area.[12] Cover the application site with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[12]
-
Observation: Observe the animals for mortality and clinical signs of toxicity several times on the day of dosing and at least once daily for 14 days.[12] Record body weights before dosing and weekly thereafter.[12] Score skin reactions (erythema and edema) at specified intervals after dressing removal.[12]
-
Pathology: At the end of the 14-day observation period, euthanize all surviving animals and conduct a gross necropsy.[13]
Reproduction/Developmental Toxicity Screening Test (Following OECD Guideline 421)
This study provides an initial assessment of the potential effects of a substance on reproduction and development.
Experimental Workflow for Reproduction/Developmental Toxicity Screening Test (OECD 421)
Caption: Workflow for a reproduction/developmental toxicity screening test.
Methodology:
-
Animal Grouping and Dosing: Use at least three dose groups of fluorescein sodium and a control group, with at least 10 male and 10 female rats per group.[14][15] Administer the test substance by oral gavage.[16] Dose males for a minimum of four weeks and females for two weeks before mating.[15]
-
Mating: Pair one male with one female for mating. Continue daily dosing throughout the mating period.[17]
-
Gestation and Lactation: Continue dosing the females throughout gestation and at least up to day 13 post-partum.[18] Monitor the dams for clinical signs of toxicity, body weight changes, and food consumption.[16]
-
Observations: Record litter size, number of live and dead pups, and pup body weights.[14] Examine pups for any gross abnormalities and measure anogenital distance.
-
Pathology: Conduct a gross necropsy on all parent animals and pups.[14] Perform a detailed histological examination of the reproductive organs of the parent animals in the control and high-dose groups.[18]
Intravenous Fluorescein Angiography in Rats
This procedure is used to visualize the retinal and choroidal vasculature.
Experimental Workflow for Intravenous Fluorescein Angiography in Rats
Caption: Workflow for intravenous fluorescein angiography in a rat model.
Methodology:
-
Animal Preparation: Anesthetize the rat and dilate its pupils using a mydriatic agent like tropicamide.[19]
-
Fluorescein Injection: Inject a sterile solution of fluorescein sodium (e.g., 10%) intravenously. The injection can be administered via the tail vein, femoral vein, or jugular vein.[20][21][22] A typical dose for rats is around 0.1 mL/kg.[23]
-
Imaging: Using a fundus camera equipped with appropriate excitation and barrier filters, capture a rapid sequence of images of the retina as the fluorescein circulates through the ocular vasculature.[19] Images are typically acquired during the arterial, arteriovenous, and late venous phases.
-
Post-procedure: Monitor the animal until it has fully recovered from anesthesia.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the effects of fluorescein sodium is crucial for interpreting in vivo observations and predicting potential toxicities.
Cellular Uptake of Fluorescein Sodium
The entry of fluorescein into cells is a complex process that can involve multiple pathways. One of the key mechanisms is through the Volume-Regulated Anion Channel (VRAC) .
Signaling Pathway for VRAC Activation and Fluorescein Uptake
Caption: Simplified signaling pathway of VRAC activation leading to fluorescein uptake.
Under hypotonic conditions, cell swelling activates a signaling cascade that leads to the opening of VRACs. This process can involve the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn can activate Protein Kinase D (PKD).[2] PKD is thought to be involved in the activation of the VRAC, which is a heteromeric channel composed of LRRC8 proteins.[7] Once activated, VRAC allows the passage of anions, including fluorescein, into the cell.
Another potential mechanism for cellular uptake is endocytosis , a process by which cells internalize molecules by engulfing them. While the exact role of endocytosis in fluorescein uptake is still under investigation, it is a plausible pathway for its entry into certain cell types.
Clathrin-Mediated Endocytosis Pathway
Caption: Key steps in the clathrin-mediated endocytosis pathway.
Mechanism of Phototoxicity
The phototoxicity of fluorescein is attributed to its ability to generate reactive oxygen species (ROS) upon excitation by light.
Mechanism of Fluorescein-Induced Phototoxicity
Caption: The photochemical process of fluorescein-induced ROS generation.
Upon absorption of light in the blue spectrum (465-490 nm), fluorescein is elevated to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet-state fluorescein can interact with molecular oxygen via two main pathways:
-
Type I Reaction: Electron transfer to molecular oxygen, generating superoxide radicals.
-
Type II Reaction: Energy transfer to molecular oxygen, producing highly reactive singlet oxygen.[24]
These reactive oxygen species can then cause oxidative damage to cellular components, leading to the observed phototoxic effects.[24]
Conclusion
Fluorescein sodium is a widely used and generally safe fluorescent tracer for in vivo studies. Its toxicity profile is well-characterized, with low acute toxicity and no significant findings in reproductive, developmental, or genotoxicity studies. The most common adverse effects are mild and transient, although rare but serious reactions can occur with intravenous administration. Researchers should be aware of the potential for phototoxicity and take appropriate precautions. A thorough understanding of its safety profile, coupled with the use of standardized experimental protocols, is essential for the responsible and effective use of fluorescein sodium in preclinical research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. iris.sissa.it [iris.sissa.it]
- 8. ecetoc.org [ecetoc.org]
- 9. oecd.org [oecd.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. Real-time analysis of clathrin-mediated endocytosis during cell migration | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 17. Reproductive Toxicity studies TG 421.pptx [slideshare.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Fluorescein Angiography - WSAVA2002 - VIN [vin.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Photobleaching of fluorescein as a probe for oxidative stress in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 24. researchgate.net [researchgate.net]
A Technical Guide to Fluorescein Derivatives for Biological Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the application of fluorescein and its derivatives as robust fluorescent probes for biological labeling. Fluorescein, a xanthene dye, and its analogs are widely utilized in life sciences due to their high fluorescence quantum yield, excellent water solubility, and versatile chemical reactivity.[1] This document provides a comprehensive overview of their photophysical properties, detailed experimental protocols for key applications, and a summary of their synthesis.
Core Concepts and Derivatives
Fluorescein's fluorescence is characterized by a strong absorption of blue light and emission of green light.[] However, its fluorescence is notably sensitive to pH, which has led to the development of numerous derivatives with improved stability and functionality for specific biological applications.[3][4][5][6][7] The core structure of fluorescein consists of a xanthene ring system, and derivatives are typically synthesized by modifying the phthalic anhydride or resorcinol moieties.[8][9][10][11]
Key derivatives and their primary applications include:
-
Fluorescein Isothiocyanate (FITC): One of the most common derivatives, FITC, contains an isothiocyanate group that readily reacts with primary amines on proteins and other biomolecules to form stable thiourea bonds. This makes it an excellent tool for labeling antibodies, peptides, and amine-modified oligonucleotides.[12]
-
Carboxyfluorescein Succinimidyl Ester (CFSE): CFSE is a cell-permeable dye used to track cell division and proliferation. Once inside a cell, intracellular esterases cleave the acetate groups, and the succinimidyl ester group covalently binds to intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the quantitative analysis of cell generations.[4][8][9]
-
Fluorescein Diacetate (FDA): FDA is a non-fluorescent, cell-permeable molecule used to assess cell viability. In viable cells with active intracellular esterases, FDA is hydrolyzed to the highly fluorescent fluorescein. An intact cell membrane is required to retain the fluorescein, thus providing a dual measure of enzymatic activity and membrane integrity.[3][5][10][13]
-
Aminofluorescein: This derivative contains an amino group, which can be used for further chemical modifications and conjugation to other molecules.[14][15][16]
Quantitative Data of Fluorescein Derivatives
The selection of a suitable fluorescent probe requires a thorough understanding of its photophysical properties. The following table summarizes key quantitative data for fluorescein and some of its common derivatives.
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Buffer |
| Fluorescein | 495 | 525 | ~0.90 | 0.1 M NaOH |
| Fluorescein Isothiocyanate (FITC) | 495 | 525 | 0.65 - 0.92 | PBS (pH 9.0) |
| Carboxyfluorescein (FAM) | 494 | 522 | 0.88 - 0.92 | PBS (pH 9.0) |
| Oregon Green™ 488 | 496 | 524 | 0.89 | PBS (pH 7.4) |
| Eosin Y | 524 | 545 | 0.19 | Ethanol |
| Rose Bengal | 559 | 570 | 0.02 | Ethanol |
Note: Photophysical properties are highly dependent on the solvent, pH, and local environment. The values presented are representative.[5]
Experimental Protocols
Detailed methodologies for the application of key fluorescein derivatives are provided below.
Protein Labeling with Fluorescein Isothiocyanate (FITC)
This protocol describes the covalent labeling of a protein with FITC.
Materials:
-
Protein solution (e.g., antibody) in amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing or centrifugal filtration devices
Procedure:
-
Protein Preparation: Ensure the protein is at a suitable concentration (typically 2-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.[17]
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[7][18]
-
Labeling Reaction:
-
Quenching: Add quenching buffer to the reaction mixture to stop the reaction by reacting with any unbound FITC. Incubate for 30 minutes at room temperature.[17]
-
Purification: Separate the labeled protein from unreacted FITC and byproducts using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).
Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)
This protocol outlines the steps for labeling cells with CFSE to monitor proliferation by flow cytometry.
Materials:
-
Cell suspension in single-cell suspension
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium containing serum
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be labeled at a concentration of 1-10 x 10^6 cells/mL in PBS or HBSS.[][9]
-
CFSE Staining Solution: Prepare a stock solution of CFSE in anhydrous DMSO. Immediately before use, dilute the stock solution in pre-warmed (37°C) PBS to the desired final working concentration (typically 0.5-5 µM).[][8][9]
-
Cell Labeling:
-
Quenching: Stop the labeling reaction by adding at least 5 volumes of ice-cold complete culture medium. The serum proteins will react with any unbound CFSE. Incubate for 5 minutes on ice.[8]
-
Washing: Centrifuge the cells and wash them two to three times with complete culture medium to remove any residual unbound CFSE.
-
Cell Culture: Resuspend the labeled cells in complete culture medium and plate them under the desired experimental conditions.
-
Flow Cytometry Analysis: At various time points, harvest the cells and analyze them by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.[4][6][8][9]
Cell Viability Assay using Fluorescein Diacetate (FDA)
This protocol describes a method for determining cell viability using FDA staining and fluorescence microscopy. This is often performed in conjunction with Propidium Iodide (PI) to counterstain dead cells.
Materials:
-
Adherent cells or cells in suspension
-
Fluorescein Diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone)
-
Propidium Iodide (PI) stock solution (e.g., 2 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filters for FITC and Texas Red
Procedure:
-
Staining Solution Preparation: Prepare a fresh staining solution containing FDA and PI in PBS or serum-free medium. A typical final concentration is 1-5 µg/mL for FDA and 10-20 µg/mL for PI. Protect the solution from light.[10][13]
-
Cell Staining:
-
For adherent cells, remove the culture medium and wash the cells with PBS.
-
For cells in suspension, pellet the cells and resuspend them in PBS.
-
Add the staining solution to the cells.
-
-
Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[10][13]
-
Washing: Gently remove the staining solution and wash the cells once with PBS.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Viable cells will exhibit green fluorescence, while the nuclei of dead cells will fluoresce red.[3]
Visualizations
Synthesis of Fluorescein
The following diagram illustrates the general synthesis of the fluorescein core structure.
Caption: General synthetic pathway for fluorescein.
FITC Labeling of a Protein
This diagram depicts the reaction between FITC and a primary amine on a protein.
Caption: Covalent labeling of a protein with FITC.
CFSE Cell Proliferation Assay Workflow
This diagram illustrates the principle of tracking cell division using CFSE.
Caption: Workflow for CFSE-based cell proliferation assay.
FDA Cell Viability Assay Mechanism
This diagram shows the enzymatic conversion of FDA in a viable cell.
Caption: Mechanism of FDA for assessing cell viability.
References
- 1. uni-regensburg.de [uni-regensburg.de]
- 3. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress on Synthesis of Fluorescein Probes: Ingenta Connect [ingentaconnect.com]
- 10. iscientific.org [iscientific.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Fluorescein [omlc.org]
- 15. Quantum yield - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications [mdpi.com]
- 18. researchgate.net [researchgate.net]
The Cornerstone of Cellular Imaging: A Technical Guide to Fluorescence Microscopy with Fluorescein
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescence microscopy stands as an indispensable tool in modern biological and pharmaceutical research, offering unparalleled sensitivity and specificity in visualizing cellular and subcellular structures and processes. At the heart of this technique lies the fluorophore, a molecule capable of absorbing and emitting light, thereby illuminating the intricate workings of the cell. This technical guide provides an in-depth exploration of the fundamental principles of fluorescence microscopy, with a specific focus on one of the most foundational and widely utilized fluorescent dyes: fluorescein. We will delve into the photophysical properties of fluorescein and its derivatives, present detailed experimental protocols for its application, and illustrate key workflows and signaling principles through clear, structured diagrams. This document aims to equip researchers with the foundational knowledge and practical guidance necessary to effectively leverage fluorescein-based fluorescence microscopy in their scientific endeavors.
Core Principles of Fluorescence Microscopy
Fluorescence is a molecular phenomenon where a substance, known as a fluorophore, absorbs light at a specific wavelength and subsequently emits light at a longer wavelength.[1] This process, known as the Stokes shift, is the cornerstone of fluorescence microscopy. A fluorescence microscope is engineered to exploit this phenomenon to generate high-contrast images of fluorescently labeled specimens against a dark background.[2]
The basic setup of a fluorescence microscope includes a light source (e.g., mercury arc lamp, LED, or laser), an excitation filter, a dichroic mirror (or beamsplitter), an emission filter, and a detector (typically a CCD or CMOS camera). The excitation filter selects the specific wavelength of light required to excite the fluorophore. This light is then reflected by the dichroic mirror towards the objective lens, which focuses it onto the specimen. The fluorophores in the sample absorb this energy and emit light of a longer wavelength. This emitted light is collected by the objective lens, passes through the dichroic mirror, and is then filtered by the emission filter, which blocks any stray excitation light. The final, filtered emission light is then projected onto the detector to form the fluorescent image.[2]
The Fluorophore in Focus: Fluorescein
Fluorescein is a xanthene dye, first synthesized in 1871, that has become a workhorse in fluorescence microscopy due to its high quantum yield and strong absorption of blue light.[3] It is available as a dark orange/red powder that is slightly soluble in water and alcohol.[4] Its derivative, fluorescein isothiocyanate (FITC), is one of the most common fluorophores used for labeling biomolecules, particularly antibodies.[5][6]
Photophysical Properties of Fluorescein and FITC
The utility of a fluorophore is defined by its photophysical properties, which dictate its performance in a given application. The key parameters for fluorescein and its isothiocyanate derivative (FITC) are summarized in the table below. It is crucial to note that these properties, particularly the quantum yield and emission spectra, are highly sensitive to the local environment, including pH, solvent polarity, and temperature.[3][4][7]
| Property | Fluorescein | Fluorescein Isothiocyanate (FITC) | Reference(s) |
| Excitation Maximum (λex) | ~490-498 nm | ~492-495 nm | [4][5][8] |
| Emission Maximum (λem) | ~514-520 nm | ~518-525 nm | [4][5][8][9] |
| Molar Extinction Coefficient (ε) | ~70,000 - 80,000 cm⁻¹M⁻¹ | ~70,000 cm⁻¹M⁻¹ | [10][11] |
| Quantum Yield (Φf) | ~0.79 - 0.95 | ~0.65 - 0.92 | [3][11][12][13] |
| pKa | ~6.4 | - | [4] |
Note: The photophysical properties are dependent on the solvent and pH. The values presented are representative for aqueous solutions at physiological or slightly basic pH.
pH Sensitivity of Fluorescein
A critical characteristic of fluorescein is its pH-dependent fluorescence.[7] The fluorescence intensity of fluorescein significantly decreases in more acidic environments. This property can be both a limitation and an advantage. While it necessitates careful pH control in many experiments to ensure a stable signal, it also allows fluorescein and its derivatives, such as BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein), to be used as sensitive intracellular pH indicators.[14]
Experimental Protocols
The successful application of fluorescein in fluorescence microscopy hinges on robust and well-defined experimental protocols. This section provides detailed methodologies for common applications of fluorescein and its derivatives.
Indirect Immunofluorescence Staining of Cultured Cells Using a FITC-Conjugated Secondary Antibody
This protocol outlines the steps for labeling a specific intracellular protein in cultured cells grown on coverslips using an unlabeled primary antibody and a FITC-conjugated secondary antibody.
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS
-
Primary Antibody (specific to the target protein)
-
FITC-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Antifade Mounting Medium
-
Microscope slides
-
Nail polish or coverslip sealant
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add the 4% PFA fixation solution to the coverslips and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the permeabilization buffer (0.1% Triton X-100 in PBS) and incubate for 10-20 minutes at room temperature. This step is necessary to allow antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 3 minutes each.
-
Blocking: Add the blocking buffer and incubate for 1 hour at room temperature. This step minimizes non-specific binding of the antibodies.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Aspirate the blocking buffer from the coverslips and add the diluted primary antibody. Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the FITC-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature in the dark to protect the fluorophore from photobleaching.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Carefully place a drop of antifade mounting medium onto a clean microscope slide. Invert the coverslip with the cells facing down onto the drop of mounting medium.
-
Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter set for FITC (Excitation: ~495 nm, Emission: ~518 nm).
Visualization of the Actin Cytoskeleton using Fluorescein-Phalloidin
Phalloidin is a bicyclic peptide toxin that binds with high affinity to filamentous actin (F-actin). When conjugated to a fluorophore like fluorescein, it becomes a powerful tool for visualizing the actin cytoskeleton.
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Fluorescein-conjugated Phalloidin working solution (prepared according to the manufacturer's instructions)
-
Antifade Mounting Medium with DAPI (optional, for counterstaining the nucleus)
-
Microscope slides
Procedure:
-
Cell Preparation: Follow steps 1-6 from the indirect immunofluorescence protocol to culture, wash, fix, and permeabilize the cells.
-
Phalloidin Staining: Add the fluorescein-phalloidin working solution to the permeabilized cells and incubate for 20 to 90 minutes at room temperature in the dark.[6]
-
Washing: Gently wash the cells two to three times with PBS to remove the unbound phalloidin conjugate.[6]
-
Mounting and Imaging: Mount the coverslips as described in steps 12-14 of the immunofluorescence protocol. If using a mounting medium with DAPI, a nuclear counterstain will also be visible.
Measurement of Intracellular pH using BCECF-AM
BCECF-AM is a cell-permeant derivative of fluorescein that is widely used to measure intracellular pH (pHi). Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the pH-sensitive BCECF dye.[1][12]
Materials:
-
Cultured cells
-
HEPES-buffered saline (or appropriate physiological buffer)
-
BCECF-AM stock solution (e.g., 1 mM in DMSO)
-
Loading solution (HEPES-buffered saline containing BCECF-AM at a final concentration of 3-5 µM)
-
Calibration buffers of known pH containing a K+/H+ ionophore like nigericin.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Dye Loading: Wash the cells with HEPES-buffered saline. Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[1]
-
Washing: Wash the cells three times with the physiological buffer to remove extracellular dye and allow for complete de-esterification of the intracellular dye.[1]
-
Imaging: Place the cells on the stage of a fluorescence microscope equipped for ratiometric imaging. Excite the BCECF at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).[4] The emission is collected at ~535 nm.
-
Data Acquisition: Acquire images at both excitation wavelengths over the course of the experiment.
-
Calibration: At the end of the experiment, perfuse the cells with calibration buffers of known pH containing nigericin. This equilibrates the intracellular and extracellular pH, allowing for the generation of a calibration curve of the fluorescence ratio (490nm/440nm) versus pH.
-
Analysis: Calculate the ratio of the fluorescence intensities (F490/F440) for each time point in the experiment and convert these ratios to pHi values using the calibration curve.
Visualizations of Workflows and Signaling Pathways
Diagrams are powerful tools for understanding complex processes. The following sections provide visualizations of a key experimental workflow and a signaling principle relevant to the use of fluorescein in fluorescence microscopy.
Experimental Workflow: Indirect Immunofluorescence
The following diagram illustrates the sequential steps involved in a typical indirect immunofluorescence experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. A Protocol for Measurement of Intracellular pH [bio-protocol.org]
- 5. Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 7. What are the 2 methods for labelling antibodies? | TRACER [tracercro.com]
- 8. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellmicrosystems.com [cellmicrosystems.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Fluorescein Staining: Mechanisms and Applications in Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
Fluorescein and its derivatives are among the most widely used fluorescent probes in cell biology, offering a versatile toolkit for assessing cell viability, measuring intracellular pH, and studying cellular transport mechanisms. This technical guide delves into the core principles governing fluorescein staining in cells, providing a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data to empower researchers in their cellular analysis endeavors.
Core Staining Mechanisms: From Entry to Emission
The utility of fluorescein-based dyes stems from their chemical properties and their interactions with cellular components. The primary mechanisms of staining involve passive diffusion of fluorescein derivatives, enzymatic conversion, and active transport processes.
Fluorescein Diacetate (FDA) for Cell Viability
A cornerstone of cell viability assays, Fluorescein Diacetate (FDA) is a non-polar and non-fluorescent molecule that readily permeates intact cell membranes.[1][2] Once inside a viable cell, intracellular esterases cleave the two acetate groups from the FDA molecule.[1][3][4] This enzymatic conversion yields fluorescein, a polar and highly fluorescent molecule that is effectively trapped within the cell due to its charge, leading to a bright green fluorescence.[2][3][5] This process is indicative of both enzymatic activity and membrane integrity, two key hallmarks of cell viability.[1][6] In contrast, cells with compromised membranes or lacking metabolic activity cannot retain fluorescein and thus do not fluoresce.[5]
Fluorescein as a pH Indicator
The fluorescence of fluorescein itself is highly dependent on the surrounding pH.[7][8] Its fluorescence excitation spectrum changes with protonation and deprotonation, making it an excellent probe for measuring intracellular pH (pHi) in the physiological range.[7][9] The pKa of fluorescein is approximately 6.4, leading to significant changes in fluorescence intensity between pH 5 and 9.[9] Under basic conditions (pH > 8), fluorescein exhibits strong absorption around 490 nm and emits bright green fluorescence.[8] As the pH becomes more acidic, the fluorescence intensity at this excitation wavelength decreases.[8] This pH sensitivity is a critical consideration in all applications of fluorescein staining.
Cellular Uptake and Efflux of Fluorescein
While derivatives like FDA enter cells passively, fluorescein itself can be transported across the cell membrane by various transporters. Studies have shown that fluorescein transport is pH-dependent and can be mediated by monocarboxylic acid transporters (MCTs).[10][11] This transport is saturable and can be competitively inhibited by other monocarboxylic acids.[10] Furthermore, some research suggests that fluorescein uptake can also occur through a dynamin-dependent active process, implicating endocytic pathways.[12][13] This is particularly relevant in the context of solution-induced corneal staining (SICS), where certain components of multipurpose contact lens solutions can enhance fluorescein uptake.[13]
Quantitative Data in Fluorescein Staining
The following tables summarize key quantitative parameters related to fluorescein and its derivatives in cellular systems.
| Parameter | Value | Cell Type / System | Reference |
| Fluorescein Photophysical Properties | |||
| Excitation Maximum | ~490-494 nm | Aqueous Solution | [14][15] |
| Emission Maximum | ~515-521 nm | Aqueous Solution | [14][15] |
| Fluorescence Quantum Yield (pH > 8) | 0.93 - 0.95 | Aqueous Solution | [8][14] |
| pKa | ~6.4 | [9] | |
| Transport and Hydrolysis Kinetics | |||
| Permeability Coefficient (cFDA) | 1.3 x 10⁻⁸ m s⁻¹ | Saccharomyces cerevisiae | [4] |
| Vmax (cFDA hydrolysis) | 12.3 nmol·min⁻¹·mg of protein⁻¹ | Saccharomyces cerevisiae cell extracts | [4] |
| Km (cFDA hydrolysis) | 0.29 mM | Saccharomyces cerevisiae cell extracts | [4] |
| Michaelis Constant (Fluorescein transport) | 7.7 mM | Caco-2 cell monolayers | [10] |
| Maximum Velocity (Fluorescein transport) | 40.3 nmol min⁻¹ (mg protein)⁻¹ | Caco-2 cell monolayers | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are standard protocols for key applications of fluorescein staining.
Protocol 1: Cell Viability Assessment using Fluorescein Diacetate (FDA)
Objective: To distinguish and quantify live cells based on enzymatic activity and membrane integrity.
Materials:
-
Fluorescein Diacetate (FDA) stock solution (e.g., 0.5 mg/mL in DMSO)[16]
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension (1x10⁵ - 1x10⁶ cells/mL)[16]
-
Fluorescence microscope with appropriate filters (Excitation: ~488 nm, Emission: ~530 nm)[16]
Procedure:
-
Prepare a working solution of FDA by diluting the stock solution in PBS. A typical final concentration is around 1-5 µg/mL.
-
Wash the cells with PBS to remove any residual media.
-
Resuspend the cells in the FDA working solution.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.[16]
-
Place a small volume of the stained cell suspension onto a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope. Viable cells will exhibit bright green fluorescence.
Protocol 2: Intracellular pH (pHi) Measurement
Objective: To determine the intracellular pH of individual cells using the pH-dependent fluorescence of fluorescein.
Materials:
-
Fluorescein diacetate (FDA) or a pH-sensitive fluorescein derivative (e.g., BCECF-AM)
-
A series of calibration buffers with known pH values (e.g., pH 4.0 to 8.1)[7]
-
High potassium buffer containing a protonophore (e.g., nigericin) for calibration
-
Fluorescence spectrophotometer or a fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Load cells with the fluorescent probe (e.g., FDA or BCECF-AM) as described in Protocol 1.
-
Wash the cells to remove extracellular dye.
-
To create a calibration curve, resuspend aliquots of the loaded cells in the high potassium/nigericin buffer at different known pH values. This will equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence intensity (or ratio of intensities at two different excitation wavelengths for ratiometric dyes) for each calibration point.
-
For experimental samples, resuspend the loaded cells in their normal culture medium.
-
Measure the fluorescence intensity (or ratio) of the experimental samples.
-
Determine the intracellular pH of the experimental samples by comparing their fluorescence signal to the calibration curve.
Conclusion
Fluorescein and its derivatives remain indispensable tools in cellular research. A thorough understanding of the underlying staining mechanisms—passive diffusion and enzymatic activation for viability assays, pH-dependent fluorescence for intracellular pH measurements, and active transport for studying cellular physiology—is paramount for the accurate interpretation of experimental results. By employing standardized protocols and considering the quantitative aspects of fluorescein's behavior within the cellular environment, researchers can effectively leverage this classic fluorophore to gain valuable insights into the intricate workings of living cells.
References
- 1. researchgate.net [researchgate.net]
- 2. FDA [Fluorescein diacetate] *CAS 596-09-8* | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ila.ilsl.br [ila.ilsl.br]
- 6. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]
- 7. Intracellular pH-determination by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescein - Wikipedia [en.wikipedia.org]
- 10. Transepithelial transport of fluorescein in Caco-2 cell monolayers and use of such transport in in vitro evaluation of phenolic acid availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uptake of Fluorescein via a pH-Dependent Monocarboxylate Transporter by Human Kidney 2 (HK-2) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular fluorescein hyperfluorescence is dynamin-dependent and increased by Tetronic 1107 treatment | Contact Lens Update [contactlensupdate.com]
- 13. Cellular fluorescein hyperfluorescence is dynamin-dependent and increased by Tetronic 1107 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]
- 16. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
Methodological & Application
Application Notes and Protocols for Fluorescein-Based Cell Staining and Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein and its derivatives are widely utilized fluorescent dyes in cell biology for assessing cell viability, tracking cell proliferation, and monitoring cell migration. Their bright green fluorescence, high quantum yield, and relatively low phototoxicity make them valuable tools for a variety of applications. This document provides detailed protocols and application notes for two of the most common fluorescein-based reagents: Fluorescein Diacetate (FDA) for live-cell staining and Carboxyfluorescein Succinimidyl Ester (CFSE) for long-term cell tracking and proliferation analysis.
Principle of Staining
Fluorescein-based dyes for live-cell applications are typically non-fluorescent and cell-permeant. Once inside a viable cell, intracellular enzymes cleave masking groups, rendering the molecule fluorescent. The specific chemistry of the derivative determines its cellular retention and application.
-
Fluorescein Diacetate (FDA): A non-fluorescent molecule that readily crosses the membrane of both live and dead cells. In viable cells, ubiquitous intracellular esterases hydrolyze the diacetate groups, releasing the polar, fluorescent molecule fluorescein.[1][2][3] An intact plasma membrane is required to retain the fluorescein, making it an excellent indicator of cell viability and membrane integrity.[2][3]
-
Carboxyfluorescein Succinimidyl Ester (CFSE): Also known as Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), this dye is cell-permeable and becomes fluorescent after hydrolysis by intracellular esterases.[4][5] The succinimidyl ester group then covalently binds to free amine groups of intracellular proteins.[4][5][6] This stable linkage ensures that the dye is well-retained within the cells and is distributed equally between daughter cells upon division, making it ideal for tracking cell generations.[4][6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for FDA and CFSE staining protocols. Note that optimal conditions may vary depending on the cell type and experimental setup.
Table 1: Fluorescein Diacetate (FDA) Staining Parameters
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 0.5 - 5 mg/mL in DMSO or acetone | Store at -20°C, protected from light.[1][8][9] |
| Working Concentration | 1 - 10 µg/mL (typically in PBS or serum-free medium) | Should be freshly prepared.[1][2] |
| Incubation Time | 4 - 30 minutes | Shorter times (4-5 min) are common for microscopy.[1][8] |
| Incubation Temperature | Room Temperature or 37°C | 37°C can accelerate enzymatic conversion.[2][9] |
| Excitation Wavelength (max) | ~488-494 nm | [9][10][11][12] |
| Emission Wavelength (max) | ~520-530 nm | [9][10][11][12] |
Table 2: Carboxyfluorescein Succinimidyl Ester (CFSE) Staining Parameters
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 - 10 mM in anhydrous DMSO | Store in small aliquots at -80°C to avoid moisture.[4][7] |
| Working Concentration | 1 - 10 µM (in PBS or other amine-free buffer) | Optimal concentration is cell-type dependent.[5] |
| Incubation Time | 8 - 20 minutes | [5][7][13] |
| Incubation Temperature | Room Temperature or 37°C | [5][7] |
| Excitation Wavelength (max) | ~494 nm | [11] |
| Emission Wavelength (max) | ~521 nm | [11] |
Experimental Protocols
Protocol 1: Live/Dead Cell Staining using Fluorescein Diacetate (FDA) and Propidium Iodide (PI)
This protocol allows for the simultaneous visualization of viable (green fluorescence) and dead (red fluorescence) cells.
Materials:
-
Fluorescein Diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone).
-
Propidium Iodide (PI) stock solution (e.g., 2 mg/mL in PBS).
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.
-
Serum-free cell culture medium.
-
Adherent or suspension cells.
-
Fluorescence microscope with appropriate filter sets (FITC and Texas Red).
Staining Solution Preparation (prepare fresh):
-
To 5 mL of serum-free culture medium, add 8 µL of FDA stock solution (final concentration ~8 µg/mL).[1]
-
To the same solution, add 50 µL of PI stock solution (final concentration ~20 µg/mL).[1]
-
Mix gently and protect from light. Keep at 4°C if not used immediately (use within 2 hours).[8]
Procedure for Adherent Cells:
-
Grow cells on coverslips or in culture dishes.
-
Aspirate the culture medium.
-
Wash the cells once with PBS.[2]
-
Add a sufficient volume of the FDA/PI staining solution to cover the cell monolayer.
-
Incubate for 4-5 minutes at room temperature in the dark.[1][8]
-
Gently remove the staining solution.
-
Wash the cells once with PBS.[8]
-
Add PBS or serum-free medium to the cells for imaging.
-
Immediately observe the cells under a fluorescence microscope. Viable cells will appear green, and the nuclei of dead cells will appear red.
Procedure for Suspension Cells:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with PBS and resuspend in a small volume of PBS.
-
Add the FDA/PI staining solution to the cell suspension.
-
Incubate for 4-5 minutes at room temperature in the dark.[1]
-
Centrifuge the cells to pellet them and remove the staining solution.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in PBS or serum-free medium for analysis.
-
Analyze immediately by fluorescence microscopy or flow cytometry.
Protocol 2: Cell Proliferation and Tracking using Carboxyfluorescein Succinimidyl Ester (CFSE)
This protocol is for labeling cells to track their division. With each cell division, the CFSE fluorescence intensity is halved, allowing for the identification of distinct generations of cells by flow cytometry.[4][7]
Materials:
-
CFSE stock solution (e.g., 5 mM in anhydrous DMSO).
-
PBS or other amine-free, serum-free buffer (e.g., 0.1% BSA in PBS).
-
Fetal Bovine Serum (FBS) or complete culture medium.
-
Suspension cells or trypsinized adherent cells.
-
Flow cytometer.
Procedure:
-
Prepare a cell suspension of 20 million cells per mL in a low-serum buffer (e.g., 0.1% FBS/PBS).[7] CFSE binds to proteins, so high serum concentrations should be avoided during labeling.[7]
-
Add CFSE stock solution to the cell suspension to a final working concentration of 1-10 µM (a starting concentration of 1.5 µM is often used for lymphocytes).[7] Vortex gently to mix.
-
Incubate for 8-20 minutes at room temperature or 37°C, protected from light.[5][7]
-
To stop the labeling reaction, add an equal volume of pre-warmed, 100% FBS and incubate for 10 minutes.[7] The serum proteins will bind to any unreacted CFSE.
-
Wash the cells by centrifuging at 400 x g for 5 minutes, discarding the supernatant, and resuspending the cell pellet.
-
Repeat the wash step at least three times with complete culture medium or PBS to remove all unbound CFSE.[7]
-
A "day zero" sample should be taken to determine the initial labeling intensity.
-
Culture the cells under the desired experimental conditions.
-
At various time points, harvest the cells and analyze by flow cytometry using the FITC channel. Each peak of decreasing fluorescence intensity represents a successive cell division.
Important Considerations and Troubleshooting
-
Phototoxicity and Photobleaching: Fluorescein is susceptible to photobleaching and can be phototoxic to cells upon prolonged exposure to excitation light.[2][14] Minimize light exposure during microscopy and use the lowest possible excitation intensity.
-
Background Fluorescence: High background can occur if FDA is hydrolyzed in the medium by serum esterases. Always wash cells with serum-free medium or PBS before staining.[2] For CFSE, thorough washing is critical to remove unbound dye.[7]
-
Dye Leakage: Fluorescein can leak from viable cells over time. Therefore, it is important to analyze samples promptly after FDA staining.[2][15] CFSE is covalently bound and well-retained, making it suitable for longer-term studies.[4][5]
-
Cell Type Variability: The optimal staining concentrations and incubation times can vary significantly between different cell types.[2][7] It is recommended to perform a titration experiment to determine the optimal conditions for your specific cells.
-
Buffer Choice for CFSE: Do not use amine-containing buffers like Tris for CFSE staining, as the dye will react with the buffer instead of the intracellular proteins.[5]
By following these detailed protocols and considering the key variables, researchers can effectively utilize fluorescein-based dyes for reliable and reproducible cell staining and tracking experiments.
References
- 1. thundersci.com [thundersci.com]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. scribd.com [scribd.com]
- 8. ibidi.com [ibidi.com]
- 9. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
- 10. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]
- 12. macsenlab.com [macsenlab.com]
- 13. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 15. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note & Protocol: In Vitro Fluorescein Permeability Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for conducting an in vitro fluorescein permeability assay using a Transwell® system. The assay is a robust method for quantifying the permeability of cellular monolayers, such as epithelial and endothelial barriers. It is widely used in drug discovery and development to assess the absorption of compounds and to study the integrity of cellular barriers in various physiological and pathological models.
Introduction
The in vitro permeability assay is a cornerstone for evaluating the integrity of biological barriers, such as the intestinal epithelium or the blood-brain barrier.[1][2] This method typically utilizes a Transwell® insert system, where cells are cultured on a semipermeable microporous membrane, creating two distinct compartments: an apical (upper) and a basolateral (lower) chamber.[1] Once the cells form a confluent monolayer, their barrier function can be assessed.
The integrity and tightness of the cellular monolayer are critical for accurate permeability measurements. This is quantitatively evaluated by measuring the Transepithelial Electrical Resistance (TEER), which reflects the ionic conductance across the paracellular pathway (the space between adjacent cells).[3][4][5] High TEER values are indicative of a tight, well-formed barrier.[5]
The permeability assay itself involves adding a fluorescent marker, such as sodium fluorescein or FITC-dextran, to the apical chamber.[1][2][6] The rate at which the fluorescent molecule passes through the cell monolayer into the basolateral chamber is measured over time.[6] This flux is used to calculate the apparent permeability coefficient (Papp), a key parameter for ranking the permeability of different compounds or assessing the effect of a treatment on barrier function.[7][8]
Experimental Workflow
The overall workflow consists of four main stages: cell seeding and monolayer formation, barrier integrity validation via TEER, the permeability experiment, and finally, data analysis to determine the Papp value.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellqart.com [cellqart.com]
- 5. cellqart.com [cellqart.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. innpharmacotherapy.com [innpharmacotherapy.com]
Application Notes and Protocols for Groundwater Tracing Using Fluorescein Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein sodium, also known as uranine, is a highly fluorescent xanthene dye widely employed in hydrogeological studies to trace the flow of groundwater.[1] Its strong fluorescence, low detection limits, and relatively low cost make it an effective tool for delineating groundwater flow paths, determining flow velocities, and understanding contaminant transport.[2] These application notes provide detailed protocols for the use of fluorescein sodium in groundwater tracing studies, addressing key considerations from experimental design to data analysis.
Properties and Characteristics of Fluorescein Sodium
Fluorescein sodium (C₂₀H₁₀Na₂O₅) is a reddish-brown powder that dissolves in water to produce a vivid yellow-green fluorescence.[1] Its utility as a tracer is governed by several key properties summarized in the table below.
| Property | Value/Characteristic | References |
| Common Names | Sodium Fluorescein, Uranine, Acid Yellow 73 | [3] |
| CAS Number | 518-47-8 | [3] |
| Excitation Maximum | ~494 nm (in water) | [4] |
| Emission Maximum | ~512 nm (in water) | [4] |
| Detection Limit | As low as 0.01 ppb with laboratory analysis; field fluorometers can detect around 0.01 ppb. | [5] |
| Toxicity | Generally considered non-toxic at the low concentrations used in tracing studies. | [6][7] |
| Sorption | Low sorption to most mineral phases, but moderate sorption to organic material. | [8] |
Key Considerations for Experimental Design
Successful groundwater tracing studies require careful planning. The following factors can significantly impact the effectiveness of fluorescein sodium as a tracer and should be addressed during the experimental design phase.
-
Photolytic Decay: Fluorescein is highly susceptible to degradation by sunlight (photolytic decay).[8] Therefore, it is best suited for groundwater studies where the tracer is not exposed to light. Samples collected should be stored in the dark and kept cool to prevent degradation.
-
pH Sensitivity: The fluorescence of fluorescein is pH-dependent.[8] Its fluorescence is stable in a pH range of 5-10, but decreases outside these limits.[9] For quantitative analysis, it is recommended to adjust the pH of water samples to above 9 before measurement to ensure consistent fluorescence.[10][11]
-
Temperature: Fluorescence intensity is also affected by temperature, with higher temperatures leading to decreased fluorescence.[9] Temperature compensation should be applied during analysis for accurate results.
-
Background Fluorescence: Natural waters can exhibit background fluorescence due to the presence of organic matter and other substances.[12][13] It is crucial to collect and analyze background water samples from all monitoring points before introducing the dye to establish baseline fluorescence levels.[13][14]
-
Sorption: While fluorescein has a low tendency to sorb to many aquifer materials, it can adsorb to organic matter.[8] This should be a consideration in environments with high organic content.
-
Injection Mass Calculation: The amount of dye to be injected depends on factors such as the expected travel distance, groundwater velocity, and desired concentration at the detection point. Using too little dye can result in a failed trace, while using too much can be wasteful and increase the potential for environmental impact.[6] Equations have been developed to estimate the required mass, such as those provided by Worthington and Smart (2003).[6]
Experimental Protocols
The following protocols provide a step-by-step guide for conducting a groundwater tracing study using fluorescein sodium.
Pre-Injection Phase: Site Characterization and Background Sampling
Objective: To establish baseline conditions and inform the dye injection strategy.
Methodology:
-
Site Reconnaissance: Conduct a thorough review of the site's geology and hydrogeology to hypothesize potential groundwater flow paths.[1] Identify potential injection points (e.g., sinkholes, wells) and monitoring locations (e.g., springs, wells, surface water bodies).
-
Background Sampling:
-
Collect water samples from all designated monitoring points before dye injection. It is recommended to conduct multiple rounds of background sampling to capture any natural variability.[14]
-
For qualitative analysis, passive detectors such as activated charcoal packets can be deployed at monitoring sites.[1][15] These packets adsorb the dye over time and can detect its presence even at very low concentrations.
-
Analyze background water samples and charcoal packets for the presence of fluorescein and other fluorescent compounds to establish baseline fluorescence levels.[5][14]
-
Injection Phase: Introducing the Tracer
Objective: To introduce a known quantity of fluorescein sodium into the groundwater system.
Methodology:
-
Dye Preparation:
-
Calculate the required mass of fluorescein sodium based on site conditions and the objectives of the trace (qualitative vs. quantitative).[6]
-
Dissolve the powdered dye in a sufficient volume of water from the injection site or another clean water source. Ensure the dye is fully dissolved before injection.
-
-
Dye Injection:
-
Record the exact time and location of the injection.
-
Pour the dye solution directly into the injection point (e.g., sinking stream, injection well).[6]
-
Follow the dye injection with a sufficient volume of water to flush the tracer into the groundwater system and ensure complete infiltration.
-
Post-Injection Phase: Sampling and Monitoring
Objective: To detect the arrival and passage of the fluorescein tracer at downstream monitoring points.
Methodology:
-
Water Sampling:
-
Begin collecting grab samples from monitoring wells and springs at a predetermined frequency. The sampling frequency should be higher in the period immediately following the expected arrival time of the tracer.
-
When sampling from wells, it is good practice to purge the well before collecting the sample.
-
Store all water samples in amber glass or opaque plastic bottles and keep them cool and in the dark to prevent photodegradation.
-
-
Charcoal Packet Collection:
-
If using activated charcoal packets, retrieve them at regular intervals and replace them with fresh packets.
-
Handle collected packets with care to avoid cross-contamination.
-
Analysis Phase: Quantifying Fluorescein Concentration
Objective: To measure the concentration of fluorescein in the collected samples.
Methodology:
-
Sample Preparation:
-
For water samples, allow them to reach a stable temperature.
-
To ensure accurate quantitative results, adjust the pH of the samples to above 9 using a suitable buffer or base (e.g., KOH).[10][11]
-
For charcoal packets, the adsorbed dye must be eluted using a suitable solvent, such as a solution of potassium hydroxide in isopropyl alcohol.[6]
-
-
Fluorometric Analysis:
-
Analyze the prepared samples using a fluorometer or a spectrofluorophotometer.[5] These instruments measure the intensity of fluorescence at the specific excitation and emission wavelengths of fluorescein.
-
Calibrate the instrument using a series of standard solutions of known fluorescein concentrations.
-
The results will provide a time-series of fluorescein concentrations at each monitoring point, which can be used to generate a breakthrough curve.
-
Data Presentation
Quantitative data from a groundwater tracing study should be summarized for clear interpretation.
Table 1: Example Breakthrough Curve Data
| Sample ID | Collection Time (hours post-injection) | Fluorescein Concentration (ppb) |
| MW-1-01 | 12 | < 0.01 |
| MW-1-02 | 24 | 0.54 |
| MW-1-03 | 36 | 2.31 |
| MW-1-04 | 48 | 7.71 |
| MW-1-05 | 60 | 5.23 |
| MW-1-06 | 72 | 1.89 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for a groundwater tracing study.
Logical Relationships in a Groundwater Tracing Study
Caption: Logical flow from hypothesis to confirmation in a tracing study.
References
- 1. karstwaters.org [karstwaters.org]
- 2. solinst.com [solinst.com]
- 3. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 4. On the Solvatochromism of Fluorescein Sodium [mdpi.com]
- 5. idwr.idaho.gov [idwr.idaho.gov]
- 6. kgs.uky.edu [kgs.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ysi.com [ysi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dye tracing - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. st1.asflib.net [st1.asflib.net]
- 15. digitalcommons.trinity.edu [digitalcommons.trinity.edu]
Application Notes and Protocols for Fluorescein Sodium in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein sodium is a water-soluble fluorescent dye that is widely used in fluorescence microscopy due to its high quantum yield, good water solubility, and excitation/emission spectra that are compatible with standard filter sets. It is a versatile tool for a variety of applications, including cell labeling and tracking, assessing cell viability, measuring cell permeability, and as a tracer for fluid-phase endocytosis and intercellular communication. The fluorescence of fluorescein is pH-dependent, making it a useful indicator for intracellular pH measurements.[1] This document provides detailed application notes and protocols for the use of fluorescein sodium in fluorescence microscopy, with a focus on optimizing concentration for various experimental needs.
Physicochemical Properties and Spectral Characteristics
Fluorescein sodium absorbs blue light and emits green light. Its fluorescence intensity is highly dependent on pH, increasing as the pH becomes more alkaline.[1] Under basic conditions (pH > 8), it exhibits a high fluorescence quantum yield.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₀Na₂O₅ | |
| Molecular Weight | 376.27 g/mol | |
| Excitation Maximum | ~490 nm | [2] |
| Emission Maximum | ~515-520 nm | [1][2] |
| Appearance | Orange-red powder | |
| Solubility | Freely soluble in water |
Quantitative Data Summary
The optimal concentration of fluorescein sodium is critical for achieving a high signal-to-noise ratio (SNR) while avoiding artifacts such as concentration quenching (self-quenching). The following tables summarize key quantitative data to guide experimental design.
Table 1: Concentration-Dependent Fluorescence Intensity
Fluorescence intensity does not always increase linearly with concentration. At high concentrations, self-quenching can lead to a decrease in the fluorescence signal.
| Concentration | Relative Fluorescence Intensity (Arbitrary Units) | Observations | Reference |
| 0.05 nM | 123.29 | Linear range | [3] |
| 0.1 nM | 131.21 | Linear range | [3] |
| 1.0 nM | 274.67 | Linear range | [3] |
| 10 nM | 1699.35 | Linear range | [3] |
| 100 nM | 23394.95 | Linear range | [3] |
| 500 nM | 113476.45 | Linear range | [3] |
| 1000 nM (1 µM) | 221854.98 | Linear range | [3] |
| 2500 nM (2.5 µM) | 534489.98 | Approaching saturation | [3] |
| > 5.0 x 10⁻¹ mg/mL (~1.3 mM) | Decreased | Onset of quenching effect | [4] |
Table 2: Recommended Concentration Ranges for Various Applications
| Application | Recommended Concentration Range | Key Considerations |
| General Cell Staining (Live/Fixed) | 1 - 10 µg/mL (approx. 2.7 - 27 µM) | Optimize for cell type and desired signal. |
| Cell Permeability Assay (e.g., Tight Junctions) | 0.01% (w/v) or ~266 µM | Ensure complete coverage of the cell monolayer. |
| Fluid-Phase Endocytosis Tracer | 0.1 - 1 mg/mL (approx. 0.27 - 2.7 mM) | Higher concentrations may be needed for visualization in vesicles. |
| Intracellular pH Measurement | 1 - 10 µM | Use ratiometric imaging or a pH-insensitive reference dye. |
| In Vivo Imaging (e.g., retinal angiography) | 5 mg/kg body weight (intravenous) | Concentration in target tissue will be lower. |
Table 3: Factors Affecting Signal-to-Noise Ratio (SNR) and Photostability
| Factor | Effect on SNR | Effect on Photostability | Mitigation Strategies |
| Concentration | Increases to a point, then decreases due to quenching.[5] | Higher concentration can increase the rate of photobleaching. | Optimize concentration to maximize signal without significant quenching. |
| Excitation Intensity | Higher intensity increases signal, but also noise.[5] | Higher intensity significantly increases photobleaching.[6] | Use the lowest possible excitation intensity that provides an adequate signal. Use sensitive detectors. |
| Exposure Time | Longer exposure increases signal, but can also increase background noise. | Longer exposure increases photobleaching. | Use the shortest possible exposure time. |
| pH | Fluorescence is higher at alkaline pH.[1] | Stable within a physiological pH range. | Buffer solutions to maintain optimal pH. |
| Mounting Media | Antifade reagents significantly improve SNR by preserving the signal. | Antifade reagents significantly reduce photobleaching.[6] | Use commercially available or self-made antifade mounting media. |
Experimental Protocols
Protocol 1: General Staining of Live or Fixed Cells
This protocol provides a general guideline for staining cells with fluorescein sodium. Optimization of concentration and incubation time may be required for different cell types.
Materials:
-
Fluorescein sodium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (for live cells)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells)
-
0.1% Triton X-100 in PBS (for permeabilization of fixed cells)
-
Mounting medium (with or without antifade)
-
Glass slides and coverslips or imaging dishes
Procedure:
For Live Cell Staining:
-
Prepare Staining Solution: Prepare a 1 mg/mL stock solution of fluorescein sodium in PBS. Dilute the stock solution in cell culture medium to a final working concentration of 1-10 µg/mL.
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and culture to the desired confluency.
-
Staining: Remove the culture medium and replace it with the fluorescein sodium staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).
For Fixed Cell Staining:
-
Cell Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a 1-10 µg/mL solution of fluorescein sodium in PBS and incubate with the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a glass slide using mounting medium.
-
Imaging: Image the cells using a fluorescence microscope.
Experimental workflow for live and fixed cell staining.
Protocol 2: Cell Monolayer Permeability (Tight Junction) Assay
This protocol assesses the integrity of tight junctions in a cell monolayer by measuring the passage of fluorescein sodium.
Materials:
-
Cells that form tight junctions (e.g., Caco-2, MDCK)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Fluorescein sodium
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells on the Transwell inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Prepare Fluorescein Solution: Prepare a 0.01% (w/v) fluorescein sodium solution in HBSS.[7]
-
Assay Setup:
-
Incubation: Incubate the plate at room temperature for 30 minutes.[7]
-
Sample Collection: After incubation, carefully remove the Transwell inserts.
-
Fluorescence Measurement: Measure the fluorescence intensity of the solution in the bottom chamber using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~525 nm).
-
Controls:
-
0% Leakage (Blank): An untreated confluent monolayer.
-
100% Leakage (Maximum): An insert with no cells.
-
-
Data Analysis: Calculate the percentage of fluorescein leakage for each sample relative to the controls.
Workflow for cell monolayer permeability assay.
Protocol 3: Fluid-Phase Endocytosis Assay
This protocol uses fluorescein as a fluid-phase marker to visualize and quantify endocytosis.
Materials:
-
Fluorescein sodium
-
Live-cell imaging medium (phenol red-free)
-
Cells cultured on glass-bottom dishes
-
Fluorescence microscope with time-lapse capabilities
Procedure:
-
Prepare Staining Solution: Prepare a 0.1 - 1 mg/mL solution of fluorescein sodium in live-cell imaging medium.
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes. Just before imaging, replace the culture medium with pre-warmed imaging medium.
-
Image Acquisition Setup:
-
Place the dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).
-
Select a field of view and acquire a "before" image.
-
-
Initiate Endocytosis: Gently add the fluorescein sodium solution to the cells.
-
Time-Lapse Imaging: Immediately start acquiring a time-lapse series of images to visualize the internalization of fluorescein into vesicles.
-
Data Analysis: Quantify the increase in intracellular fluorescence over time within defined regions of interest (ROIs) inside the cells.
Workflow for fluid-phase endocytosis assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Signal | - Low dye concentration- pH of buffer is too acidic- Photobleaching | - Increase fluorescein concentration incrementally.- Ensure buffer pH is 7.4 or slightly alkaline.- Use antifade mounting medium, reduce excitation intensity and exposure time. |
| High Background | - Incomplete washing- Autofluorescence of cells or medium | - Increase the number and duration of wash steps.- Use phenol red-free medium for live-cell imaging. Image an unstained control to assess autofluorescence. |
| Signal Fades Quickly | - Photobleaching | - Use an antifade reagent.- Minimize light exposure by using a shutter.- Reduce excitation light intensity and use a more sensitive detector. |
| No Staining | - Cell membrane is impermeable (for live cells without permeabilization)- Incorrect filter set | - For intracellular targets in live cells, consider fluorescein diacetate (FDA), which is cell-permeant. For fixed cells, ensure permeabilization step is included if necessary.- Verify that the microscope's filter sets match the excitation and emission spectra of fluorescein. |
| Uneven Staining | - Uneven application of staining solution- Cell clumping | - Ensure the staining solution covers the entire sample evenly.- Ensure cells are seeded at an appropriate density to avoid clumping. |
References
- 1. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescein Performance Data | Technical Note 179 [denovix.com]
- 4. researchgate.net [researchgate.net]
- 5. Signal-to-Noise Considerations [evidentscientific.com]
- 6. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enfo.hu [enfo.hu]
Application Notes and Protocols for In Vivo Nerve Imaging with Sodium Fluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intraoperative nerve damage is a significant complication in many surgical procedures, potentially leading to chronic pain, loss of function, and reduced quality of life.[1] Real-time, intraoperative visualization of nerves is a critical unmet need to minimize these risks. Sodium fluorescein, a clinically approved fluorescent dye with a well-established safety profile, has emerged as a promising agent for enhancing nerve visualization during surgery.[1][2] Its low cost and compatibility with existing clinical imaging systems make it an accessible tool for widespread adoption.[1] This document provides detailed application notes and protocols for the use of sodium fluorescein in in vivo nerve imaging for both preclinical research and clinical applications.
Principle and Mechanism of Action
Sodium fluorescein is a small molecule dye that, when administered intravenously, distributes throughout the body. While the precise mechanism of its accumulation in nerve tissue is still under investigation, it is thought to be related to the unique vascular properties of nerves. Similar to the blood-brain barrier, peripheral nerves possess a blood-nerve barrier which can become permeable under certain conditions. It is hypothesized that sodium fluorescein extravasates from the endoneurial capillaries and accumulates in the extracellular space within the nerve fascicles, leading to fluorescence enhancement.[3][4] This accumulation allows for the differentiation of nerve tissue from surrounding muscle and connective tissue under appropriate fluorescence imaging conditions.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on in vivo nerve imaging with sodium fluorescein.
Table 1: Preclinical (Murine) Studies
| Parameter | Value | Reference |
| Animal Model | 6-8 week old BALB/c mice | [5] |
| Sodium Fluorescein Dose | 15 nmol/gram (intravenous, retro-orbital) | [5] |
| Imaging Time | 5 hours post-administration | [5] |
| Imaging System | Custom-built fluorescence imaging system | [5] |
| Exposure Time | 100 ms | [5] |
Table 2: Clinical Studies
| Parameter | Value | Reference |
| Dosage (Intravenous) | 1 mg/kg - 5 mg/kg | [1] |
| Imaging Time | 1.5 - 3.5 hours post-administration | [1] |
| Imaging Systems | Custom setup, Zeiss Kinevo (Yellow 560 filter), Da Vinci Firefly | [1] |
| Weber Contrast Ratio (Facial Nerve vs. Background) | 2.5 ± 1.0 | [1] |
| Pixel Intensity (Green Channel - Schwannoma vs. Healthy Fascicles) | Schwannoma: 254.7 (max mean) Healthy Fascicles: 94.91 (max mean) | [3] |
| Pixel Intensity (Red Channel - Schwannoma vs. Healthy Fascicles) | Schwannoma: 179.4 (max mean) Healthy Fascicles: 120.76 (max mean) | [3] |
Experimental Protocols
Preclinical Protocol: In Vivo Nerve Imaging in a Murine Model
This protocol is adapted from studies demonstrating the feasibility of sodium fluorescein for nerve visualization in mice.[5]
Materials:
-
6-8 week old BALB/c mice[5]
-
Sodium fluorescein (Sigma-Aldrich)
-
Sterile PBS
-
Isoflurane for anesthesia
-
Fluorescence imaging system with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~515 nm)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using 2% v/v isoflurane.[5] Confirm proper anesthetic depth by toe pinch.
-
Maintain the mouse on a heating pad to prevent hypothermia.
-
-
Sodium Fluorescein Administration:
-
Prepare a sterile solution of sodium fluorescein in PBS.
-
Administer 15 nmol/gram of sodium fluorescein via retro-orbital injection.[5]
-
-
Incubation Period:
-
Allow the fluorescein to circulate and accumulate in the nerve tissue for 5 hours.[5] Maintain the animal under anesthesia during this period, monitoring vital signs.
-
-
Surgical Exposure:
-
After the incubation period, perform surgical dissection to expose the nerve of interest (e.g., sciatic nerve, facial nerve).
-
-
Fluorescence Imaging:
-
Position the animal under the fluorescence imaging system.
-
Acquire images using both white light and the fluorescein filter set. A typical exposure time is 100 ms.[5]
-
Capture images of the exposed nerve and surrounding tissues for comparative analysis.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the nerve and adjacent background tissue.
-
Calculate the signal-to-background ratio or other contrast metrics to evaluate the effectiveness of nerve visualization.
-
Clinical Protocol: Intraoperative Nerve Visualization
This protocol is a generalized procedure based on clinical studies using sodium fluorescein for intraoperative nerve identification.[1][3]
Materials:
-
Sterile sodium fluorescein for injection (10%)
-
Surgical microscope or endoscope with a fluorescence imaging module compatible with fluorescein (e.g., Zeiss Kinevo with Yellow 560 filter, Da Vinci Firefly system).[1]
Procedure:
-
Patient Consent and Preparation:
-
Obtain informed consent from the patient for the off-label use of sodium fluorescein for nerve imaging, if applicable.
-
Induce general anesthesia.
-
-
Sodium Fluorescein Administration:
-
Administer an intravenous dose of 1 to 5 mg/kg of sodium fluorescein at the time of anesthesia induction.[1]
-
-
Surgical Procedure:
-
Proceed with the standard surgical approach.
-
-
Fluorescence Imaging:
-
At the time of anticipated nerve exposure (typically 1.5 to 3.5 hours after injection), switch the imaging system to fluorescence mode.[1]
-
Optimize imaging parameters, such as minimizing white light intensity and maximizing fluorescence gain, to enhance nerve contrast.[1]
-
Identify nerves, which will appear fluorescent against the darker background of surrounding tissues.
-
Switch between white light and fluorescence modes as needed to correlate the fluorescent signal with anatomical structures.
-
It is important to note that other tissues such as lymph nodes, fascia, and ureters may also show fluorescence and must be distinguished from nerves based on their characteristic morphology and location.[1][5]
-
Applications in Drug Development
The use of in vivo nerve imaging with sodium fluorescein in preclinical models can be a valuable tool for drug development professionals. Potential applications include:
-
Assessing Neurotoxicity: Evaluating the potential of new drug candidates to cause peripheral nerve damage by visualizing changes in nerve morphology or fluorescence uptake.
-
Evaluating Nerve Regeneration Therapies: Monitoring the process of nerve repair and regeneration in response to therapeutic interventions in animal models of nerve injury.
-
Preclinical Surgical Models: Enhancing the precision of surgical procedures in animal models, thereby improving the quality and reproducibility of preclinical data.
Conclusion
Sodium fluorescein offers a simple, cost-effective, and readily translatable method for enhancing in vivo nerve visualization. The protocols and data presented here provide a foundation for researchers, scientists, and drug development professionals to incorporate this technique into their preclinical and clinical workflows. The ability to clearly distinguish nerves from surrounding tissues has the potential to significantly reduce iatrogenic nerve injury and improve patient outcomes in a wide range of surgical procedures.[1][2]
References
- 1. medrxiv.org [medrxiv.org]
- 2. Prototype Nerve-Specific Near-Infrared Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraoperative Sodium-Fluorescence Imaging in Peripheral Nerve Sheath Tumors (PNST)—A New Additional Promising Diagnostic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences between the peripheral and the central nervous system in permeability to sodium fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
Application Notes and Protocols for Labeling Proteins with Fluorescein Isothiocyanate (FITC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein isothiocyanate (FITC) is a widely used fluorescent dye for labeling proteins, antibodies, and other biomolecules.[1][2][3] Its popularity is attributed to its high quantum efficiency, straightforward conjugation chemistry, and the stability of the resulting fluorescent conjugate.[1][3] The isothiocyanate group (-N=C=S) of FITC reacts with primary amine groups (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group) on the protein to form a stable covalent thiourea bond.[2][][5][6] This process yields a fluorescently labeled protein that can be utilized in a variety of applications, including immunofluorescence microscopy, flow cytometry, enzyme-linked immunosorbent assays (ELISA), and fluorescence in situ hybridization (FISH).[2][3][][7] The excitation and emission maxima of FITC-protein conjugates are approximately 495 nm and 520-525 nm, respectively, making them compatible with standard fluorescence detection instrumentation.[3][8][9]
Successful and reproducible labeling of proteins with FITC requires careful consideration of several experimental parameters. Over-labeling can lead to protein aggregation, reduced biological activity, and fluorescence quenching, while under-labeling results in a weak signal.[3][6] Therefore, optimization of the reaction conditions is crucial for achieving the desired degree of labeling.
Key Experimental Parameters
The efficiency of the FITC labeling reaction is influenced by several factors. The following table summarizes the key quantitative parameters for optimizing the conjugation process.
| Parameter | Recommended Range | Key Considerations |
| pH | 8.0 - 9.5[3][][10][11] | The reaction is most efficient at an alkaline pH, which deprotonates the primary amine groups on the protein, making them more nucleophilic.[3][9] Carbonate-bicarbonate buffer is commonly used.[][11][12] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the protein for reaction with FITC.[1][8][11][12][13][14][15] |
| Protein Concentration | 2 - 25 mg/mL[3][8][15] | Higher protein concentrations generally lead to better labeling efficiency.[3][16] |
| FITC:Protein Molar Ratio | 5:1 to 20:1[3][][5][13][14] | This ratio needs to be optimized for each specific protein. A higher ratio may be required for less reactive proteins, but excessive FITC can lead to over-labeling and precipitation.[3][17] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C[3][][10] | The reaction proceeds faster at room temperature. Incubation at 4°C can be performed for longer durations (overnight) and may be beneficial for sensitive proteins.[3][10] |
| Reaction Time | 1 - 2 hours at Room Temperature or 8 - 12 hours at 4°C[3][][10][12][14][15] | The incubation time should be sufficient for the reaction to proceed to the desired extent. |
| FITC Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][][7][12][14][15] | FITC is moisture-sensitive and should be dissolved in a dry, amine-free organic solvent immediately before use.[1][12][14][15] |
Experimental Protocol
This protocol provides a general procedure for labeling a protein with FITC. It is recommended to optimize the conditions for each specific protein.
Materials
-
Protein of interest
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Quenching Reagent (optional): 1.5 M Hydroxylamine, pH 8.5 or Tris buffer
-
Purification column (e.g., Sephadex G-25 gel filtration column or spin desalting column)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Reaction tubes
-
Stirring plate and stir bar or rotator
-
Spectrophotometer
Procedure
1. Protein Preparation
-
Dissolve the protein in the conjugation buffer to a final concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris, glycine) or sodium azide, it must be dialyzed extensively against the conjugation buffer or a suitable alternative like PBS before proceeding.[8][12][13][15]
2. Preparation of FITC Solution
-
Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL or 10 mg/mL.[8][12][14][15] Ensure the FITC is completely dissolved. This solution should be prepared fresh for each labeling reaction.[1][12][14][15]
3. Labeling Reaction
-
Slowly add the calculated volume of the FITC solution to the protein solution while gently stirring.[3][12][15] Adding the FITC solution in small aliquots can help to minimize protein precipitation.[1][12][15]
-
Protect the reaction mixture from light by wrapping the reaction tube in aluminum foil.[3][8]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 8-12 hours with continuous gentle stirring.[3][12][14][15]
4. Quenching the Reaction (Optional)
-
To stop the labeling reaction, a quenching reagent such as hydroxylamine or a buffer containing a primary amine (e.g., Tris) can be added.[14] Incubate for an additional 30 minutes to 2 hours.[7][12][15]
5. Purification of the Labeled Protein
-
It is crucial to remove unreacted FITC from the protein-FITC conjugate.[3][] This is commonly achieved by gel filtration chromatography (e.g., using a Sephadex G-25 column) or spin desalting columns.[3][][8][13]
-
Equilibrate the column with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
The labeled protein will elute first, appearing as a colored band, followed by the smaller, unconjugated FITC molecules.[3][8]
-
Collect the fractions containing the labeled protein.
6. Determination of Degree of Labeling (DOL)
-
The degree of labeling, which is the molar ratio of FITC to protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 495 nm (A495).
-
The concentration of the protein and the degree of labeling can be calculated using the following equations:[7][18]
-
Protein Concentration (M) = [A280 - (A495 x 0.3)] / ε_protein
-
Degree of Labeling (moles of FITC per mole of protein) = A495 / (ε_FITC x Protein Concentration (M))
-
Where ε_FITC is the molar extinction coefficient of FITC at 495 nm (approximately 68,000 M⁻¹cm⁻¹).[18]
-
-
7. Storage
-
Store the purified FITC-labeled protein at 4°C, protected from light.[][14] For long-term storage, it can be aliquoted and stored at -20°C or -80°C.[1][13]
Visualizations
Caption: Experimental workflow for labeling proteins with FITC.
References
- 1. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 7. assaygenie.com [assaygenie.com]
- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 9. peptideweb.com [peptideweb.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ulab360.com [ulab360.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. youdobio.com [youdobio.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. drmr.com [drmr.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Quantitative Measurement of Fluorescein in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein, a synthetic organic compound, is a widely used fluorescent tracer in various biological and medical applications. Its intense green fluorescence upon excitation with blue light allows for sensitive detection and quantification in diverse biological matrices.[1] Accurate measurement of fluorescein is critical in numerous research areas, including drug delivery, pharmacokinetics, cell permeability assays, and diagnostics. This document provides detailed application notes and protocols for the quantitative measurement of fluorescein in biological samples such as plasma, urine, and tissue homogenates, utilizing common analytical techniques.
Core Principles and Considerations
The primary methods for fluorescein quantification rely on its inherent fluorescent properties. Key considerations for accurate measurement include sample preparation to remove interfering substances, understanding the metabolic fate of fluorescein, and choosing the appropriate analytical technique based on sensitivity, specificity, and sample complexity.
A crucial aspect of fluorescein analysis in biological systems is its metabolism into fluorescein glucuronide (FG).[2] This metabolite is also fluorescent and can interfere with the accurate quantification of the parent fluorescein molecule.[2] Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are capable of separating fluorescein from FG, ensuring specific measurement. For spectrofluorometric methods, it is important to consider the contribution of FG to the total fluorescence signal, especially at later time points after administration.[2]
Data Presentation
The following tables summarize key pharmacokinetic parameters and detection limits for fluorescein in biological samples.
Table 1: Pharmacokinetic Parameters of Fluorescein in Humans
| Parameter | Intravenous Administration | Oral Administration | Reference(s) |
| Mean Cmax | 10.9 µg/mL | 3.5 µg/mL | [3] |
| Mean tmax | - | 120 min | [3] |
| Mean Elimination Half-life | 286 min | 267 min | [3] |
| Bioavailability | - | 99% | [3] |
| Renal Clearance | 1.75 mL/min/kg | - | [1] |
| Hepatic Clearance (Conjugation) | 1.50 mL/min/kg | - | [1] |
Table 2: Detection Limits of Fluorescein by Different Methods
| Method | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference(s) |
| Fluorescence Spectroscopy | Buffer | 2.5 pM | Turner BioSystems Application Note |
| HPLC with Fluorescence Detection | Plasma | LOD: ~1 ng/mL (adapted from similar compounds) | [4] |
| Fluorescent ELISA | General | High sensitivity, low detection limits | [5] |
Experimental Protocols
Fluorescence Spectroscopy
This method is rapid and sensitive for the direct measurement of fluorescein in relatively clean samples or after appropriate extraction.
Protocol for Standard Curve Preparation:
-
Stock Solution: Prepare a 1 mM stock solution of fluorescein in 100 mM sodium borate buffer (pH 9.0). Protect the solution from light.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the same buffer to prepare a series of standards ranging from 1 µM to 1 pM.
-
Measurement:
-
Pipette 200 µL of each standard and a buffer blank into a black 96-well microplate.
-
Measure fluorescence using a microplate reader with excitation at approximately 490 nm and emission at approximately 515 nm.[1]
-
Subtract the blank reading from all measurements.
-
Plot a standard curve of fluorescence intensity versus fluorescein concentration.
-
Protocol for Urine Samples:
-
Sample Collection: Collect urine samples and store them protected from light at 4°C for short-term storage or -20°C for long-term storage.
-
Dilution: Dilute urine samples with 100 mM sodium borate buffer (pH 9.0) to bring the fluorescein concentration within the linear range of the standard curve. The dilution factor will depend on the expected fluorescein concentration.
-
Measurement: Measure the fluorescence of the diluted samples as described for the standard curve.
-
Quantification: Determine the fluorescein concentration in the diluted sample using the standard curve and multiply by the dilution factor to obtain the original concentration.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC is the method of choice for separating fluorescein from its fluorescent metabolite, fluorescein glucuronide, ensuring specific quantification in complex biological matrices like plasma and tissue homogenates.
Protocol for Plasma Sample Preparation (Liquid-Liquid Extraction):
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute to precipitate proteins.[6]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Analysis: Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
HPLC Conditions (General Guidance):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Excitation at ~490 nm, Emission at ~515 nm.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA can be developed for the high-throughput screening of fluorescein in biological samples. This requires an antibody specific for fluorescein.
General Fluorescent ELISA Protocol (Adaptable for Fluorescein):
-
Coating: Coat a 96-well plate with a fluorescein-protein conjugate (e.g., fluorescein-BSA) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add standards or samples containing fluorescein, followed by the addition of a limited amount of anti-fluorescein primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a fluorescently labeled secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. The signal will be inversely proportional to the amount of fluorescein in the sample.
Tissue Homogenization
For the analysis of fluorescein in solid tissues, a homogenization step is required to release the compound into a solution.
Protocol for Tissue Homogenization:
-
Tissue Collection: Excise the tissue of interest and wash it with ice-cold PBS to remove any blood.
-
Weighing: Blot the tissue dry and weigh it.
-
Lysis Buffer: Add an appropriate volume of a suitable lysis buffer (e.g., RIPA buffer or PBS with protease inhibitors). A general starting point is 1 mL of buffer per 100 mg of tissue.
-
Homogenization: Homogenize the tissue on ice using a mechanical homogenizer (e.g., a bead beater or a Dounce homogenizer) until no visible tissue fragments remain.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant, which contains the tissue lysate, for subsequent analysis by fluorescence spectroscopy or HPLC.
Mandatory Visualizations
Fluorescein Uptake and Metabolism Pathway
References
- 1. Cellular fluorescein hyperfluorescence is dynamin-dependent and increased by Tetronic 1107 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ppexmed.com [ppexmed.com]
- 3. Uptake of Fluorescein upon Osmotic Cell Swelling is Dependent on the Volume- Regulated Anion Channel VRAC/LRRC8 [ppexmed.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Visualizing Fluid Flow in Microfluidics Using Fluorescein Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluorescein sodium for the visualization and quantification of fluid flow in microfluidic devices. This document includes detailed protocols for solution preparation, experimental setup, and data acquisition, along with quantitative data and logical diagrams to support your research.
Introduction to Fluorescein Sodium in Microfluidics
Fluorescein sodium is a water-soluble fluorescent dye widely used as a tracer in microfluidic applications.[1] Its high fluorescence quantum yield, excellent water solubility, and low cost make it an ideal candidate for visualizing flow patterns, measuring flow velocities, and quantifying diffusion and mixing in microchannels.[2] The fluorescence of fluorescein is pH-dependent, with its intensity significantly increasing in alkaline conditions; therefore, maintaining a consistent pH is crucial for quantitative measurements.[1][3]
Mechanism of Action: When excited by light in the blue spectrum (typically around 494 nm), fluorescein sodium emits fluorescence in the green spectrum (around 521 nm).[4][5] This phenomenon allows for the direct visualization of the fluid containing the dye as it moves through the microfluidic channels.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of fluorescein sodium in microfluidic experiments.
Table 1: Solution Preparation Parameters
| Parameter | Value | Notes | Citation |
| Stock Solution Concentration | 2.4 mM | In Phosphate-Buffered Saline (PBS) | [6] |
| Working Solution Concentration | 1.5 nM - 10 µM | Application-dependent | [7][8] |
| Solvent | Water, PBS, Tris-acetate-EDTA (TAE) buffer | Dependent on experimental requirements | [6][8][9] |
| pH for Optimal Fluorescence | 9.0 | Use of an alkaline borate buffer is recommended | [3][10] |
Table 2: Experimental and Imaging Parameters
| Parameter | Value | Notes | Citation |
| Excitation Wavelength | 465 - 490 nm | [5] | |
| Emission Wavelength | 520 - 530 nm | [5] | |
| Typical Flow Rates | 1 - 10 µL/min | Can be varied based on the microfluidic device and application | [7] |
| Diffusion Coefficient in Water | 4.25 x 10⁻⁶ cm²/s | Important for diffusion-based studies | [11] |
| Photobleaching | ~10% intensity loss over 10 min | With 0.02 s exposure time; can be significant with longer exposure | [7][12] |
Experimental Protocols
Preparation of Fluorescein Sodium Solutions
This protocol describes the preparation of stock and working solutions of fluorescein sodium.
Materials:
-
Fluorescein sodium powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Alkaline borate buffer, pH 9.0
-
Distilled, sterile water
-
Vortex mixer
-
Sterile microcentrifuge tubes or Falcon tubes
-
Syringe filter (0.2 µm)
Protocol for 2.4 mM Stock Solution:
-
Weigh out the appropriate amount of fluorescein sodium powder.
-
Dissolve the powder in PBS to achieve a final concentration of 2.4 mM.[6]
-
Vortex the solution at high speed for 5 minutes to ensure it is fully dissolved.[6]
-
Store the stock solution in aliquots at 4°C for short-term use or -20°C for long-term storage to limit freeze-thaw cycles.[6]
Protocol for Working Solution (e.g., 10 µM):
-
Dilute the 2.4 mM stock solution in the desired experimental buffer (e.g., PBS or alkaline borate buffer for enhanced fluorescence) to the final working concentration.[3][10]
-
For quantitative studies, it is recommended to use an alkaline borate buffer (pH 9.0) to maximize and stabilize the fluorescence signal.[3][10]
-
Filter the final working solution using a 0.2 µm syringe filter to remove any particulates that could clog the microfluidic device.[6]
Microfluidic Flow Visualization Experiment
This protocol outlines the general steps for visualizing fluid flow in a microfluidic device using a fluorescein sodium solution.
Materials:
-
Microfluidic device (e.g., PDMS-based)
-
Syringe pump
-
Syringes and tubing
-
Fluorescein sodium working solution
-
Experimental buffer (without fluorescein)
-
Inverted fluorescence microscope with appropriate filters
-
Digital camera for image acquisition
Protocol:
-
Prime the microfluidic device by flowing the experimental buffer through the channels to remove any air bubbles and pre-wet the surfaces.
-
Load a syringe with the fluorescein sodium working solution and another with the experimental buffer.
-
Connect the syringes to the inlets of the microfluidic device using tubing.
-
Mount the microfluidic device on the stage of the inverted fluorescence microscope.
-
Set the desired flow rates for the syringe pump. For example, a flow rate of 10 µL/min can be used.[7]
-
Begin the flow and allow it to stabilize.
-
Configure the microscope for fluorescence imaging using an appropriate filter set for fluorescein (e.g., excitation at 485 nm and emission at 515 nm).[3]
-
Acquire images or videos of the fluid flow within the microchannels.
-
Be mindful of photobleaching, especially during time-lapse imaging. Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[7][13]
Diagrams
References
- 1. macsenlab.com [macsenlab.com]
- 2. Visualizing microfluidics: Imaging techniques and research needs [microfluidics-innovation-center.com]
- 3. newdruginfo.com [newdruginfo.com]
- 4. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]
- 5. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. allencell.org [allencell.org]
- 7. A microfluidic design for desalination and selective removal and addition of components in biosamples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. groverlab.org [groverlab.org]
- 9. How to make fluorescein strips - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescein Sodium [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence photobleaching and recovery of fluorescein sodium in carbomer film - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Fluorescein Sodium Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein sodium, the disodium salt of fluorescein, is a widely utilized fluorescent tracer in a multitude of research and clinical applications. Its intense green fluorescence upon excitation with blue light makes it an invaluable tool for fluorescence microscopy, flow cytometry, cell staining, and in vivo imaging.[1][2][3] Proper preparation of stock and working solutions is paramount to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and quality control of fluorescein sodium solutions.
Data Presentation
Table 1: Properties of Fluorescein Sodium
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₀Na₂O₅ | [1][4] |
| Molecular Weight | 376.27 g/mol | [1][4] |
| Appearance | Orange-red to dark red powder | [1] |
| Excitation Maximum | ~490-494 nm | [3][5][6] |
| Emission Maximum | ~514-521 nm | [3][5][6] |
| Solubility | Freely soluble in water, soluble in ethanol | [7] |
Table 2: Recommended Concentrations for Stock and Working Solutions
| Solution Type | Concentration (Mass) | Concentration (Molar) | Solvent | Application Examples |
| Stock Solution | 1 - 10 mg/mL | 2.66 - 26.6 mM | PBS, pH 7.4 or DMSO | General laboratory use |
| Working Solution | 1 - 10 µg/mL | ~2.66 - 26.6 µM | PBS or appropriate buffer | Fluorescence Microscopy, Cell Staining |
| Working Solution | 0.1 - 1 g/L (0.01 - 0.1%) | ~0.27 - 2.66 mM | PBS or appropriate buffer | In vivo Tissue Imaging |
| Working Solution | Varies (e.g., 0.1 g/L) | Varies | Appropriate buffer | Flow Cytometry |
Experimental Protocols
Materials and Reagents
-
Fluorescein sodium powder (MW: 376.27 g/mol )
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Sterile, deionized water
-
0.22 µm syringe filters
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Spectrophotometer
-
Fluorometer
-
Aluminum foil
Protocol 1: Preparation of a 10 mg/mL Fluorescein Sodium Stock Solution in PBS
This protocol details the preparation of a high-concentration aqueous stock solution suitable for most applications.
-
Weighing: Accurately weigh 10 mg of fluorescein sodium powder.
-
Dissolution: Transfer the powder to a 15 mL sterile conical tube. Add 1 mL of PBS, pH 7.4.
-
Mixing: Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution. Gentle warming in a water bath (up to 50°C) can aid dissolution.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter into a new sterile conical tube to remove any potential microbial contamination and particulates.
-
Aliquoting and Storage: Dispense the stock solution into sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes in volumes appropriate for your experimental needs to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage. A solution stored in PBS can be kept at 2-8°C for up to two weeks.[4]
Protocol 2: Preparation of a 10 mM Fluorescein Sodium Stock Solution in DMSO
For applications requiring an organic solvent, DMSO is a suitable choice.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 376.27 g/mol = 3.76 mg
-
-
Weighing: Accurately weigh 3.76 mg of fluorescein sodium powder.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube and add 1 mL of high-purity DMSO.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot into sterile, light-protected microcentrifuge tubes and store at -20°C.
Protocol 3: Preparation of a 10 µg/mL Working Solution in PBS
This protocol describes the dilution of a stock solution to a typical working concentration for cell-based assays.
-
Thawing: Thaw a frozen aliquot of the 10 mg/mL fluorescein sodium stock solution at room temperature, protected from light.
-
Dilution Calculation:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µg/mL) x V₁ = (10 µg/mL) x (10 mL)
-
V₁ = 0.01 mL or 10 µL
-
-
Preparation: In a sterile 15 mL conical tube, add 10 µL of the 10 mg/mL stock solution to 9.99 mL of PBS.
-
Mixing: Vortex the solution gently to ensure homogeneity.
-
Usage: The working solution is now ready for use in applications such as fluorescence microscopy or cell staining. It is recommended to prepare fresh working solutions daily.
Quality Control
Ensuring the quality of your fluorescein sodium solutions is critical for reliable results.
-
Visual Inspection: The stock solution should be a clear, dark orange-red solution free of particulates. The working solution will appear as a clear, yellow-green fluorescent solution.
-
pH Measurement: For aqueous solutions, verify that the pH is within the desired range (typically 7.2-7.6 for cell-based assays). The fluorescence of fluorescein is pH-dependent.[3]
-
Spectrophotometric Analysis: Measure the absorbance of a diluted solution. Fluorescein has a characteristic absorbance maximum around 490 nm. This can be used to confirm the concentration using the Beer-Lambert law, provided the molar extinction coefficient is known and the solution has been purified.[8][9]
-
Fluorometry: Measure the fluorescence emission spectrum (typically with excitation at ~490 nm) to confirm the characteristic emission peak around 515-520 nm. This can also be used to check for the presence of fluorescent impurities.
Mandatory Visualizations
Caption: Workflow for preparing a fluorescein sodium stock solution.
References
- 1. usbio.net [usbio.net]
- 2. Fluorescein Sodium [drugfuture.com]
- 3. Fluorescein sodium salt - CAS-Number 518-47-8 - Order from Chemodex [chemodex.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. macsenlab.com [macsenlab.com]
- 7. Fluorescein used as fluorescent tracer 518-47-8 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric analysis of sodium fluorescein aqueous solutions. Determination of molar absorption coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescein Angiography in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein angiography (FA) is a powerful in vivo imaging technique used to visualize the vasculature of the retina and choroid.[1][2][3] It is an indispensable tool in ophthalmic research, enabling the study of vascular integrity, blood flow dynamics, and the pathogenesis of various ocular diseases in animal models.[1][2] By injecting a fluorescent dye, sodium fluorescein, into the bloodstream, researchers can capture high-resolution images of the retinal and choroidal circulation, revealing abnormalities such as leakage, neovascularization, and non-perfusion.[1][4] This document provides detailed application notes and standardized protocols for performing FA in common animal research models, along with methods for quantitative data analysis.
Core Principles
The technique is based on the principle of fluorescence, where sodium fluorescein dye absorbs blue light (465-490 nm) and emits yellow-green light (520-530 nm).[3][5][6] A specialized fundus camera equipped with excitation and barrier filters is used to capture the emitted fluorescence, creating a detailed angiogram of the vasculature.[5][6] The procedure allows for the dynamic visualization of blood flow and the assessment of the blood-retinal barrier's integrity.[6][7][8]
Applications in Animal Research
Fluorescein angiography is widely employed in various animal models to study a range of ocular pathologies and to evaluate the efficacy of novel therapeutic interventions. Key applications include:
-
Diabetic Retinopathy: Assessing vascular leakage, microaneurysms, and neovascularization.[9]
-
Choroidal Neovascularization (CNV): Evaluating the extent and leakage of new blood vessels, often in models of age-related macular degeneration.[1][10]
-
Retinal Vein Occlusion: Visualizing vessel occlusion, leakage, and ischemia.[1]
-
Inflammatory Models: Assessing inflammation-induced vascular leakage.
-
Drug Efficacy Studies: Quantifying the therapeutic effects of drugs on vascular pathologies.[1]
Experimental Protocols
Detailed methodologies for performing fluorescein angiography in mice, rats, and rabbits are provided below. Anesthesia and dye concentrations may need to be optimized based on specific experimental needs and institutional guidelines.
I. Fluorescein Angiography in Mice
A. Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., 1% tropicamide)
-
Fundus camera with appropriate filters
-
30-gauge needle and syringe
-
Saline solution
-
Heating pad
B. Protocol:
-
Anesthetize the mouse via intraperitoneal (IP) injection. Confirm proper anesthetic depth by toe-pinch reflex.
-
Place the mouse on a heating pad to maintain body temperature.
-
Dilate the pupils by applying one drop of 1% tropicamide to the cornea. Wait for 5-10 minutes for full dilation.
-
Position the mouse in front of the fundus camera and obtain baseline fundus images.
-
Inject 0.1 ml of 2.5% sodium fluorescein solution intraperitoneally.[10][11]
-
Immediately begin capturing a rapid sequence of images for the early phase (first 1-2 minutes) to visualize arterial and venous filling.
-
Capture late-phase images at 5-10 minutes post-injection to assess for leakage.
-
After imaging, keep the animal warm until it has fully recovered from anesthesia.
II. Fluorescein Angiography in Rats
A. Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., 1% tropicamide)
-
Fundus camera with appropriate filters
-
Cannula for intravenous injection (tail vein or femoral vein)
-
Saline solution
-
Heating pad
B. Protocol:
-
Anesthetize the rat (e.g., 60:5 mg/kg ketamine:xylazine).[12]
-
Maintain the animal on a heating pad.
-
Dilate the pupils with 1% tropicamide.
-
Position the rat for imaging.
-
For intravenous (IV) injection, cannulate the tail vein or femoral vein. Administer 0.1 ml of 10% sodium fluorescein solution.[11] Alternatively, for femoral vein administration, use 0.07ml of 1% sodium fluorescein.[12]
-
Capture early-phase angiograms at a high frame rate (e.g., 30 frames/second) for the first 30-60 seconds.[7][12]
-
Acquire mid-phase (2-5 minutes) and late-phase (10-15 minutes) images to evaluate vascular leakage.
-
Monitor the animal during recovery.
III. Fluorescein Angiography in Rabbits
A. Materials:
-
Sodium Fluorescein (10% solution)[11]
-
Anesthetic (e.g., ketamine/xylazine)
-
Topical mydriatic (e.g., 1% tropicamide)
-
Fundus camera
-
Cannula for intravenous injection (marginal ear vein)
-
Saline solution
-
Heating pad
B. Protocol:
-
Anesthetize the rabbit.
-
Maintain body temperature with a heating pad.
-
Instill 1% tropicamide for pupil dilation.
-
Position the rabbit for fundus imaging.
-
Cannulate the marginal ear vein and inject 1 ml of 10% sodium fluorescein solution.[11]
-
Record the angiogram, capturing early-phase images within the first minute and late-phase images up to 10 minutes post-injection.[11][13]
-
Ensure the animal is stable and warm during recovery.
Quantitative Data Presentation
Summarizing quantitative data from FA experiments in a structured format is crucial for comparison and analysis.
| Animal Model | Parameter | Typical Values (Control) | Pathological Model Example (e.g., CNV) | Reference |
| Rat | Arterial Half-Rise Time | 6.9 ± 0.1 s | 9.8 ± 0.3 s (post-laser) | [12] |
| Venous Half-Fall Time | 13.2 ± 0.4 s | Slower decay post-laser | [12] | |
| Fluorescence at 1 min | 26 ± 1% of max | 82 ± 4% of max (post-laser) | [12] | |
| Mouse | CNV Leakage Area | 0 mm² | Variable, depends on model | [10] |
| Rabbit | Retinal Circulation Time | 8.4 ± 2.1 s | Prolonged in disease models | [13] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for fluorescein angiography in animal models.
VEGF Signaling Pathway in Angiogenesis
Caption: Simplified VEGF signaling pathway in angiogenesis.
References
- 1. Fundus photography, fluorescein angiography, optical coherence tomography and electroretinography of preclinical animal models of ocular diseases - Kumar - Annals of Eye Science [aes.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. Intravenous Fluorescein Angiography | Ento Key [entokey.com]
- 4. Correlation between Fluorescein Angiographic Findings and Visual Acuity in Behçet Retinal Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescein Angiography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantitative Spatial and Temporal Analysis of Fluorescein Angiography Dynamics in the Eye | PLOS One [journals.plos.org]
- 8. Quantitative Spatial and Temporal Analysis of Fluorescein Angiography Dynamics in the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4.4. Fluorescein Angiography [bio-protocol.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Fundus photography, fundus fluorescein angiography, and optical coherence tomography of healthy cynomolgus monkey, New Zealand rabbit, Sprague Dawley rat, and BALB/c mouse retinas - Xian - Annals of Eye Science [aes.amegroups.org]
Measuring Blood-Brain Barrier Integrity with Fluorescein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] Its integrity is crucial for maintaining brain homeostasis. Disruption of the BBB is a hallmark of many neurological diseases, including stroke, traumatic brain injury, and neurodegenerative disorders.[1][2] Therefore, the quantitative assessment of BBB permeability is a critical aspect of neuroscience research and the development of CNS-targeting therapeutics.
Fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC)-dextrans, are widely used fluorescent tracers for evaluating BBB integrity.[1][3] Sodium fluorescein (NaFl), a small molecule (376 Da), is generally used to assess the permeability of the paracellular pathway to small solutes and ions.[4][5] In contrast, FITC-conjugated dextrans of various molecular weights (e.g., 4, 10, 40, 70 kDa) are employed to probe the barrier's integrity against larger molecules, providing insights into the extent of BBB disruption.[2][3] This document provides detailed application notes and protocols for using these tracers in both in vitro and in vivo models.
Principle of the Assay
The principle of the assay lies in the introduction of a fluorescent tracer into the circulation (in vivo) or the luminal chamber of an in vitro BBB model. In a healthy state with an intact BBB, the passage of these tracers into the brain parenchyma or the abluminal chamber is restricted.[1] However, when the BBB is compromised, the tight junctions between endothelial cells loosen, allowing the tracers to extravasate.[6] The amount of fluorescence detected in the brain tissue or the abluminal chamber is directly proportional to the degree of BBB permeability.[7] This can be quantified using techniques such as fluorescence microscopy and spectrophotometry.[1]
Data Presentation
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies using fluorescein-based tracers to assess BBB permeability. These values can serve as a reference for experimental design and data interpretation.
Table 1: In Vitro Blood-Brain Barrier Permeability Coefficients (Pₑ) of Fluorescein Tracers.
| Tracer | Molecular Weight (kDa) | In Vitro Model | Condition | Permeability Coefficient (Pₑ) (cm/s) |
| Sodium Fluorescein | 0.376 | Primary Porcine Brain Capillary Endothelial Cells (pBCECs) | Control | 1.85 x 10⁻⁶ |
| Sodium Fluorescein | 0.376 | Human iPS-derived Brain Capillary Endothelial Cells (hiPS-BCECs) | Control | 1.41 x 10⁻⁶ |
| Sodium Fluorescein | 0.376 | Neonatal Rat Brain Endothelial Cells | Control | 3.5 x 10⁻⁶ |
| Sodium Fluorescein | 0.376 | Adult Rat Brain Endothelial Cells | Control | 0.58 x 10⁻⁶ |
| FITC-Dextran | 4 | hCMEC/D3 | Control | 1.06 x 10⁻⁶ |
| FITC-Dextran | 20 | hCMEC/D3 | Control | 1.06 x 10⁻⁶ |
Data compiled from multiple sources.[8][9][10] Pₑ values are indicative and can vary based on the specific cell culture conditions and experimental setup.
Table 2: In Vivo Brain Uptake of Fluorescein Tracers.
| Tracer | Molecular Weight (kDa) | Animal Model | Condition | Brain Concentration |
| Sodium Fluorescein | 0.376 | Rat | Control | Low / Baseline |
| Sodium Fluorescein | 0.376 | Rat | Photothrombotic Stroke | 11.11% increase in adjacent zone 1h post-stroke |
| Sodium Fluorescein | 0.376 | Mouse (Diabetic) | Diabetic Encephalopathy | Significantly greater extravasation vs. control |
| Evans Blue (binds to albumin) | ~69 | Mouse (Diabetic) | Diabetic Encephalopathy | Significantly greater extravasation vs. control |
| FITC-Dextran | 70 | Rat | Transient Middle Cerebral Artery Occlusion | Increased extravasation with longer occlusion times |
Data compiled from multiple sources.[6][11][12] Brain concentration is often expressed as a percentage increase over control, or as µg or ng of tracer per gram or milligram of brain tissue.
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol describes the measurement of BBB permeability in a Transwell system, a common in vitro model.
Materials:
-
Transwell inserts (e.g., 24-well format) with a microporous membrane
-
Brain endothelial cells (e.g., primary cells or cell lines like hCMEC/D3)
-
Astrocyte and pericyte co-cultures (optional, but recommended for a more physiological model)
-
Cell culture medium
-
Sodium Fluorescein or FITC-Dextran
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence plate reader
Protocol:
-
Cell Culture: Culture brain endothelial cells on the luminal side of the Transwell insert until a confluent monolayer is formed. For co-culture models, astrocytes and/or pericytes can be cultured on the abluminal side.
-
Tracer Preparation: Prepare a stock solution of Sodium Fluorescein (e.g., 10 µM) or FITC-Dextran (e.g., 1 mg/mL) in assay buffer.
-
Permeability Assay: a. Gently wash the cell monolayer with pre-warmed assay buffer. b. Add the tracer solution to the luminal (upper) chamber. c. Add fresh assay buffer to the abluminal (lower) chamber. d. Incubate at 37°C. e. At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the abluminal chamber. f. Immediately replace the collected volume with fresh assay buffer to maintain sink conditions.
-
Fluorescence Measurement: Measure the fluorescence intensity of the samples from the abluminal chamber using a fluorescence plate reader. The excitation/emission wavelengths for fluorescein are approximately 485/528 nm.[11]
-
Data Analysis: a. Generate a standard curve using known concentrations of the tracer. b. Calculate the concentration of the tracer in the collected samples. c. The permeability coefficient (Pₑ) can be calculated using the following formula: Pₑ (cm/s) = (Vₐ / (A * t)) * (Cₐ / Cₗ) Where:
- Vₐ is the volume of the abluminal chamber (cm³)
- A is the surface area of the Transwell membrane (cm²)
- t is the incubation time (s)
- Cₐ is the concentration of the tracer in the abluminal chamber
- Cₗ is the initial concentration of the tracer in the luminal chamber
In Vivo Blood-Brain Barrier Permeability Assay in a Mouse Model
This protocol outlines the procedure for assessing BBB permeability in a mouse model of neurological disease or injury.
Materials:
-
Mice (control and experimental groups)
-
Sodium Fluorescein or FITC-Dextran solution in sterile saline
-
Anesthetic
-
Perfusion pump
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for tissue fixation (optional, depending on the tracer)
-
Homogenizer
-
Centrifuge
-
Fluorescence spectrophotometer or plate reader
Protocol:
-
Tracer Administration: Anesthetize the mouse and inject Sodium Fluorescein (e.g., 100 mg/kg, i.p.) or FITC-Dextran (e.g., 0.2 mg/g body weight, i.v.) into the circulation.[4][11]
-
Circulation Time: Allow the tracer to circulate for a specific period (e.g., 30-60 minutes).
-
Transcardial Perfusion: a. Deeply anesthetize the mouse. b. Perform a thoracotomy to expose the heart. c. Perfuse transcardially with ice-cold PBS to remove the tracer from the vasculature. d. For certain applications, a subsequent perfusion with 4% PFA can be performed to fix the tissue. Note that PFA is not recommended for FITC-dextran as it is not fixable.[4]
-
Tissue Collection and Processing: a. Dissect the brain and specific regions of interest. b. Weigh the tissue samples. c. Homogenize the tissue in a suitable buffer (e.g., PBS). d. Centrifuge the homogenate to pellet cellular debris. e. Collect the supernatant.
-
Fluorescence Measurement: Measure the fluorescence of the supernatant using a spectrophotometer or plate reader.
-
Data Analysis: a. Generate a standard curve with known concentrations of the tracer. b. Calculate the amount of tracer in the brain tissue (e.g., in µg/g of tissue). c. The results can be expressed as the amount of extravasated tracer per gram of brain tissue or as a ratio of brain to serum fluorescence.
Visualizations
Experimental Workflows
Caption: In Vitro BBB Permeability Assay Workflow.
Caption: In Vivo BBB Permeability Assay Workflow.
Signaling Pathways
Caption: Signaling Pathways in BBB Disruption.
References
- 1. Evaluation of Blood-Brain Barrier Integrity Using Vascular Permeability Markers: Evans Blue, Sodium Fluorescein, Albumin-Alexa Fluor Conjugates, and Horseradish Peroxidase | Springer Nature Experiments [experiments.springernature.com]
- 2. High and Low Molecular Weight Fluorescein Isothiocyanate (FITC)–Dextrans to Assess Blood-Brain Barrier Disruption: Technical Considerations | springermedizin.de [springermedizin.de]
- 3. Fluorescein isothiocyanate (FITC)-Dextran Extravasation as a Measure of Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Severe blood brain barrier disruption and surrounding tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo evaluation of BBB integrity in the post-stroke brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Monitoring stroke progression: in vivo imaging of cortical perfusion, blood–brain barrier permeability and cellular damage in the rat photothrombosis model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fluorescein in Confocal Laser Endomicroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Confocal laser endomicroscopy (CLE) provides real-time, in vivo histological imaging of tissues, a process often referred to as "optical biopsy."[1][2] A key enabling technology for CLE is the use of fluorescent contrast agents, with fluorescein sodium being the most widely used.[1] Following intravenous administration, fluorescein, a low molecular weight hydrocarbon, diffuses into the interstitial space, highlighting cellular and subcellular structures as well as capillaries.[3][4] This document provides detailed application notes and protocols for the use of fluorescein in CLE, with a focus on its applications in gastroenterology, neurosurgery, and its potential in drug development.
Principle of Fluorescein-Based CLE
Fluorescein is a fluorescent dye that absorbs light in the blue spectrum (excitation maximum ~494 nm) and emits light in the green spectrum (emission maximum ~521 nm).[5] In CLE systems, a 488 nm laser is used to excite the fluorescein that has extravasated into the tissue.[6] The emitted fluorescence is captured through a pinhole to reject out-of-focus light, generating high-resolution, optically sectioned images of the tissue microarchitecture.[4]
(Mandatory Visualization)
Caption: Principle of fluorescein-based confocal laser endomicroscopy.
I. Application in Gastroenterology: Barrett's Esophagus Surveillance
CLE is a valuable tool in the surveillance of Barrett's esophagus (BE) to detect dysplasia and early esophageal adenocarcinoma.[2][7] It allows for targeted biopsies, potentially improving the diagnostic yield compared to random four-quadrant biopsies.[7]
Experimental Protocol
-
Patient Preparation: Patients should fast for at least 8 hours prior to the procedure. Standard sedation for upper gastrointestinal endoscopy is administered.
-
Fluorescein Administration: A bolus of 2.5 to 5 mL of 10% sodium fluorescein is administered intravenously.[1] Optimal imaging is typically achieved between 30 seconds and 8 minutes after injection.[1]
-
CLE Procedure: A probe-based CLE (pCLE) or endoscope-based CLE (eCLE) is used. The endomicroscope is advanced to the BE segment, and the probe is placed in gentle contact with the mucosa.
-
Image Acquisition: Real-time video sequences are acquired from different locations within the BE segment. Mosaicing of images can be used to create a larger field of view.
-
Image Interpretation: Images are assessed for characteristic features of non-dysplastic BE, low-grade dysplasia (LGD), and high-grade dysplasia (HGD) or early adenocarcinoma.[4] Biopsies are taken from areas suspicious for neoplasia on CLE imaging.
(Mandatory Visualization)
References
- 1. Exploring the optimal fluorescein dose in probe-based confocal laser endomicroscopy for colonic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Confocal Laser Endomicroscopy in Diagnosing Barrett’s Esophagus and Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale and Clinical Implications of Fluorescein-Guided Supramarginal Resection in Newly Diagnosed High-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confocal laser endomicroscopy in gastro-intestinal endoscopy: technical aspects and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Confocal Laser Endomicroscopy in Detection of Residual Barrett's Esophagus after Radiofrequency Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Confocal Laser Endomicroscopy for Diagnosis of Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Corneal Abrasions in Lab Animals Using Fluorescein Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for the use of fluorescein sodium in the detection and evaluation of corneal abrasions in common laboratory animals. Adherence to these guidelines will ensure accurate, reproducible, and reliable results in preclinical ocular toxicity and efficacy studies.
Principle of Fluorescein Staining
Fluorescein sodium is a water-soluble, orange-red hydrocarbon dye that is widely used as a diagnostic agent in ophthalmology.[1] When applied to the ocular surface, it is unable to penetrate the intact, lipid-rich corneal epithelium.[2][3] However, in the presence of a corneal abrasion or other epithelial defects, the underlying hydrophilic stroma is exposed.[3][4] Fluorescein dye readily stains this exposed stroma, and upon excitation with a cobalt blue light (wavelength 465-490 nm), it emits a bright green fluorescence (wavelength 520-530 nm), clearly demarcating the area of injury.[1][2][5] This method allows for the precise visualization and quantification of corneal epithelial damage.[1][6]
Materials and Reagents
-
Fluorescein Sodium: Available as sterile, single-use impregnated paper strips or as a sterile ophthalmic solution (typically 0.5% to 2%).[3][4][7] Strips are generally preferred to minimize the risk of microbial contamination.[2][8]
-
Sterile Saline Solution (0.9% NaCl): For moistening fluorescein strips and rinsing the eye.[2][7]
-
Topical Anesthetic (e.g., 0.5% proparacaine hydrochloride): Optional, but recommended to minimize discomfort and blinking during the procedure.[9]
-
Cobalt Blue Light Source: A slit lamp with a cobalt blue filter or a handheld Woods lamp is required for visualization of the fluorescence.[3][7]
-
Digital Camera with appropriate filters: For photographic documentation of the staining.[7]
-
Weck-Cel Cellulose Eye Spears: For gentle drying of the ocular surface.[9]
-
Personal Protective Equipment (PPE): Gloves, lab coat.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of fluorescein sodium in detecting corneal abrasions in laboratory animals.
Table 1: Fluorescein Sodium Concentrations and Volumes
| Animal Model | Fluorescein Sodium Concentration | Typical Volume per Eye | Reference(s) |
| Rat | 0.5% Solution | 10 µL | [7] |
| Mouse | 0.1% Solution | 1 drop | [10] |
| Rabbit | 5 mg/mL (0.5%) Solution | 5 µL | [11] |
Table 2: Corneal Abrasion Scoring Systems
Several scoring systems can be used to quantify the extent of corneal damage. The choice of system may depend on the specific study objectives.
| Scoring System | Description | Scale | Reference(s) |
| Area of Opacity | Grades the proportion of the cornea that is opaque. | 0-4 | [7] |
| Punctate Epithelial Erosions (PEEs) | Counts the number of small, dot-like stained lesions. | 0-3 | [1] |
| Adapted Oxford Grading Scheme | A panel-based grading system adapted for the mouse eye. | 0-5 | [10] |
| Three-Criteria System | Assigns a grade based on area of opacity, density of opacity, and surface regularity. | 0-12 (total score) | [12] |
Experimental Protocols
The following are detailed protocols for the application of fluorescein sodium and the evaluation of corneal abrasions in rats, mice, and rabbits.
General Preparation (Applicable to all species)
-
Anesthetize the animal according to the institution's approved protocol to ensure animal welfare and prevent movement during the procedure.
-
Place the anesthetized animal on a heating pad to maintain body temperature.[9]
-
If using a topical anesthetic, instill one drop into the eye and wait for it to take effect (typically 1-2 minutes).[9]
Protocol for Rats
-
Instill 10 µL of a 0.5% fluorescein sodium solution into the conjunctival sac of the eye.[7]
-
Gently blink the eyelids a few times to distribute the dye across the corneal surface.
-
After approximately 30 seconds to 2 minutes, gently rinse the eye with sterile 0.9% NaCl solution to remove excess fluorescein.[7][11]
-
Examine the cornea under a cobalt blue light.[7]
-
Record the presence, size, and pattern of any green fluorescence, which indicates a corneal abrasion.
-
Capture photographic documentation for quantitative analysis.
Protocol for Mice
-
Instill one drop of a 0.1% sodium fluorescein solution into the eye.[10]
-
Allow the mouse to blink to distribute the dye.
-
Examine the cornea under a cobalt blue light. Due to the smaller eye size, magnification may be beneficial.
-
Document the staining pattern and intensity.
Protocol for Rabbits
-
Gently instill 5 µL of a 5 mg/mL (0.5%) sodium fluorescein solution onto the anesthetized cornea.[11]
-
Gently move the eyelids to mimic blinking and ensure proper mixing of the dye with the tear film.[11]
-
After 30 seconds, extensively wash the cornea with 0.9% w/v Sodium Chloride to prevent pooling of the dye.[11]
-
Examine the cornea using a slit lamp with a cobalt blue filter.
-
Grade the corneal staining according to a predefined scoring system.
Visualization of Workflows and Concepts
Experimental Workflow
Caption: Experimental workflow for detecting corneal abrasions.
Interpretation of Staining Results
Caption: Logical flow for interpreting fluorescein staining results.
Safety and Handling Precautions
-
Fluorescein sodium is generally considered safe for topical ophthalmic use in animals.[13]
-
Systemic side effects are rare with topical application but have been reported with intravenous injections.[13]
-
Use sterile, single-use applicators or solutions to prevent microbial contamination, which can lead to serious eye infections.[2]
-
Avoid direct contact of the fluorescein strip or dropper tip with the cornea to prevent iatrogenic abrasions.[2]
-
Follow all institutional guidelines for animal handling and the use of anesthetics.
Troubleshooting
-
Poor Staining: Ensure the fluorescein strip is adequately moistened. Insufficient dye will result in weak fluorescence.
-
Excessive Background Fluorescence: Thoroughly rinse the eye after dye application to remove unbound fluorescein, which can obscure small defects.[3]
-
Difficulty Visualizing: Use a high-quality cobalt blue light source in a darkened room to enhance the visibility of the fluorescence. The use of a yellow barrier filter can also improve contrast.[2][14]
By following these detailed application notes and protocols, researchers can consistently and accurately assess corneal abrasions in laboratory animals, contributing to the development of safe and effective ophthalmic drugs and therapies.
References
- 1. reviewofoptometry.com [reviewofoptometry.com]
- 2. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eyevet.ie [eyevet.ie]
- 4. Fluorescein Staining Of The Cornea [ophthalmologytraining.com]
- 5. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rabbit models of dry eye disease: comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Ophthalmic Examination Made Ridiculously Simple - WSAVA2005 - VIN [vin.com]
- 9. Animal Models of Corneal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of dry eye disease in a mouse model by optical coherence tomography and fluorescein staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multimodal Assessment of Corneal Erosions Using Optical Coherence Tomography and Automated Grading of Fluorescein Staining in a Rabbit Dry Eye Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety of sodium fluorescein for in vivo study of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Technical Support Center: Preventing Fluorescein Sodium Photobleaching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize fluorescein sodium photobleaching during laser-based fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my fluorescein sodium signal fading so quickly under the laser?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light.[1][2] This results in a permanent loss of its ability to fluoresce.[3] Fluorescein is notoriously susceptible to photobleaching, especially under high-intensity laser illumination.[1] The rapid signal loss you are observing is likely due to a combination of factors, including high laser power and the generation of reactive oxygen species (ROS) that chemically damage the fluorescein molecules.[1][4]
The process generally occurs when the fluorophore enters a long-lived, highly reactive excited "triplet state."[3][5][6] In this state, it can react with molecular oxygen to produce damaging ROS or interact with other molecules, leading to its destruction.[5][6]
Q2: What are the most effective initial steps to reduce photobleaching?
A2: The most direct and effective way to reduce photobleaching is to manage the excitation light.[1][7] You can achieve this by:
-
Reducing Laser Power: Use the lowest possible laser intensity that still provides a sufficient signal-to-noise ratio for your imaging.[4][8]
-
Minimizing Exposure Time: Shorten the image acquisition time to the minimum required for a clear image.[1][8] For time-lapse experiments, increase the interval between acquisitions to reduce the cumulative light exposure.[8]
-
Using Neutral Density (ND) Filters: These filters can be used to incrementally decrease the intensity of the excitation light without changing its color.[1][4]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to the mounting medium or imaging buffer to protect fluorophores from photobleaching.[4] Most antifade agents are antioxidants that work by scavenging reactive oxygen species (ROS), such as singlet oxygen, which are generated during fluorescence excitation.[1] By neutralizing these damaging molecules, antifade reagents extend the fluorescent lifetime of the probe.[1]
Q4: Can I use antifade reagents for live-cell imaging?
A4: Yes, but it is crucial to use reagents specifically designed for live-cell imaging.[1][9] Many traditional antifade reagents used for fixed samples are toxic to living cells.[1] Live-cell compatible antifade reagents, such as Trolox, are available and are designed to be non-toxic while still providing protection against photobleaching.[9]
Q5: I'm using an antifade reagent, but still see significant photobleaching. What else can I do?
A5: Even with an antifade reagent, you may need to optimize other parameters. Consider the following:
-
Check Reagent Compatibility and Concentration: Ensure the antifade reagent is compatible with your sample type and that you are using it at the recommended concentration.[1]
-
Optimize pH: The fluorescence of fluorescein is pH-sensitive and is generally more stable and brighter at a slightly alkaline pH of around 8.5.[1] Ensure your mounting medium or buffer is at an optimal pH.
-
Re-evaluate Illumination Settings: The use of an antifade reagent does not eliminate the need to minimize laser power and exposure time.[1] Re-optimize these settings in conjunction with the antifade agent.
-
Consider a More Photostable Fluorophore: If photobleaching remains a significant issue, your experimental design may benefit from replacing fluorescein with a more photostable dye, such as Alexa Fluor 488.[1][10]
Troubleshooting Guide
Issue: Rapid loss of fluorescein signal during laser scanning.
This guide provides a step-by-step approach to diagnosing and resolving issues with fluorescein sodium photobleaching.
Caption: Troubleshooting workflow for fluorescein photobleaching.
Data Presentation
The use of a commercial antifade reagent can significantly improve the photostability of fluorescein. The table below summarizes the increase in the fluorescence half-life of fluorescein when using the antifade agent Vectashield.
| Mounting Medium | Fluorescein Half-Life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | 9 |
| Vectashield™ Antifade Mounting Medium | 96 |
| Data sourced from K.J.M. Longin et al., 1993.[11] |
Experimental Protocols
Protocol 1: Preparation of a p-Phenylenediamine (PPD) Antifade Mounting Medium for Fixed Cells
This protocol describes how to prepare a common homemade antifade mounting medium.
Materials:
-
p-Phenylenediamine (PPD)
-
Phosphate-buffered saline (PBS), 10x concentrate
-
Glycerol
-
Distilled water
-
Magnetic stirrer and stir bar
-
Dark storage bottle
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Prepare a 1x PBS solution from the 10x stock.
-
In a fume hood, dissolve PPD in the 1x PBS to a final concentration of 0.1% (w/v). This may require gentle warming and stirring in the dark.
-
Once the PPD is fully dissolved, add glycerol to a final concentration of 90% (v/v).
-
Stir thoroughly until the solution is homogeneous.
-
Adjust the pH to approximately 8.5 using a suitable base if necessary.
-
Store the final solution in small aliquots in a dark bottle at -20°C.
-
To use, thaw an aliquot and apply a small drop to the sample on the microscope slide before adding the coverslip.
Caution: PPD is toxic and a suspected mutagen. Handle with appropriate personal protective equipment in a well-ventilated area or fume hood.[1]
Protocol 2: Quantifying Photobleaching Rate
This protocol outlines a basic method for measuring the rate of photobleaching in your sample.
Materials:
-
Fluorescence microscope with a laser source and camera
-
Sample stained with fluorescein sodium
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your sample on a microscope slide. If testing an antifade reagent, ensure it is properly mounted.
-
Microscope Setup: Use a fluorescence microscope with the correct filter set for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).[8]
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Set the laser power and exposure time to your typical imaging conditions.
-
Acquire a time-lapse series of images of the same ROI under continuous laser illumination. Choose a time interval appropriate to observe the decay in fluorescence.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Measure the mean fluorescence intensity of the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) as a function of time. This will generate a photobleaching decay curve.
-
From this curve, you can determine the photobleaching rate or the half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Visualizing the Photobleaching Mechanism
The following diagram illustrates the simplified Jablonski energy diagram and the pathways leading to photobleaching.
Caption: Simplified Jablonski diagram of photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. photonics.com [photonics.com]
- 3. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 7. journals.biologists.com [journals.biologists.com]
- 8. benchchem.com [benchchem.com]
- 9. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Live-cell imaging - Wikipedia [en.wikipedia.org]
- 11. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Background Fluorescence in Fluorescein Imaging
Welcome to the Technical Support Center for Fluorescein Imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background fluorescence in their experiments. High background can obscure specific signals, leading to difficulties in data interpretation and quantification. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you achieve high-quality, low-background images.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your fluorescein imaging experiments.
Problem 1: High background fluorescence across the entire image.
This is a common issue that can arise from several sources. Follow these steps to diagnose and resolve the problem.
-
Step 1: Image an unstained control.
-
Rationale: This will help you determine if the background is coming from autofluorescence of your sample or from your staining reagents.
-
Procedure: Prepare a sample in the same way as your experimental samples, but omit the primary and secondary antibodies. Image this control using the same settings as your stained samples.
-
Interpretation: If you observe significant fluorescence in the unstained control, the issue is likely autofluorescence. If the unstained control is dark, the background is likely due to non-specific antibody binding or other issues with your staining protocol.
-
-
Step 2: Optimize antibody concentrations.
-
Rationale: Using too high a concentration of primary or secondary antibody is a frequent cause of high background.[1][2][3]
-
Procedure: Perform a titration of your primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with low background.[4][5][6][7] (See Experimental Protocol 1).
-
Recommendation: Start with the manufacturer's recommended dilution and then perform a series of 2-fold or 5-fold dilutions.
-
-
Step 3: Improve blocking.
-
Rationale: Inadequate blocking can lead to non-specific binding of antibodies to your sample.[8]
-
Procedure: Ensure you are using an appropriate blocking buffer and that the blocking step is sufficiently long. A common and effective blocking buffer is 5% normal serum from the same species as the secondary antibody in a buffer containing a detergent like Triton X-100.[9][10][11][12][13] (See Experimental Protocol 2).
-
Recommendation: Increase the blocking time to 1-2 hours at room temperature.
-
-
Step 4: Enhance washing steps.
-
Rationale: Insufficient washing will not adequately remove unbound antibodies, leading to high background.[2]
-
Procedure: Increase the number and duration of your wash steps after both primary and secondary antibody incubations. Use a wash buffer containing a mild detergent (e.g., 0.05% Tween 20 in PBS).
-
Recommendation: Perform at least three washes of 5-10 minutes each.
-
Problem 2: Autofluorescence is obscuring the specific signal.
Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background, especially in the green channel where fluorescein emits.[14]
-
Step 1: Use a chemical quencher.
-
Rationale: Certain chemicals can reduce autofluorescence.
-
Procedures:
-
Sodium Borohydride: Effective for reducing aldehyde-induced autofluorescence from fixation.[1][15][16][17][18][19] (See Experimental Protocol 3).
-
Sudan Black B: A lipophilic dye that can quench autofluorescence from lipofuscin, a pigment that accumulates in aging cells.[16][18][20][21][22][23][24] (See Experimental Protocol 4).
-
-
Caution: These treatments may affect your specific signal, so optimization is necessary.
-
-
Step 2: Photobleaching.
-
Rationale: Exposing the sample to light before staining can selectively destroy autofluorescent molecules.[25]
-
Procedure: Before adding your antibodies, expose your sample to the excitation light from your microscope for a period of time until the autofluorescence is visibly reduced.
-
Recommendation: The duration of photobleaching will depend on the sample and the intensity of the light source and needs to be determined empirically.
-
-
Step 3: Use a different fluorophore.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to diagnose high background fluorescence?
A1: The first and most crucial step is to image an unstained control sample. This will immediately tell you if the background is due to autofluorescence from your sample or an issue with your staining reagents and protocol.
Q2: Why is my background always higher in the green channel when using fluorescein?
A2: Many biological molecules, such as collagen, elastin, and flavins, naturally fluoresce in the green part of the spectrum. This is a common source of autofluorescence that can interfere with fluorescein imaging. Aldehyde fixatives can also contribute to green autofluorescence.[14]
Q3: Can the pH of my mounting medium affect my fluorescein signal?
A3: Yes, the fluorescence of fluorescein is highly pH-dependent. Its fluorescence intensity increases as the pH rises from acidic to alkaline, reaching a plateau at around pH 8.4.[26] Ensure your mounting medium is buffered to an optimal pH (typically around 8.0-8.5) to maximize and stabilize your signal.
Q4: What is the difference between signal-to-noise ratio (SNR) and signal-to-background ratio?
A4: While often used interchangeably, they have distinct meanings. The signal-to-background ratio is the ratio of the intensity of your specific signal to the intensity of the background. The signal-to-noise ratio (SNR) is a broader term that considers all sources of unwanted signal, including background fluorescence and detector noise.[27][28][29][30] Improving your signal-to-background ratio will generally improve your SNR.
Q5: How can I quantify the background fluorescence in my images?
A5: You can quantify background fluorescence using image analysis software like ImageJ.[31] The general procedure is to select a region of interest (ROI) in your image that does not contain your specific signal and measure the mean fluorescence intensity within that ROI. This value can then be subtracted from the intensity of your specific signal to correct for the background.[32]
Quantitative Data Summary
The following tables summarize key quantitative data to aid in your experimental design and troubleshooting.
Table 1: Effect of pH on Fluorescein Fluorescence Intensity
| pH | Relative Fluorescence Intensity (Arbitrary Units) |
| 6.9 | 671 |
| 7.1 | 767 |
| 8.4 | 861 |
| 9.2 | 867 |
| 10.4 | 870 |
| Data adapted from a study on the effect of pH on fluorescein fluorescence at a concentration of 0.03 µg/mL.[33] |
Table 2: Recommended Starting Concentrations for Antibody Titration
| Antibody Type | Recommended Starting Concentration | Typical Dilution Range (from 1 mg/mL stock) |
| Primary Antibody | 1-10 µg/mL | 1:100 to 1:1000 |
| Secondary Antibody | 1-5 µg/mL | 1:200 to 1:1000 |
| These are general recommendations. The optimal concentration will be application- and antibody-specific and should be determined empirically through titration.[3][4][5][6] |
Experimental Protocols
Protocol 1: Antibody Titration
This protocol describes how to determine the optimal antibody concentration to maximize the signal-to-noise ratio.[4][5][6][7]
-
Prepare a series of antibody dilutions. For your primary antibody, start with the manufacturer's recommended concentration and prepare a series of 2-fold or 5-fold dilutions in your antibody dilution buffer. For example, you could prepare dilutions of 1:100, 1:200, 1:400, 1:800, and 1:1600.
-
Stain your samples. Prepare identical samples and stain each with a different antibody concentration. It is important to keep all other parameters, such as incubation time and temperature, constant.
-
Image your samples. Acquire images of each sample using identical microscope settings (e.g., laser power, exposure time, gain).
-
Analyze your images. Quantify the mean fluorescence intensity of the specific signal and a background region for each concentration.
-
Determine the optimal concentration. The optimal concentration is the one that gives the highest signal-to-background ratio.
Protocol 2: Preparation of 5% Normal Goat Serum Blocking Buffer
This is a commonly used and effective blocking buffer for immunofluorescence.[9][10][11][12][13]
-
Reagents:
-
10X Phosphate Buffered Saline (PBS)
-
Normal Goat Serum (or serum from the same species as your secondary antibody)
-
Triton X-100
-
Distilled water (dH2O)
-
-
Procedure (for 25 mL):
-
To 21.25 mL of dH2O, add 2.5 mL of 10X PBS.
-
Add 1.25 mL of normal goat serum (for a final concentration of 5%).
-
Add 75 µL of Triton X-100 (for a final concentration of 0.3%).
-
Mix well. The buffer is ready to use.
-
Protocol 3: Sodium Borohydride Treatment for Autofluorescence Reduction
This protocol is for reducing autofluorescence caused by aldehyde fixation.[1][15][16][17][18][19]
-
Reagents:
-
Sodium Borohydride (NaBH4)
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Prepare a fresh 1% solution of sodium borohydride in PBS (e.g., 10 mg in 1 mL of PBS). Caution: Sodium borohydride is a strong reducing agent and should be handled with care. The solution will bubble as hydrogen gas is released.[1]
-
After fixation and washing, incubate your samples in the sodium borohydride solution for 10-30 minutes at room temperature.
-
Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.
-
Proceed with your blocking and staining protocol.
-
Protocol 4: Sudan Black B Staining for Lipofuscin Quenching
This protocol is for reducing autofluorescence from lipofuscin.[16][18][20][21][22][23][24]
-
Reagents:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
-
Procedure:
-
Prepare a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution overnight to ensure the dye is fully dissolved, and then filter it.
-
After your immunofluorescence staining and final washes, incubate the samples in the SBB solution for 10-20 minutes at room temperature.
-
Briefly rinse the samples with 70% ethanol, followed by several washes with PBS.
-
Mount your samples as usual.
-
Visualizations
The following diagrams illustrate key concepts and workflows for reducing background fluorescence.
Diagram 1: Key contributors to high background fluorescence.
References
- 1. cambridge.org [cambridge.org]
- 2. m.youtube.com [m.youtube.com]
- 3. biotium.com [biotium.com]
- 4. lerner.ccf.org [lerner.ccf.org]
- 5. biotech.gsu.edu [biotech.gsu.edu]
- 6. welcome.cytekbio.com [welcome.cytekbio.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. ulab360.com [ulab360.com]
- 10. Normal Serum Blocking Buffer [cytographica.com]
- 11. apolo.com.tw [apolo.com.tw]
- 12. immunoreagents.com [immunoreagents.com]
- 13. What is the serum concentration of Normal Goat Serum #5425? | Cell Signaling Technology [cellsignal.com]
- 14. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
- 16. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 17. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 18. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 19. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 23. biotium.com [biotium.com]
- 24. Autofluorescence Quenching | Visikol [visikol.com]
- 25. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bitesizebio.com [bitesizebio.com]
- 28. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Signal-to-Noise Considerations [evidentscientific.com]
- 31. mdpi.com [mdpi.com]
- 32. Analysis and Quantitation | Thermo Fisher Scientific - TW [thermofisher.com]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Signal with Fluorescein-Conjugated Antibodies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues of low or no signal when using fluorescein-conjugated antibodies in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal in my immunofluorescence experiment. What are the most common initial checks I should perform?
When encountering a complete lack of signal, it's crucial to systematically review your experimental setup. The primary areas to investigate are:
-
Microscope and Imaging Settings: Ensure the correct laser lines and filters for fluorescein (Excitation: ~495 nm, Emission: ~519 nm) are being used.[1] Check that the lamp/laser is functional and properly aligned. Also, confirm that the gain and exposure settings are appropriately adjusted to detect a signal.[1]
-
Antibody Compatibility: Verify that your secondary antibody is specific for the host species of your primary antibody (e.g., if your primary is a mouse monoclonal, you need an anti-mouse secondary).[2][3]
-
Positive Controls: Always include a positive control in your experiment—a sample type known to express the target protein—to confirm that the antibodies and the overall protocol are working.[4][5]
Q2: My fluorescent signal is very weak. What are the likely causes and how can I improve it?
Weak fluorescence can stem from several factors throughout your experimental protocol. Here are the most common culprits and their solutions:
-
Suboptimal Antibody Concentration: Both primary and secondary antibody concentrations are critical. Too low of a concentration will result in a weak signal.[2][3][6] It is essential to titrate your antibodies to determine the optimal concentration for your specific cell or tissue type.[6][7]
-
Target Protein Abundance: The target protein may be expressed at very low levels in your sample.[2][4] In such cases, signal amplification techniques may be necessary.[4][8]
-
Issues with Experimental Steps: Problems with fixation, permeabilization, or blocking can all lead to a diminished signal.[2][9] For instance, over-fixation can mask the antigen epitope.[1] Insufficient permeabilization will prevent antibodies from reaching intracellular targets.[2]
-
Photobleaching: Fluorescein is particularly susceptible to photobleaching, which is the irreversible fading of the fluorophore upon exposure to excitation light.[10][11][12]
Q3: How can I minimize photobleaching of my fluorescein-conjugated antibody?
Minimizing photobleaching is crucial for obtaining a strong and stable signal. Here are some effective strategies:
-
Use an Antifade Mounting Medium: This is one of the most effective ways to protect your sample from photobleaching.[10][13] These reagents work by scavenging reactive oxygen species that cause fluorophore degradation.[10][11]
-
Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that still provides a detectable signal. Neutral density (ND) filters can be used to reduce the light intensity.[10][12]
-
Minimize Exposure Time: Limit the time your sample is exposed to the excitation light.[12] Acquire images efficiently and keep the sample in the dark whenever possible.[1][13]
Q4: Can the pH of my buffers affect the fluorescence signal?
Yes, the fluorescence of fluorescein is pH-sensitive. Its fluorescence intensity is significantly reduced in acidic environments. It is recommended to maintain a slightly alkaline pH, typically between 7.2 and 8.5, in your buffers and mounting media for optimal and stable fluorescence.
Q5: What are signal amplification techniques and when should I consider using them?
Signal amplification methods are used to enhance the fluorescent signal, which is particularly useful for detecting low-abundance target proteins.[4][8] You should consider these techniques when you have optimized your protocol (e.g., antibody concentrations, incubation times) but the signal remains weak. Common methods include:
-
Using a Biotinylated Secondary Antibody: This is followed by incubation with fluorophore-conjugated streptavidin. Since multiple streptavidin molecules can bind to a single biotinylated antibody, this amplifies the signal.[14][15]
-
Tyramide Signal Amplification (TSA): This is an enzyme-based method that deposits a large number of fluorophores at the site of the antigen, resulting in a significant signal enhancement.[8]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving the cause of a low signal.
Summary of Potential Problems and Solutions
| Problem Area | Potential Cause | Recommended Solution |
| Reagents | Suboptimal primary/secondary antibody concentration. | Titrate both primary and secondary antibodies to find the optimal dilution.[6][7] |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody.[2][3] | |
| Degraded antibody or conjugate. | Use a fresh aliquot of the antibody. Store antibodies according to the manufacturer's instructions, avoiding repeated freeze-thaw cycles.[1][4] | |
| Protocol | Inadequate fixation or over-fixation. | Optimize fixation time and consider trying alternative fixation methods.[1][9] |
| Insufficient permeabilization. | If targeting an intracellular protein, ensure adequate permeabilization by optimizing the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100).[1][2] | |
| Insufficient blocking. | Increase the blocking time and/or try a different blocking agent. Using serum from the same species as the secondary antibody is often effective.[2][3][9] | |
| Insufficient washing. | Increase the number and duration of wash steps to reduce background and improve the signal-to-noise ratio.[2][6] | |
| Imaging | Incorrect microscope filter/laser settings. | Verify that the excitation and emission settings are appropriate for fluorescein (FITC).[1] |
| Photobleaching. | Use an antifade mounting medium, reduce excitation light intensity, and minimize exposure time.[10][11][13] | |
| Low target protein expression. | Confirm protein expression with a positive control. Consider using a signal amplification technique.[2][4] |
Experimental Protocols
Protocol 1: Antibody Titration
To determine the optimal antibody concentration, it is crucial to perform a titration. This involves testing a range of dilutions for both the primary and secondary antibodies to find the concentration that provides the best signal-to-noise ratio.
Methodology:
-
Prepare Samples: Prepare multiple identical samples (e.g., cells on coverslips or tissue sections on slides).
-
Primary Antibody Titration:
-
Keep the secondary antibody concentration constant (a good starting point is the manufacturer's recommended dilution).
-
Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Incubate each sample with a different dilution of the primary antibody.
-
Include a "no primary antibody" control to assess the background from the secondary antibody.
-
-
Secondary Antibody Titration:
-
Using the optimal primary antibody dilution determined in the previous step, prepare a series of dilutions for your secondary antibody (e.g., 1:200, 1:400, 1:800, 1:1600).
-
Incubate each sample with a different dilution of the secondary antibody.
-
-
Process and Image: Complete the remainder of your standard immunofluorescence protocol (washing, mounting).
-
Analyze: Image all samples using identical microscope settings. Compare the signal intensity and background levels to determine the optimal dilutions for both antibodies.
Protocol 2: Standard Immunofluorescence Staining Workflow
This protocol outlines a general workflow for immunofluorescence staining of cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary Antibody (diluted in Blocking Buffer)
-
Fluorescein-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
Antifade Mounting Medium
-
Coverslips with cultured cells
Methodology:
-
Fixation:
-
Rinse cells briefly with PBS.
-
Add Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Rinse three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Rinse three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 30-60 minutes at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Aspirate the Blocking Buffer.
-
Add the diluted primary antibody and incubate for 1 hour at room temperature or overnight at 4°C.
-
Rinse three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Add the diluted fluorescein-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature, protected from light.[16]
-
Rinse three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with the appropriate filters for fluorescein.
-
Store slides at 4°C in the dark.[1]
-
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting low fluorescence signal.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. biotium.com [biotium.com]
- 6. biocompare.com [biocompare.com]
- 7. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. ibidi.com [ibidi.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Improving Signal Strength - Jackson ImmunoResearch [jacksonimmuno.com]
- 15. ストレプトアビジン—イメージング用のシグナル増幅 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. ulab360.com [ulab360.com]
Technical Support Center: Fluorescein Sodium & pH-Dependent Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on fluorescein sodium's fluorescence intensity. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence intensity of fluorescein sodium?
The fluorescence of fluorescein sodium is highly dependent on pH. The molecule exists in different ionic forms depending on the pH of the solution, and these forms have distinct absorption and fluorescence properties. In its dianionic form, which is predominant in basic conditions (pH > 8), fluorescein exhibits its maximum fluorescence intensity.[1][2] As the pH becomes more acidic, the equilibrium shifts towards the less fluorescent monoanionic, neutral, and cationic forms, leading to a significant decrease in fluorescence.[2][3]
Q2: What are the different ionic forms of fluorescein, and at what pH ranges do they exist?
Fluorescein can exist in four main ionic forms:
-
Cation: Predominant in strongly acidic solutions.
-
Neutral (Lactone): Exists at pH values from approximately 2 to 4.
-
Monoanion (Phenolate): Present in the pH range of about 4.3 to 6.4.
-
Dianion: The most prevalent form at pH values above 6.4.[3]
The transition between these forms is what governs the pH-dependent absorption and fluorescence characteristics.
Q3: What is the pKa of fluorescein sodium?
The pKa of fluorescein, the pH at which the concentrations of the acid and its conjugate base are equal, is approximately 6.4.[4][5] This is a critical value as it indicates the pH around which the most significant changes in fluorescence intensity occur. Some studies have reported slightly different pKa values, for instance, 6.7, depending on the experimental conditions.[6][7]
Q4: What is the optimal pH range for maximizing fluorescein sodium's fluorescence?
To achieve the highest and most stable fluorescence intensity, it is recommended to work within a pH range of 7.4 to 9.0.[2][8] Within this range, the highly fluorescent dianion form is maximized. The fluorescence intensity is generally stable at pH values above 9.[8] For most biological applications, maintaining a pH between 7.4 and 8.0 is ideal.[2]
Q5: Why is my fluorescein fluorescence signal weak even at a neutral pH?
A weak fluorescence signal at neutral pH can be due to several factors besides suboptimal pH. One common issue is concentration-dependent quenching. At higher concentrations (typically >0.000005%), fluorescein solutions can exhibit self-quenching, where the fluorescence intensity starts to decrease.[6][9] Other potential causes include photobleaching (degradation of the fluorophore due to light exposure), the presence of quenching agents in your sample, or incorrect excitation and emission wavelength settings on your fluorometer.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving fluorescein sodium and varying pH.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no fluorescence signal | 1. Suboptimal pH: The buffer pH is too acidic. 2. Concentration too high: Self-quenching is occurring. 3. Photobleaching: The sample has been overexposed to light. 4. Incorrect instrument settings: Excitation/emission wavelengths are not set correctly. | 1. Verify and adjust pH: Ensure the buffer pH is within the optimal range (7.4-9.0).[2] 2. Dilute the sample: Prepare a dilution series to find the optimal concentration that avoids self-quenching.[6][9] 3. Minimize light exposure: Protect the sample from light during preparation, storage, and measurement. Use neutral density filters if available to reduce excitation light intensity.[2] 4. Check instrument settings: Set the excitation wavelength to ~490 nm and the emission wavelength to ~515 nm for the dianionic form.[4] |
| Fluorescence intensity is unstable or drifting | 1. pH of the solution is not stable: The buffer capacity is insufficient. 2. Temperature fluctuations: Fluorescence can be temperature-dependent. 3. Photobleaching: Continuous exposure to excitation light is degrading the fluorophore. | 1. Use a suitable buffer: Employ a buffer with sufficient capacity to maintain a stable pH throughout the experiment. 2. Control the temperature: Ensure a stable temperature for all measurements. 3. Limit exposure time: Reduce the duration of light exposure during measurements. |
| High background fluorescence | 1. Autofluorescence: The sample matrix or container exhibits its own fluorescence. 2. Contamination: The solvent or reagents are contaminated with fluorescent impurities. | 1. Run a blank: Measure the fluorescence of a sample blank (all components except fluorescein) to determine the background signal. 2. Use high-purity reagents: Utilize high-purity solvents and reagents to minimize contamination. |
Quantitative Data Summary
The following table summarizes the relationship between pH and the relative fluorescence intensity of fluorescein sodium, based on data from various studies. Note that absolute intensity values can vary depending on the instrument and concentration.
| pH | Relative Fluorescence Intensity (%) | Ionic Form(s) Present |
| < 4.0 | Very Low | Cation, Neutral |
| 5.0 | ~20 | Neutral, Monoanion |
| 6.0 | ~50 | Monoanion, Dianion |
| 6.4 (pKa) | ~50-60 | Monoanion, Dianion |
| 7.0 | ~80 | Dianion, Monoanion |
| 7.4 | ~95 | Dianion |
| > 8.0 | 100 | Dianion |
Note: These are approximate values compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol: Measuring the Effect of pH on Fluorescein Fluorescence Intensity
This protocol outlines the steps to measure the fluorescence intensity of fluorescein sodium across a range of pH values.
Materials:
-
Fluorescein sodium stock solution (e.g., 1 mg/mL in DMSO or 1M NaOH)
-
A series of buffers with different pH values (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8.5-10)
-
pH meter
-
Fluorometer or fluorescence microplate reader
-
Cuvettes or black microplates
-
High-purity water
Procedure:
-
Prepare a working solution of fluorescein: Dilute the stock solution in high-purity water to a final concentration in the low micromolar or nanomolar range to avoid concentration quenching.
-
Prepare pH-adjusted samples: For each pH value to be tested, add a small aliquot of the fluorescein working solution to the corresponding buffer. Ensure the final volume is consistent for all samples.
-
Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions.
-
Measure the pH of each sample: Accurately measure and record the pH of each prepared sample.
-
Set up the fluorometer:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to approximately 490 nm.
-
Set the emission wavelength to approximately 515 nm.
-
Adjust the slit widths and detector sensitivity as needed.
-
-
Measure the fluorescence of a blank: Use a buffer solution without fluorescein as a blank to zero the instrument or to subtract the background reading.
-
Measure the fluorescence of the samples: Measure the fluorescence intensity of each pH-adjusted fluorescein sample.
-
Data Analysis: Plot the fluorescence intensity (after subtracting the blank reading) as a function of pH.
Visualizations
Caption: pH-dependent equilibrium of fluorescein ionic forms.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescein, disodium salt *CAS 518-47-8* | AAT Bioquest [aatbio.com]
- 5. Fluorescein | 2321-07-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. wrc.org.za [wrc.org.za]
- 8. Effects of pH and Dissolved Ions on Fluorescence Intensity of Sodium Fluorescein [jstage.jst.go.jp]
- 9. pH dependent spectral properties of sodium fluorescein ophthalmic solutions revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing fluorescein concentration to avoid quenching effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fluorescein concentration and avoid quenching effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem?
Fluorescence quenching is a process that decreases the fluorescence intensity of a substance.[1][2] This can be problematic in experimental settings as it leads to a weaker signal, potentially masking the intended results or leading to inaccurate quantification. Unlike photobleaching, which is the irreversible photochemical destruction of a fluorophore, quenching is often a reversible process.[1][3]
Q2: What are the common causes of fluorescein quenching?
Several factors can contribute to the quenching of fluorescein fluorescence:
-
High Concentration (Self-Quenching): At high concentrations, fluorescein molecules can interact with each other, leading to a decrease in fluorescence intensity. This phenomenon is known as self-quenching or concentration quenching.[1][4] This is one of the most common observations in fluorescence spectroscopy.[5]
-
Presence of Quenchers: Certain molecules, known as quenchers, can interact with fluorescein and reduce its fluorescence. Common quenchers include molecular oxygen, iodide ions, and some proteins.[2][6] Anti-fluorescein antibodies can also act as potent quenchers.[7][8]
-
Environmental Factors: The fluorescence of fluorescein is sensitive to its environment. Factors such as pH, temperature, and the viscosity of the solvent can all influence quenching.[4][9] Fluorescein's fluorescence is generally more stable at a slightly alkaline pH of around 8.5.[3]
-
Photobleaching: While distinct from quenching, photobleaching is the irreversible fading of a fluorophore due to prolonged exposure to excitation light.[3][10] It is a common issue with fluorescein, which is known for its susceptibility to fading.[3][11]
Q3: How can I determine the optimal concentration of fluorescein for my experiment?
The optimal concentration will vary depending on the specific application. A common method to determine the ideal concentration is to perform a serial dilution of a fluorescein stock solution and measure the fluorescence intensity at each concentration.[12][13] This will generate a calibration curve that shows the relationship between concentration and fluorescence. The optimal concentration will be in the linear range of this curve, before the fluorescence intensity begins to plateau or decrease due to self-quenching.[14][15]
Q4: I am observing a weaker than expected signal. How can I troubleshoot this?
A weak signal can be due to several factors, including quenching or photobleaching. Here are some troubleshooting steps:
-
Optimize Concentration: If you suspect self-quenching, try reducing the concentration of fluorescein.[16]
-
Control for Environmental Factors: Ensure the pH of your buffer is optimal for fluorescein fluorescence (around 8.5).[3]
-
Minimize Photobleaching:
-
Consider an Alternative Dye: If photobleaching remains an issue, consider using a more photostable fluorophore with similar spectral properties to fluorescein, such as Alexa Fluor 488 or DyLight 488.[3][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low fluorescence signal | Concentration too high (self-quenching) | Perform a concentration titration to find the optimal concentration where fluorescence is maximal. |
| Concentration too low | Increase the concentration of fluorescein. Refer to your calibration curve to ensure you are in the linear range.[19] | |
| Photobleaching | Reduce excitation light intensity, minimize exposure time, and use an antifade reagent.[10][18] Consider a more photostable dye if the problem persists.[11] | |
| Incorrect pH | Adjust the buffer to a slightly alkaline pH (around 8.5).[3] | |
| Presence of a quencher | Identify and remove the source of the quencher if possible. If using anti-fluorescein antibodies, be aware of their quenching properties.[7][8] | |
| High background fluorescence | Antibody concentration too high | If using a fluorescein-conjugated antibody, a high concentration can lead to non-specific binding and high background. Titrate the antibody to find the optimal concentration.[19] |
| Autofluorescence | Include an unstained control to assess the level of autofluorescence from your sample.[19] | |
| Fluorescence signal fades quickly | Photobleaching | This is a classic sign of photobleaching. Implement strategies to minimize light exposure and use antifade reagents.[3][10] |
Experimental Protocols
Protocol 1: Determining the Optimal Fluorescein Concentration via a Calibration Curve
This protocol describes how to generate a standard curve to identify the optimal concentration range for fluorescein in your specific experimental setup.
Materials:
-
Appropriate buffer (e.g., 100 mM Sodium Borate buffer, pH 8.5)[22]
-
96-well black microplates[22]
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of the fluorescein stock solution:
-
Start by diluting the stock solution to an intermediate concentration in your buffer.
-
Perform a series of dilutions to cover a broad concentration range. It is important to be accurate with pipetting.[13]
-
-
Transfer dilutions to a 96-well plate:
-
Pipette a set volume (e.g., 200 µL) of each dilution into individual wells of a black microplate.[22] Include a blank control with buffer only.
-
-
Measure fluorescence:
-
Plot the data:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity (y-axis) against the fluorescein concentration (x-axis).
-
-
Determine the optimal concentration range:
Visualizations
Caption: Workflow for determining optimal fluorescein concentration.
Caption: Simplified diagram of dynamic and static quenching pathways.
References
- 1. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 5. Release of the self-quenching of fluorescence near silver metallic surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nathan.instras.com [nathan.instras.com]
- 7. The fluorescein-antifluorescein quenching system as a model for assaying changes in antibody function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescein/Oregon Green Polyclonal Antibody (A-889) [thermofisher.com]
- 9. Challenge Validation [casc.endress.com]
- 10. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 11. researchgate.net [researchgate.net]
- 12. umw.edu.pl [umw.edu.pl]
- 13. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. biocompare.com [biocompare.com]
- 19. biotium.com [biotium.com]
- 20. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 21. ulab360.com [ulab360.com]
- 22. promega.com [promega.com]
- 23. researchgate.net [researchgate.net]
storage and stability conditions for fluorescein sodium solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and troubleshooting of fluorescein sodium solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for fluorescein sodium solid and stock solutions?
A1: For long-term stability, solid fluorescein sodium should be stored at 15–25 °C in a dry, tightly sealed container, protected from light and humidity.[1][2] Stock solutions are best prepared in buffered solutions (e.g., PBS, pH 7.4) and can be stored in aliquots at –20 °C to avoid repeated freeze-thaw cycles.[3] For short-term storage, buffered solutions can be kept at 2–8 °C for up to two weeks.[3] It is not recommended to store fluorescein in water for extended periods unless for immediate use, as it is less stable.[3]
Q2: How does pH affect the stability and fluorescence of fluorescein sodium solutions?
A2: The fluorescence intensity of fluorescein is highly pH-dependent.[4] Maximum fluorescence is observed in basic conditions (pH > 8).[4] As the pH becomes more acidic, the fluorescence intensity decreases significantly.[4][5] For storage of aqueous solutions, a slightly acidic to neutral pH (6.0–7.4) is recommended to minimize degradation.[4] Alkaline conditions (pH > 8.5) should be avoided for long-term storage as they can accelerate degradation.[4] However, for quantitative measurements of absorbance, adjusting the sample pH to above 9 is recommended to ensure the fluorescein is predominantly in its highly absorptive dianionic form.[6][7]
Q3: My fluorescein solution has lost its fluorescence. What could be the cause?
A3: Loss of fluorescence can be due to several factors:
-
Photodegradation: Exposure to intense light, especially sunlight, can rapidly degrade fluorescein.[6][7][8] Always protect solutions from light by using amber containers or wrapping them in aluminum foil.[3]
-
Incorrect pH: If the solution has become acidic, fluorescence will be quenched.[4] You can try adjusting the pH to slightly alkaline (pH 7.4-8.5) to see if the fluorescence returns.
-
Chemical Degradation: Over time, especially under suboptimal storage conditions (e.g., high temperature, improper pH, presence of oxidizing agents), fluorescein can degrade into non-fluorescent products.[1][2]
-
Quenching: The presence of certain substances, such as zinc oxide nanoparticles or iodide, can quench the fluorescence of fluorescein.[9][10]
Q4: Can I sterilize fluorescein sodium solutions?
A4: While the search results provide information on preparing sterile solutions for ophthalmic use, they do not detail specific sterilization methods like autoclaving or filtration and their impact on stability. For ophthalmic applications, solutions are often prepared aseptically from sterile components.[11][12] If sterilization is required, filtration through a 0.22 µm sterile filter would be a common approach, but its effect on the concentration and stability should be validated.
Storage and Stability Data
Quantitative Storage Recommendations
| Formulation/Solvent | Storage Temperature | Duration | Key Considerations |
| Solid Powder | 15–25 °C[1][2] | Indefinite (if stored properly) | Store in a dry, dark place in a tightly sealed container.[1][2] |
| Stock Solution in PBS (pH 7) | –20 °C[3] | Long-term | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Stock Solution in PBS (pH 7) | 2–8 °C[3] | Up to 2 weeks | Protect from light.[3] |
| 10% Sodium Fluorescein Injection in Polypropylene Syringes | Refrigerated (avg. 3.9°C) | At least 7 days | Solution retained potency and sterility.[12] |
| Aqueous Solution (unbuffered) | Room Temperature | Immediate use recommended | Unstable for long-term storage.[3] |
Factors Affecting Stability
| Factor | Effect on Stability & Fluorescence | Recommendations |
| Light | Causes rapid photodegradation, leading to loss of fluorescence.[6][8][13] | Store solutions in amber vials or protect from light with aluminum foil.[3] |
| pH | Fluorescence is maximal at pH > 8.[4] Acidic pH quenches fluorescence.[4][5] Alkaline conditions (pH > 8.5) can accelerate degradation during storage.[4] | For storage, maintain pH between 6.0 and 7.4.[4] For measurements, adjust pH > 9.[6] |
| Temperature | Higher temperatures can increase the rate of chemical degradation.[6] However, heated samples are stable if kept in the dark.[6][7] Fluorescence intensity decreases as temperature increases, but this effect is reversible if no degradation occurs.[5][7] | Store solutions at recommended cool temperatures. |
| Oxidizing Agents | Can cause violent reactions and degradation.[2] | Avoid contact with strong oxidizing agents.[2] |
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL Stock Solution in PBS
Materials:
-
Fluorescein sodium powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of fluorescein sodium powder.
-
Reconstitute the powder in PBS to a final concentration of 2 mg/mL.[3]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
If needed, briefly sonicate the thawed solution before use.[3]
-
For long-term storage, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at –20 °C, protected from light.[3]
Protocol 2: Preparation of Fluorescein Strips for Ophthalmic Use
This protocol is adapted for a laboratory setting and is based on a method used in resource-limited clinical settings.[11]
Materials:
-
Fluorescein sodium powder (20 g)
-
Sterile, distilled water (100 mL)
-
Sterile filter paper (e.g., Whatman No. 1)
-
Sterile bowl or dish
-
Scissors
-
Sterile, sealable container
-
Aseptic working area (e.g., laminar flow hood)
-
Sterile gloves, mask, and apron
Procedure:
-
Work in an aseptic environment and wear appropriate sterile personal protective equipment.[11]
-
Prepare a 20% (w/v) fluorescein solution by dissolving 20 g of fluorescein sodium powder in 100 mL of sterile, distilled water.[11]
-
Cut the sterile filter paper into rectangles (e.g., 5 cm x 8-10 cm).[11]
-
Pour a small amount of the 20% fluorescein solution into the sterile bowl.
-
Dip one long edge of a filter paper rectangle into the solution and remove it immediately. The solution will spread quickly through the paper.[11]
-
Place the dipped filter papers on a sterile surface to dry completely.
-
Once dry, use sterile scissors to cut the paper into thin strips, ensuring each strip has a fluorescein-impregnated end.[11]
-
Store the finished strips in a sterile, sealed container to maintain sterility.[11]
Troubleshooting and Visual Guides
Troubleshooting Common Issues
Caption: Troubleshooting workflow for fluorescein solution issues.
Experimental Workflow: Solution Preparation and Storage
Caption: Preparation and storage workflow for fluorescein solutions.
Degradation Pathway
The primary degradation pathway for fluorescein, particularly in the context of experimental use, is photodegradation. This process is complex and can occur through several mechanisms. One significant pathway involves the interaction of fluorescein with molecular oxygen upon excitation by light.
Caption: Simplified photodegradation pathway of fluorescein.[13]
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 6. wrc.org.za [wrc.org.za]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Interaction and photodegradation characteristics of fluorescein dye in presence of ZnO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to make fluorescein strips - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potency and Sterility of 10% Sodium Fluorescein Injection, USP Stored in Sterile Polypropylene Syringes for Use During Cystoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fluorescein Sodium Solubility in Buffers
Welcome to the Technical Support Center for fluorescein sodium. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of fluorescein sodium in various buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of fluorescein sodium?
Fluorescein sodium, the disodium salt of fluorescein, is freely soluble in water and alkaline solutions.[1][2][3] It is also soluble in methanol and ethanol.[4] However, it is practically insoluble in nonpolar organic solvents like benzene, chloroform, and ether.[5][6] The un-ionized form, fluorescein, is only slightly soluble in water.[6][7]
Q2: How does pH affect the solubility and fluorescence of fluorescein sodium?
The pH of the buffer solution is a critical factor influencing both the solubility and fluorescence of fluorescein sodium.
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Solubility: Fluorescein sodium is significantly more soluble in alkaline solutions (pH > 7). In acidic conditions (pH < 6), it can convert to its less soluble acidic form, fluorescein, which may lead to precipitation.[1][2][8]
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Fluorescence: The fluorescence of fluorescein is highly pH-dependent.[5][9] The dianionic form, which predominates at alkaline pH, is the most fluorescent species. As the pH becomes more acidic, the fluorescence intensity decreases significantly, and the solution may appear colorless at a pH of 4.[5] The fluorescence reappears when the solution is made alkaline again.[1][4][8] Peak fluorescence is typically observed around pH 7.4 and above.[5]
Q3: What are the optimal storage conditions for fluorescein sodium solutions?
Fluorescein sodium solutions can be sensitive to prolonged exposure to light and heat.[1] It is recommended to store stock solutions in tight, light-resistant containers. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation and repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific problems you might encounter when working with fluorescein sodium in different buffer systems.
Problem 1: My fluorescein sodium is not dissolving completely in my buffer.
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Possible Cause 1: Incorrect pH of the buffer.
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Solution: Ensure your buffer has an alkaline pH, ideally above 7.0. Fluorescein sodium's solubility dramatically decreases in acidic conditions, which can lead to the formation of insoluble fluorescein.[8][10] If your experimental conditions require a lower pH, consider preparing a concentrated stock solution in an alkaline buffer (e.g., pH 9.0 alkaline borate buffer) or a small amount of 0.1 N NaOH and then diluting it into your final, more acidic buffer, provided the final concentration does not lead to precipitation.[8][11]
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Possible Cause 2: Low-quality water or buffer components.
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Solution: Use high-purity, deionized water to prepare your buffers. Contaminants or certain metal ions in lower-quality water can sometimes interact with fluorescein sodium, affecting its solubility.
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Possible Cause 3: Buffer composition.
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Solution: Certain buffer components at high concentrations might reduce solubility. If you suspect an interaction, try preparing a small test sample of fluorescein sodium in a simpler buffer system (e.g., phosphate-buffered saline at pH 7.4) to confirm the issue is with your specific buffer.
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Problem 2: I observe a precipitate after dissolving fluorescein sodium in my buffer.
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Possible Cause 1: Acidic buffer.
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Solution: This is the most common cause. The orange-red powder of fluorescein sodium will convert to the less soluble, yellowish fluorescein acid form in acidic environments, causing it to precipitate out of the solution.[1][8][10] Verify the pH of your buffer and adjust to the alkaline range if possible. If a low pH is necessary for your experiment, you may need to work with very dilute concentrations.
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Possible Cause 2: Presence of certain metal salts.
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Solution: The addition of some mineral salts, such as those containing calcium, aluminum, or lead, can convert fluorescein sodium to a less soluble metallic salt, resulting in precipitation.[12] If your buffer contains high concentrations of such divalent or trivalent cations, this might be the cause.
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Caption: A workflow for troubleshooting fluorescein sodium precipitation.
Problem 3: The fluorescence of my solution is weak or inconsistent.
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Possible Cause 1: Acidic pH.
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Possible Cause 2: Fluorescence Quenching.
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Solution: High concentrations of fluorescein sodium (>0.1%) can lead to self-quenching, where the fluorescence intensity decreases.[9][13][14] If you are working with high concentrations, try diluting your sample. Certain substances, like iodide ions or molecular oxygen, can also act as quenching agents.[15] Additionally, if labeling nucleic acids, proximity to guanine bases can quench fluorescence.[16]
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Possible Cause 3: Aggregation.
Data Summary
| Property | Value/Description | Reference(s) |
| Appearance | Orange-red to dark red powder | [1][3][19] |
| Solubility in Water | Freely soluble | [1][3][20] |
| Solubility in Ethanol | Soluble | [3][4] |
| Solubility in Nonpolar Solvents | Practically insoluble | [5][6] |
| Optimal pH for Solubility | Alkaline (pH > 7.0) | [1][2][8] |
| Optimal pH for Fluorescence | Alkaline (pH 7.4 - 9.0) | [5][8] |
| Excitation Maximum | ~490-494 nm (pH dependent) | [9][20][21] |
| Emission Maximum | ~513-521 nm (pH dependent) | [9][20][21] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Fluorescein Sodium Stock Solution
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Materials:
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Fluorescein sodium powder
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High-purity, deionized water
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0.1 N Sodium Hydroxide (NaOH) or a suitable alkaline buffer (e.g., 0.1 M Borate buffer, pH 9.0)
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Volumetric flask
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Magnetic stirrer and stir bar
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Procedure:
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Weigh out the desired amount of fluorescein sodium powder. For a 10 mL solution, weigh 10 mg.
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Transfer the powder to a 10 mL volumetric flask.
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Add approximately 8 mL of deionized water.
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Add a small stir bar and place the flask on a magnetic stirrer.
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While stirring, add 0.1 N NaOH dropwise until the powder is fully dissolved and the solution is clear. Alternatively, use an alkaline buffer as the solvent.
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Once dissolved, bring the final volume to 10 mL with deionized water.
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Store the stock solution in a light-protected container at 4°C for short-term use or aliquot and freeze for long-term storage.
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dot
References
- 1. Sodium Fluorescein | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. macsenlab.com [macsenlab.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluorescein - Sciencemadness Wiki [sciencemadness.org]
- 8. Fluorescein Sodium [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103288844A - Preparation method of fluorescein sodium - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. The Use of Fluorescent Quenching in Studying the Contribution of Evaporation to Tear Thinning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence lifetime imaging microscopy reveals quenching of fluorescein within corneal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nathan.instras.com [nathan.instras.com]
- 16. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00534D [pubs.rsc.org]
- 17. Diffusion and aggregation of sodium fluorescein in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 518-47-8 CAS | FLUORESCEIN SODIUM | Adsorption Indicators | Article No. 03856 [lobachemie.com]
- 20. Fluorescein sodium salt - CAS-Number 518-47-8 - Order from Chemodex [chemodex.com]
- 21. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]
Technical Support Center: Fluorescein Fluorescence Stability
This guide provides troubleshooting advice and frequently asked questions regarding the impact of temperature on the fluorescence stability of fluorescein. It is intended for researchers, scientists, and drug development professionals utilizing fluorescein in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescein fluorescence signal decreasing as I increase the temperature?
A1: The decrease in fluorescence intensity with increasing temperature is a well-documented phenomenon known as temperature quenching or thermal quenching.[1][2][3][4] Higher temperatures increase the kinetic energy of the fluorescein molecules.[3] This leads to more frequent collisions between the fluorescent molecule and solvent molecules, promoting non-radiative decay pathways (energy loss as heat) instead of fluorescence (energy loss as light).[3][5] This process is a form of dynamic or collisional quenching.[5]
Q2: Is the effect of temperature on fluorescein fluorescence reversible?
A2: For moderate temperature ranges, the process of temperature quenching is generally reversible.[2] As the solution cools down, the rate of molecular collisions decreases, and the fluorescence intensity should return to its initial level. However, prolonged exposure to very high temperatures (>60°C) can lead to irreversible degradation of the dye.[6]
Q3: How significant is the signal loss due to temperature changes?
A3: The effect can be quite significant and lead to considerable error if not accounted for. Generally, as temperature increases, the fluorescence response of fluorescein decreases.[1][4] A temperature correction coefficient for fluorescein is approximately -0.36% per degree Celsius .[1] For temperature fluctuations of 30°C or more, this can result in an error of as much as 10% if left uncorrected.[1]
Q4: My fluorescein signal seems to have degraded permanently after my high-temperature experiment. What could be the cause?
A4: While high temperatures can contribute to degradation, another common cause of irreversible signal loss is photobleaching .[7][8] Photobleaching is the photochemical destruction of the fluorophore upon exposure to excitation light.[8] High temperatures can accelerate the rate of photobleaching.[9] If your sample was exposed to intense light for a prolonged period, especially at an elevated temperature, the signal loss is likely due to a combination of temperature quenching and irreversible photobleaching.[9] Hot fluorescein samples are stable if kept in the dark.
Q5: What other experimental factors can influence fluorescein's fluorescence stability?
A5: Besides temperature, the most significant factor affecting fluorescein's fluorescence is pH .[1][7][10] The fluorescence of fluorescein is highly pH-dependent, with a sharp drop in fluorescence at pH values below 6.0.[1] A drop from pH 7.0 to 6.0 can cause a 10% decrease in relative fluorescence.[1] Other factors include the concentration of fluorescein (high concentrations can lead to self-quenching), solvent viscosity, and the presence of quenching agents like dissolved oxygen.[2][3][9]
Troubleshooting Guide
Issue: Unexpected decrease in fluorescein fluorescence intensity.
This workflow helps diagnose the root cause of a diminished fluorescence signal.
References
- 1. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 2. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fluorescence Linear Range, Quenching and Temperature Considerations | Turner Designs Help Center [intercom.help]
- 5. edinst.com [edinst.com]
- 6. researchgate.net [researchgate.net]
- 7. 螢光素 Fluorescein (FITC) | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Correcting for Autofluorescence in Fluorescein-Stained Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to autofluorescence in fluorescein-stained tissues.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in fluorescein-stained tissues?
A1: Autofluorescence is the natural emission of light by biological structures, such as certain amino acids, vitamins, and cellular components, when excited by light.[1][2] This intrinsic fluorescence is not caused by the application of fluorescent dyes. In the context of fluorescein-stained tissues, autofluorescence becomes problematic when its emission spectrum overlaps with that of fluorescein, which is in the green region of the spectrum.[1][3] This overlap can obscure the specific signal from the fluorescein-labeled target, leading to a poor signal-to-noise ratio, false positives, and difficulties in data interpretation.[4][5]
Q2: What are the common sources of autofluorescence in tissue samples?
A2: Autofluorescence in tissues can originate from various endogenous sources and can also be induced by sample preparation procedures.[6]
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Endogenous Sources:
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Structural Proteins: Collagen and elastin, major components of the extracellular matrix, are significant contributors to autofluorescence.[1][7]
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Metabolites: Molecules involved in cellular metabolism, such as NADH and flavins, are intrinsically fluorescent.[1][8]
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Pigments: Lipofuscin, an age-related pigment that accumulates in lysosomes, and heme groups in red blood cells exhibit broad autofluorescence.[7][9]
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Process-Induced Sources:
Q3: How can I determine if my sample has an autofluorescence problem?
A3: The most effective way to identify autofluorescence is to prepare an unstained control sample.[1][11] This control should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of any fluorescent antibodies or dyes. If you observe fluorescence in this unstained sample when viewed under the microscope using the fluorescein filter set, it is due to autofluorescence.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during fluorescein staining and provides solutions to mitigate the impact of autofluorescence.
Issue 1: High background fluorescence in the green channel, obscuring the specific signal.
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Possible Cause: Significant autofluorescence from endogenous molecules or fixation-induced fluorescence.
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Solutions:
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Optimize Fixation Protocol: Reduce the fixation time to the minimum necessary to preserve tissue morphology.[3] Consider switching from glutaraldehyde to paraformaldehyde or formaldehyde, which induce less autofluorescence.[3] For some targets, organic solvents like chilled methanol or ethanol can be used as alternatives to aldehyde fixatives.[13]
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Chemical Quenching: Treat the tissue with a chemical agent designed to reduce autofluorescence. Several options are available, each with its own advantages and disadvantages (see Table 1).
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Photobleaching: Before staining, intentionally expose the tissue section to a high-intensity light source to "bleach" the autofluorescent molecules.[1][14]
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Issue 2: Granular, non-specific fluorescence, particularly in aged tissues.
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Possible Cause: Autofluorescence from lipofuscin.
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Solutions:
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Sudan Black B Treatment: Sudan Black B is a lipophilic dye that can effectively quench lipofuscin-based autofluorescence.[9][15] However, it may introduce its own background in the far-red channel.[9]
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Commercial Quenching Reagents: Several commercially available reagents, such as TrueBlack®, are specifically designed to quench lipofuscin autofluorescence with minimal background.[7][15][16]
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Issue 3: Autofluorescence is still present even after attempting quenching methods.
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Possible Cause: The chosen quenching method is not effective for the specific source of autofluorescence in your tissue, or the autofluorescence is exceptionally strong.
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Solutions:
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Spectral Unmixing: If you have access to a spectral confocal microscope, you can use spectral unmixing. This technique acquires the emission spectrum of the autofluorescence from an unstained section and the spectrum of fluorescein from a control. It then computationally separates the two signals in your experimental sample.[17][18][19]
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Choose a Different Fluorophore: If possible, switch to a fluorophore that emits in the red or far-red region of the spectrum, as endogenous autofluorescence is typically weaker at longer wavelengths.[9][13]
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Data Presentation
Table 1: Comparison of Common Chemical Quenching Agents for Autofluorescence
| Quenching Agent | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced fluorescence[1][10] | Simple protocol | Can have variable effects and may increase red blood cell autofluorescence.[9][16] |
| Sudan Black B (SBB) | Lipofuscin and other lipophilic pigments[9][15] | Very effective for lipofuscin | Can introduce background in the far-red channel.[9] |
| TrueVIEW®/TrueBlack® | General autofluorescence, including lipofuscin[7][9][15] | Commercially available, optimized kits. Effective on a broad range of autofluorescence sources. | May slightly reduce the specific fluorescent signal.[15] |
| Copper Sulfate (CuSO₄) | Various sources[9][15] | Can be effective in some tissues. | May increase autofluorescence in some channels.[15] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
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Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue slides to water.
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Preparation of NaBH₄ Solution: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in phosphate-buffered saline (PBS). Caution: Sodium borohydride will effervesce upon dissolution. Prepare immediately before use.
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Incubation: Incubate the tissue sections in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature. For thicker sections, this may be repeated up to three times.[10]
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Washing: Wash the slides thoroughly with PBS (3 x 5 minutes) to remove all traces of the quenching agent.
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Staining: Proceed with your standard immunofluorescence staining protocol (e.g., blocking, primary antibody, secondary antibody).
Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
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Staining: Perform your complete immunofluorescence staining protocol, including primary and secondary antibodies and all wash steps.
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Preparation of SBB Solution: Prepare a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol.[7]
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Incubation: After the final post-secondary antibody wash, incubate the slides in the Sudan Black B solution for 5-20 minutes at room temperature.
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Washing: Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B, followed by several washes in PBS.
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Mounting: Mount the coverslip using an aqueous mounting medium.
Protocol 3: Spectral Unmixing Workflow
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Acquire Reference Spectra:
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On a spectral confocal microscope, image an unstained tissue section to acquire the emission spectrum of the autofluorescence.
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Image a control sample stained only with your fluorescein-conjugated antibody to acquire the emission spectrum of fluorescein.
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Acquire Experimental Image: Image your fully stained experimental sample, acquiring a full spectral image (lambda stack).
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Linear Unmixing: In the microscope software, use the linear unmixing function. Provide the reference spectra for autofluorescence and fluorescein. The software will then calculate the contribution of each spectrum to every pixel in your experimental image.[18][19]
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Generate Unmixed Images: The output will be separate images showing the isolated signal from fluorescein and the signal from autofluorescence.
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Causes of Autofluorescence [visikol.com]
- 7. Autofluorescence Quenching | Visikol [visikol.com]
- 8. Fluorescence Microscopy Errors [evidentscientific.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. benchchem.com [benchchem.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 14. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 16. biotium.com [biotium.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. bio-rad.com [bio-rad.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescein Microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in microscopy experiments utilizing fluorescein-based fluorophores.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to a low signal-to-noise ratio (SNR) in fluorescein microscopy?
A low SNR in fluorescence microscopy is primarily caused by two factors: a weak fluorescent signal from the target and/or high background noise. A weak signal can result from issues such as low fluorophore concentration, inefficient labeling, or photobleaching.[1] High background noise can originate from several sources, including autofluorescence of the sample, non-specific binding of fluorescently labeled reagents, and stray light in the microscope's optical path.[2][3]
Q2: My fluorescent signal is very weak or completely absent. What are the common causes and how can I troubleshoot this?
A weak or absent signal is a frequent challenge. The underlying cause can often be traced to problems with the sample preparation, reagents, or the imaging setup itself. Key areas to investigate include low expression levels of the target molecule, potential damage to the antigen's epitope during sample preparation, or using suboptimal concentrations of primary or secondary antibodies.[4] Additionally, improper storage of antibodies or the fluorescein conjugate can lead to their degradation and a subsequent loss of signal. It is also critical to verify that the microscope's excitation source and filter sets are correctly aligned with the spectral properties of fluorescein (excitation maximum ~494 nm, emission maximum ~521 nm).[5]
Q3: I am observing high background fluorescence in my images. What are the likely sources and how can I reduce it?
High background fluorescence can obscure the specific signal from your sample. To address this, it's important to first identify the source of the background.[4]
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Autofluorescence: To check for autofluorescence, examine an unstained sample using the same imaging settings. If fluorescence is visible, it is inherent to the sample.[4][6] To mitigate this, you can treat the sample with a background suppressor like Sudan Black B or consider using a fluorophore that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum) where autofluorescence is typically lower.[1][4]
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Non-Specific Staining: This can be evaluated by running a control sample with only the secondary antibody. If staining is observed, the secondary antibody is binding non-specifically.[4] To reduce non-specific binding, you can increase the duration of the blocking step, change the blocking agent (e.g., using 5% normal serum from the same species as the secondary antibody), or titrate the primary and secondary antibodies to find the lowest effective concentration.[2][7]
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Excess/Unbound Dye: A diffuse background across the entire slide often indicates the presence of unbound fluorophores.[8] Increasing the number and duration of wash steps after staining can help remove this excess dye.[7]
Q4: My fluorescein signal fades very quickly during imaging. What is happening and how can I prevent it?
This rapid loss of signal is known as photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1][9] Fluorescein is particularly susceptible to photobleaching.[10] To minimize this effect:
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Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. Neutral density (ND) filters can be employed to incrementally decrease the light intensity.[1][11]
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Minimize Exposure Time: Use the shortest camera exposure time necessary to acquire a clear image. For time-lapse experiments, increasing the interval between image acquisitions will reduce the cumulative light exposure.[1][11]
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Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your mounting medium. These reagents protect the fluorophore from photolytic damage by scavenging reactive oxygen species.[1][12]
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Consider a More Photostable Fluorophore: If photobleaching remains a significant issue, and your experimental design permits, switching to a more photostable green fluorophore like Alexa Fluor 488 could be a solution.[13]
Troubleshooting Guides
Guide 1: Low Signal Intensity
| Symptom | Possible Cause | Troubleshooting Steps |
| Weak or No Signal | Low target protein expression. | - Use a positive control to confirm the presence of the target. - Consider overexpression systems if applicable. |
| Epitope damage during fixation. | - Test alternative fixation methods (e.g., methanol vs. paraformaldehyde). - Reduce fixation time or temperature.[4] | |
| Suboptimal antibody concentration. | - Perform an antibody titration to determine the optimal concentration.[4][14] | |
| Inactive antibodies or fluorophore. | - Ensure proper storage of reagents. - Use fresh antibody aliquots.[1] | |
| Incorrect microscope filter set. | - Verify that the excitation and emission filters match fluorescein's spectra.[4] |
Guide 2: High Background Noise
| Symptom | Possible Cause | Troubleshooting Steps |
| Diffuse Background | Excess unbound primary or secondary antibody. | - Increase the number and duration of wash steps.[7] - Titrate antibodies to use the lowest effective concentration.[4] |
| Speckled or Punctate Background | Antibody aggregation or precipitated dye. | - Centrifuge antibodies before use to pellet aggregates.[4] - Prepare fresh buffer solutions. |
| Cellular or Tissue Autofluorescence | Endogenous fluorophores (e.g., NADH, flavins).[3] | - Image an unstained control to confirm autofluorescence.[4] - Treat with a quenching agent like Sudan Black B.[1] - Use a fluorophore with a longer emission wavelength.[8] |
| Non-specific Staining | Secondary antibody cross-reactivity. | - Run a secondary-only control.[4] - Use a pre-adsorbed secondary antibody. - Increase blocking time or change blocking agent.[15] |
Quantitative Data Summary
Table 1: Photophysical Properties of Fluorescein vs. a More Photostable Alternative
| Property | Fluorescein (FITC) | Alexa Fluor 488 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~70,000 - 92,300[10] | ~71,000 |
| Fluorescence Quantum Yield (Φf) | ~0.9[10] | ~0.92 |
| Relative Photostability | Low[10][13] | High[13] |
Note: Photostability can be influenced by the local environment.[10]
Table 2: Example of Fluorescein Dosage for in vivo Imaging
| Application | Recommended Dose | Observation |
| Probe-based Confocal Laser Endomicroscopy (pCLE) in colon | ~5.0 mL of 10% sodium fluorescein | Lower doses may result in lower image quality, while higher doses may not provide additional benefit.[16] |
Experimental Protocols
Protocol 1: Detailed Immunofluorescence Staining using a Fluorescein (FITC)-conjugated Secondary Antibody
This protocol provides a general workflow for immunofluorescent staining of cultured cells.
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Cell Preparation: Grow cells on sterile glass coverslips in a culture plate to the desired confluency.
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Washing: Gently wash the cells three times with ice-cold Phosphate Buffered Saline (PBS) for 5 minutes per wash.[10]
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Fixation: Fix the cells by adding a 1-4% solution of formaldehyde in PBS and incubating for 15 minutes at room temperature.[10][17]
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Washing: Repeat the washing step as described in step 2.[10]
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Permeabilization: If targeting an intracellular antigen, permeabilize the cells with a solution of 0.1-0.2% Triton X-100 in PBS for 20 minutes on ice.[10]
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Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 5% normal goat serum) for 1 hour at room temperature.[18]
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Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the antibody dilution buffer (e.g., PBS with 1% BSA). Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[18]
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Washing: Repeat the washing step as described in step 2, using PBS with 0.1% Tween 20 for more stringent washing if needed.
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Secondary Antibody Incubation: Dilute the FITC-conjugated secondary antibody in the antibody dilution buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[10]
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Washing: Repeat the washing step as described in step 8, ensuring the final washes are with PBS only to remove any residual detergent.
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Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
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Imaging: Image the slides immediately for the best results, using appropriate filters for fluorescein. Store slides at 4°C in the dark.[8]
Protocol 2: Sudan Black B Staining for Autofluorescence Reduction
This protocol is for reducing autofluorescence in fixed frozen sections.
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Sample Preparation: Prepare frozen sections on glass slides.
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Fixation: Fix the sections with 10% formalin for 20 minutes.
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Washing: Wash the sections thoroughly with tap water, followed by a rinse with distilled water.
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Dehydration: Immerse the slides in propylene glycol for 5 minutes (two changes).[9]
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Staining: Incubate the slides in a saturated solution of Sudan Black B in 70% ethanol or a prepared Sudan Black B solution (0.7g in 100ml propylene glycol) for 7-20 minutes with agitation.[9]
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Differentiation: Differentiate the stain by immersing the slides in 85% propylene glycol for 3 minutes or by washing with 70% ethanol.[9]
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Washing: Rinse the slides thoroughly with distilled water.[9]
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Counterstaining and Mounting: Proceed with your immunofluorescence protocol, or if staining is complete, counterstain nuclei if desired and mount with an aqueous mounting medium.
Protocol 3: Antibody Titration for Optimal Concentration
This protocol helps determine the optimal antibody concentration to maximize the signal-to-noise ratio.
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Prepare Serial Dilutions: Prepare a series of 2-fold dilutions of your primary or secondary antibody. A good starting concentration is often around 10 µg/mL.[2][4]
-
Sample Preparation: Prepare identical samples (e.g., cells on coverslips) for each antibody dilution.
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Staining: Stain each sample with a different antibody dilution, keeping all other parameters of your immunofluorescence protocol constant.[11]
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Imaging: Acquire images from each sample using identical microscope settings (e.g., exposure time, laser power, gain).
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Analysis: Visually inspect the images to determine the dilution that provides the brightest specific signal with the lowest background. This is your optimal antibody concentration.[4]
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Workflow to identify the source of high background fluorescence.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. biotech.gsu.edu [biotech.gsu.edu]
- 3. usbio.net [usbio.net]
- 4. lerner.ccf.org [lerner.ccf.org]
- 5. med.virginia.edu [med.virginia.edu]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 11. welcome.cytekbio.com [welcome.cytekbio.com]
- 12. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 13. med.upenn.edu [med.upenn.edu]
- 14. ibidi.com [ibidi.com]
- 15. scispace.com [scispace.com]
- 16. biotium.com [biotium.com]
- 17. ulab360.com [ulab360.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Degradation of Fluorescein in Ex Vivo Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of fluorescein over time in ex vivo samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescein signal is weak or has disappeared entirely. What are the common causes?
A weak or absent fluorescein signal can stem from several factors. The primary culprits are photobleaching, chemical degradation, and fluorescence quenching.
-
Photobleaching: This is the irreversible photochemical destruction of the fluorophore by exposure to excitation light.[1][2] It is a common issue in fluorescence microscopy, especially with high-intensity light sources or prolonged exposure times.[2][3]
-
Chemical Degradation: Fluorescein is susceptible to chemical breakdown. Upon prolonged exposure to light, it can decompose into non-fluorescent products like phthalic acid and formic acid.[][5] The stability of fluorescein is also highly dependent on the pH of its environment.[]
-
Fluorescence Quenching: This process involves a decrease in fluorescence intensity due to interactions with other molecules, changes in the environment, or self-aggregation at high concentrations.[6][7] Unlike photobleaching, quenching is often a reversible process.[6]
Q2: How does pH affect the fluorescence of fluorescein?
The fluorescence intensity of fluorescein is highly pH-dependent.[][8] Fluorescein has a pKa of approximately 6.4 and exists in different ionic forms depending on the pH. The dianion form, which is predominant at a pH above 7, exhibits the strongest fluorescence.[7][9] As the pH becomes more acidic, the fluorophore becomes protonated, leading to a significant decrease in its fluorescence quantum yield.[7] For optimal and stable fluorescence, it is recommended to maintain the pH of the sample solution between 8 and 10.[10]
Q3: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible damage to a fluorophore caused by light, leading to a permanent loss of its ability to fluoresce.[1][11] It occurs when the fluorophore, in its excited triplet state, undergoes chemical reactions.[1]
To minimize photobleaching:
-
Reduce Exposure Time and Intensity: Use the lowest possible excitation light intensity and exposure time needed to acquire a satisfactory image.[12]
-
Use Antifade Reagents: Incorporate a commercially available or homemade antifade reagent into your mounting medium.[13][14] These reagents often contain antioxidants or free radical scavengers.[15]
-
Choose Photostable Dyes: If possible, consider using more photostable fluorescent dyes as alternatives to fluorescein.[12]
-
Image in a Darkened Room: Minimize ambient light exposure to the sample.[14]
-
Use Neutral Density Filters: These filters can be used to attenuate the excitation light.[12]
Q4: What is fluorescence quenching and what are its common causes?
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[16] Common causes include:
-
Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with another molecule (the quencher) in the solution, leading to non-radiative energy transfer.[6][17] Molecular oxygen is a common collisional quencher.[17][18]
-
Static Quenching: Results from the formation of a non-fluorescent complex between the fluorophore and the quencher.[6][17]
-
Self-Quenching: At high concentrations, fluorescein molecules can aggregate and quench their own fluorescence.[6][18]
Q5: How can I prevent signal loss during sample processing and storage?
Signal loss can occur at various stages of an experiment. To mitigate this:
-
Optimize Fixation: While fixation is necessary to preserve tissue morphology, some fixatives can affect fluorescence. Paraformaldehyde (PFA) is commonly used, but its effect on the fluorescence of specific markers should be validated.[19]
-
Gentle Washing: Use optimized washing steps to remove unbound antibodies without excessive signal loss.[20]
-
Appropriate Mounting Medium: Use a mounting medium that is compatible with your sample and helps to preserve the fluorescence signal.[13][20]
-
Proper Storage: Store stained samples protected from light, typically at 4°C or -20°C.[13][21] For long-term storage, embedding in a suitable medium and sealing the coverslip can help maintain the signal for months to years.[13]
Quantitative Data Summary
The stability of fluorescein is influenced by several factors. The following tables summarize the impact of pH and light exposure on fluorescein fluorescence.
Table 1: Effect of pH on Fluorescein Fluorescence Intensity
| pH | Relative Fluorescence Intensity | Predominant Ionic Form |
| < 5 | Very Low | Cationic/Neutral |
| 6 | ~50% of maximum | Monoanion |
| 7.4 | High | Dianion |
| 8 - 10 | Maximum and Stable | Dianion |
Data synthesized from multiple sources indicating that fluorescence is significantly lower at acidic pH and plateaus at alkaline pH.[7][8]
Table 2: Photodegradation Rates of Fluorescein Under Different Conditions
| Solution Composition | Decay Rate Constant (h⁻¹) | Condition |
| Fluorescein in pH 11.2 solution | -1.96 | Bright Sunlight |
| Fluorescein in pH 5.2 solution | -0.47 | Bright Sunlight |
| Fluorescein in pH 11.2 solution with Sodium Sulfide (Na₂S) | -0.10 | Bright Sunlight |
This table presents data on the photodegradation of fluorescein, demonstrating that the degradation rate is influenced by both pH and the presence of other chemical species.
Experimental Protocols
Protocol 1: Minimizing Photobleaching During Fluorescence Microscopy
-
Sample Preparation:
-
Prepare your ex vivo sample (e.g., tissue section, cell culture) and stain with the fluorescein-conjugated probe according to your standard protocol.
-
During the final washing steps, be gentle to avoid dislodging the sample.[20]
-
-
Mounting:
-
Microscope Setup:
-
Image Acquisition:
-
Locate the region of interest using a low magnification and low light intensity.
-
Switch to the desired objective for imaging.
-
Use a neutral density filter to reduce the excitation light to the minimum level required for a good signal-to-noise ratio.[12]
-
Keep the exposure time as short as possible.[12]
-
When not actively acquiring an image, block the excitation light path using the shutter.[14]
-
-
Storage:
-
Store the slide in a light-proof box at 4°C for short-term storage or -20°C for longer-term storage.[13]
-
Protocol 2: Evaluating Fluorescein Stability in Different Buffer Conditions
-
Prepare Fluorescein Solutions:
-
Prepare a stock solution of fluorescein in a suitable solvent (e.g., DMSO).
-
Prepare a series of buffers with varying pH values (e.g., pH 5, 6, 7, 8, 9).
-
Dilute the fluorescein stock solution to the same final concentration in each of the different buffers.
-
-
Fluorometric Measurement:
-
Use a fluorometer or a fluorescence plate reader.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~520 nm.[]
-
Measure the fluorescence intensity of the fluorescein solution in each buffer immediately after preparation.
-
-
Time-Course Measurement:
-
Store the solutions protected from light at a constant temperature (e.g., room temperature or 4°C).
-
At defined time points (e.g., 1, 2, 4, 8, 24 hours), re-measure the fluorescence intensity of each solution.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH at each time point.
-
Plot the fluorescence intensity as a function of time for each pH to assess stability.
-
This will allow you to determine the optimal buffer conditions for your experiments.
-
Visualizations
Caption: Major pathways of fluorescein signal loss.
References
- 1. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 2. The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore’s Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]
- 5. Page loading... [wap.guidechem.com]
- 6. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Fluorescein - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 15. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. edinst.com [edinst.com]
- 17. Challenge Validation [casc.endress.com]
- 18. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 19. Changes in fluorescence intensity of selected leukocyte surface markers following fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Fluorescence Microscopy Errors [evidentscientific.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Interference of Tissue Components with Fluorescein Signal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues related to signal interference in fluorescein-based tissue experiments.
Troubleshooting Guide
High background noise and weak signals are common challenges when using fluorescein in tissue samples. This guide outlines frequent problems, their underlying causes, and actionable solutions to improve your signal-to-noise ratio.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal / Low Signal-to-Noise Ratio | Autofluorescence: Endogenous molecules (e.g., collagen, elastin, NADH, FAD, lipofuscin) or fixation-induced artifacts are emitting light in the same spectral range as fluorescein.[1][2][3] | Change Fluorophore: Switch to fluorophores in the red or far-red spectrum (e.g., Alexa Fluor 647), as autofluorescence is less pronounced at these longer wavelengths.[1][4][5] Chemical Quenching: Treat tissues with agents like Sodium Borohydride for aldehyde-induced autofluorescence, Sudan Black B for lipofuscin, or use commercial kits like TrueVIEW®.[1][2][6][7] Perfusion: Before fixation, perfuse the tissue with PBS to remove red blood cells, which contain autofluorescent heme groups.[1][5][6] Spectral Unmixing: Use imaging software to computationally separate the fluorescein signal from the autofluorescence spectrum.[8][9][10] |
| Non-Specific Antibody Binding: The primary or secondary antibody is binding to unintended targets.[11] | Optimize Antibody Concentration: Titrate primary and secondary antibodies to find the optimal dilution that maximizes specific signal while minimizing background.[11][12][13] Blocking: Increase the duration of the blocking step or use a blocking serum from the same species as the secondary antibody.[11][12] | |
| Weak or No Fluorescein Signal | Photobleaching: The fluorescein fluorophore has been damaged by prolonged exposure to excitation light.[14][15] | Use Antifade Mounting Media: Mount coverslips with a medium containing an antifade reagent.[2] Limit Light Exposure: Minimize the sample's exposure to the excitation light source and store slides in the dark.[13][14] |
| Signal Quenching: High concentrations of fluorescein can lead to self-quenching.[16] Hemoglobin from red blood cells can also absorb emitted light.[17] | Optimize Reagent Concentration: Ensure fluorescein-conjugated reagents are used at the recommended dilution. Perfuse Tissue: Perfuse with PBS before fixation to remove red blood cells and hemoglobin.[1][5][6] | |
| Inadequate Fixation/Permeabilization: The fixation process may have masked the antigen epitope, or the antibody may not be able to penetrate the cell.[12][13] | Optimize Protocols: Try a different fixation method (e.g., cold methanol instead of PFA) or perform antigen retrieval.[4][13] Adjust the concentration and duration of the permeabilization agent.[12] | |
| Poor Image Resolution / Blurry Signal | Light Scattering: Mismatches in the refractive indices of tissue components (lipids, water, proteins) scatter both excitation and emission light.[17][18] | Tissue Clearing: Employ a tissue clearing protocol (e.g., CUBIC, CLARITY, SeeDB) to homogenize the refractive index of the sample, making it transparent.[17][19][20] This is especially useful for imaging deep into thick tissue samples.[18] |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem for fluorescein?
A1: Autofluorescence is the natural fluorescence emitted by certain biological structures when they absorb light.[2] Common sources in tissue include structural proteins like collagen and elastin, metabolic cofactors such as NADH, and pigments like lipofuscin.[5][21] This inherent fluorescence often occurs in the blue-green part of the spectrum, which directly overlaps with the emission of fluorescein (520-530 nm), making it difficult to distinguish the specific signal from the background noise.[4][21][22]
Q2: Which specific tissue components cause the most interference?
A2: Several components can interfere, but the most common are:
-
Collagen and Elastin: These structural proteins are highly abundant and autofluoresce in the blue-green range.[1][2] Collagen type IV, found in basement membranes, has an emission peak around 365 nm, while other collagens and elastin emit at slightly longer wavelengths.[23][24][25]
-
NADH and FAD: These metabolic cofactors are present in most cells and contribute to blue-green autofluorescence.[5][26]
-
Lipofuscin: These are granules of protein and lipid aggregates that accumulate with age, particularly in neurons and muscle cells. They have a very broad fluorescence spectrum that can interfere with multiple fluorophores, including fluorescein.[1]
-
Red Blood Cells: The heme group in red blood cells causes broad-spectrum autofluorescence.[1][6]
Q3: How does my choice of tissue fixation affect the fluorescein signal?
A3: Aldehyde-based fixatives like formaldehyde, paraformaldehyde (PFA), and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form fluorescent Schiff bases.[1][6] The intensity of this induced autofluorescence follows the trend: glutaraldehyde > paraformaldehyde > formaldehyde.[6] To minimize this, use the lowest concentration and shortest fixation time necessary for tissue preservation.[1][6] Alternatively, consider using organic solvent fixatives like chilled methanol or ethanol, which typically cause less autofluorescence.[4][5]
Q4: When should I choose a chemical quenching agent versus changing my fluorophore?
A4: The choice depends on your experimental constraints.
-
Change your fluorophore to one in the far-red spectrum if your experimental design allows it. This is often the simplest and most effective solution, as endogenous autofluorescence is naturally much lower in that range.[5]
-
Use a chemical quenching agent when you must use a green fluorophore like fluorescein. For example, if you are studying a GFP-tagged protein, you cannot change the fluorophore. In such cases, agents like Sudan Black B are effective against lipofuscin, while sodium borohydride can reduce aldehyde-induced autofluorescence.[1][4] Commercial kits are also available that can reduce autofluorescence from multiple sources.[2][21]
Q5: What is spectral unmixing and how can it help?
A5: Spectral unmixing is a computational imaging technique that separates the signals from multiple fluorophores that have overlapping emission spectra.[8] By capturing the emission spectrum at each pixel of an image, specialized software can mathematically calculate the contribution of each individual fluorophore, including the autofluorescence signal.[9][10] This allows you to generate a "clean" image showing only the true fluorescein signal, effectively removing the interfering background.[27][28]
Q6: My signal is weak even with low background. What could be the cause?
A6: If the background is low but the signal is still weak, you might be experiencing signal quenching or photobleaching.
-
Quenching can occur if the concentration of the fluorescein-conjugated antibody is too high, leading to self-quenching where fluorophores interact and suppress each other's emission.[16] It can also be caused by light-absorbing molecules like hemoglobin.[17]
-
Photobleaching is the irreversible photochemical destruction of the fluorophore by the excitation light.[15] This can be minimized by using an antifade mounting medium, reducing the intensity of the excitation light, and limiting the duration of light exposure.[14]
Q7: What is tissue clearing and when should I consider it?
A7: Tissue clearing is a set of chemical techniques used to render biological tissues optically transparent.[20] It works by removing light-scattering molecules like lipids and matching the refractive index of all remaining tissue components.[17] This dramatically reduces light scattering, which is a major problem for imaging deep into thick samples.[18] You should consider tissue clearing when you need to visualize fluorescent signals in three dimensions within large, intact samples, such as whole organs or thick tissue sections, where light penetration and image clarity would otherwise be poor.[19][20]
Quantitative Data Summary
Understanding the spectral properties of interfering components is crucial for experimental design.
| Component | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| Fluorescein (FITC) | 465 - 490 | 520 - 530 | The target signal; overlaps significantly with common autofluorescence.[22] |
| Collagen | 330 - 350 | 365 - 450 | A major source of blue-green autofluorescence in connective tissue.[1][23] |
| Elastin | 350 - 410 | 420 - 500 | Contributes to background in tissues rich in elastic fibers.[24][25] |
| NAD(P)H | 330 - 360 | 440 - 470 | A key metabolic cofactor found in most cells.[26][29] |
| FAD | 365 - 465 | 520 - 530 | Another metabolic cofactor; its emission directly overlaps with fluorescein.[26][29] |
| Lipofuscin | Broad (UV-Green) | Broad (500 - 695) | Age-related pigment with a very wide emission spectrum.[1] |
Key Experimental Protocols
Protocol 1: Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride (NaBH₄)
This protocol is effective for reducing autofluorescence caused by glutaraldehyde or formaldehyde fixation.[7]
-
Deparaffinize and Rehydrate: For paraffin-embedded sections, deparaffinize and rehydrate tissue sections fully to an aqueous solution.
-
Prepare NaBH₄ Solution: Freshly prepare a 1 mg/mL solution of Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is toxic and will bubble upon dissolution.
-
Incubation: Immerse the slides in the NaBH₄ solution and incubate for 20-30 minutes at room temperature.
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.
-
Proceed with Staining: Continue with your standard immunofluorescence blocking and staining protocol.
Protocol 2: Quenching Lipofuscin Autofluorescence with Sudan Black B
This method is used to quench autofluorescence from lipofuscin granules.[1]
-
Complete Staining: Perform your complete immunofluorescence staining protocol, including primary and secondary antibodies and nuclear counterstaining if desired.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.
-
Incubation: After the final wash of your staining protocol, incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Washing: Briefly wash the slides in PBS to remove excess Sudan Black B.
-
Mounting: Immediately mount the coverslip using an aqueous mounting medium. Do not allow the sample to dry. Note: Sudan Black B can introduce fluorescence in the far-red channel, which should be considered in multiplex experiments.[1]
Visual Guides
The following diagrams illustrate common troubleshooting workflows and the relationships between sources of signal interference.
Caption: Conceptual diagram of fluorescein signal interference sources.
Caption: Decision workflow for troubleshooting high background fluorescence.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. benchchem.com [benchchem.com]
- 8. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 9. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 10. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore’s Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence lifetime imaging microscopy reveals quenching of fluorescein within corneal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LABTips: How to Select a Tissue Clearing Method | Labcompare.com [labcompare.com]
- 18. A beginner’s guide to tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 20. How to Use Tissue Clearing and Volumetric Fluorescence Imaging Introduction - CD BioSciences [bioimagingtech.com]
- 21. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 22. opsweb.org [opsweb.org]
- 23. Role of basement membrane collagen and elastin in the autofluorescence spectra of the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ccny.cuny.edu [ccny.cuny.edu]
- 26. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]
- 27. resources.revvity.com [resources.revvity.com]
- 28. ZEISS Microscopy Online Campus | Introduction to Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 29. Natural NADH and FAD Autofluorescence as Label-Free Biomarkers for Discriminating Subtypes and Functional States of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorescein Sodium and Rhodamine WT for Water Tracing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used fluorescent tracers, fluorescein sodium and rhodamine WT, for water tracing applications. The selection of an appropriate tracer is critical for the accuracy and reliability of hydrological studies, contaminant transport analysis, and other research applications. This document summarizes key performance characteristics, presents quantitative data for direct comparison, and provides detailed experimental protocols for common methodologies.
Executive Summary
Fluorescein sodium and rhodamine WT are both xanthene-based fluorescent dyes effective for water tracing. Historically, fluorescein was one of the first dyes used for such purposes and remains valuable for certain applications, particularly qualitative visual tracing. However, for most quantitative hydrological studies, rhodamine WT is now the preferred tracer.[1] This preference is primarily due to rhodamine WT's superior photostability, lower interference from background fluorescence, and broader stability across a range of environmental conditions.[1][2]
Quantitative Performance Comparison
The selection of a tracer dye is often dictated by its photophysical and chemical properties. The following tables provide a summary of key quantitative data for fluorescein sodium and rhodamine WT to facilitate a direct comparison.
| Property | Fluorescein Sodium | Rhodamine WT | Source(s) |
| Molecular Formula | C₂₀H₁₀Na₂O₅ | C₂₉H₂₉ClN₂Na₂O₅ | [2][3] |
| Molecular Weight ( g/mol ) | 376.27 | 567.0 | [2][4] |
| Appearance | Orange-red to dark red powder | Dark red liquid (typically 20% solution) | [4] |
| Solubility | Freely soluble in water | Water soluble | [3][5] |
Table 1: General Properties
| Property | Fluorescein Sodium | Rhodamine WT | Source(s) |
| Excitation Maximum (λex) | ~490 nm | ~558 nm | [5][6] |
| Emission Maximum (λem) | ~514 nm | ~583 nm | [5][6] |
| Fluorescence Quantum Yield (Φf) | ~0.79 - 0.93 | ~0.28 (estimated for Rhodamine family in water) | [6][7] |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | ~80,000 | ~87,000 | [4][5] |
Table 2: Spectroscopic Properties
| Property | Fluorescein Sodium | Rhodamine WT | Source(s) |
| Photostability | Low; rapidly degrades in sunlight (e.g., 50% loss in 3 hours) | High; relatively stable in sunlight (Half-life of 15-22 days) | [1][5][8][9] |
| pH Sensitivity | Fluorescence is highly pH-dependent; drops sharply below pH 5.5. Optimal range pH 6-10. | Stable fluorescence in the pH range of 5-10. | [1] |
| Temperature Effect | Low temperature coefficient of -0.36% per °C. | Higher temperature coefficient compared to fluorescein. | [1] |
| Adsorption Tendency | Low sorption rate, comparable to Rhodamine WT. | Low adsorptive tendency. | [1][2] |
| Detection Limit (in water) | ~ 1 ppb (by fluorescence spectrophotometer) | 0.1 ppb (in polluted waters) to 10 ppt (ideal conditions) |
Table 3: Performance Characteristics
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following are detailed methodologies for key experiments related to the use of fluorescein sodium and rhodamine WT in water tracing.
Protocol 1: Preparation of Standard Solutions and Fluorometer Calibration
Objective: To prepare a series of standard solutions of known concentrations and to calibrate the fluorometer for accurate measurement of the tracer dye.
Materials:
-
Fluorescein sodium powder or Rhodamine WT (20% solution)
-
Distilled or deionized water
-
Volumetric flasks (e.g., 100 mL, 1000 mL)
-
Pipettes (various sizes)
-
Fluorometer with appropriate excitation and emission filters for the selected dye
-
Cuvettes
Procedure:
-
Prepare a Stock Solution:
-
For Fluorescein Sodium: Accurately weigh a known mass of fluorescein sodium powder and dissolve it in a known volume of distilled water in a volumetric flask to create a concentrated stock solution (e.g., 1000 mg/L).
-
For Rhodamine WT: As it is typically supplied as a 20% solution, a serial dilution is required. For example, pipette 1 mL of the 20% solution into a 100 mL volumetric flask and dilute with distilled water to create a 2000 mg/L stock solution.
-
-
Perform Serial Dilutions:
-
From the stock solution, perform a series of dilutions to prepare working standards of lower concentrations (e.g., 1 ppb, 10 ppb, 50 ppb, 100 ppb). Use volumetric flasks and pipettes for accuracy.
-
-
Fluorometer Warm-up and Zeroing:
-
Allow the fluorometer to warm up for the manufacturer-recommended time (typically 15-30 minutes).[10]
-
Using a cuvette filled with distilled or deionized water (or background water from the study site), zero the fluorometer.
-
-
Calibration Curve Generation:
-
Measure the fluorescence of each standard solution, starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before filling it for measurement.
-
Record the fluorescence reading for each concentration.
-
Plot a calibration curve of fluorescence intensity versus dye concentration. This curve will be used to determine the concentration of unknown samples.[10]
-
Protocol 2: Field Measurement of Time of Travel using Slug Injection
Objective: To determine the time of travel of water between two points in a stream or river.
Materials:
-
Prepared tracer dye solution (Fluorescein Sodium or Rhodamine WT)
-
Calibrated portable fluorometer
-
Data logger (optional)
-
GPS device
-
Stopwatch
-
Sample bottles
Procedure:
-
Site Selection:
-
Select an injection point and one or more downstream sampling locations. Ensure good mixing of the dye in the water body between the injection and sampling points.
-
-
Background Fluorescence Measurement:
-
Before injecting the dye, collect water samples at all sampling locations to measure the background fluorescence. This is particularly important when using fluorescein, as naturally occurring substances can fluoresce in the same spectral range.
-
-
Dye Injection (Slug Injection):
-
Instantaneously pour a known volume and concentration of the dye solution into the center of the stream at the injection point.
-
Start the stopwatch immediately upon injection.
-
-
Downstream Sampling and Measurement:
-
At the first downstream sampling location, begin measuring the fluorescence of the water continuously using a portable fluorometer with a flow-through cell, or by collecting discrete water samples at regular intervals.
-
Record the time and fluorescence reading for each measurement.
-
Continue monitoring until the fluorescence readings return to the background level.
-
-
Data Analysis:
-
Plot the fluorescence concentration versus time for each sampling location. The resulting curve represents the passage of the dye cloud.
-
The time of travel to the peak concentration is often used as the mean travel time. Other parameters like the arrival time of the leading edge and the departure of the trailing edge of the dye cloud can also be determined.
-
Protocol 3: Laboratory Determination of Photodegradation Rate
Objective: To quantify and compare the rate of photodegradation of fluorescein sodium and rhodamine WT under controlled light exposure.
Materials:
-
Solutions of fluorescein sodium and rhodamine WT of known initial concentrations.
-
Clear, sealed containers (e.g., quartz vials).
-
A controlled light source (e.g., a solar simulator or natural sunlight).
-
A calibrated fluorometer or spectrophotometer.
-
Control samples wrapped in opaque material (e.g., aluminum foil).
Procedure:
-
Sample Preparation:
-
Prepare identical solutions of fluorescein sodium and rhodamine WT in separate, clear containers.
-
Prepare control samples for each dye by wrapping the containers in an opaque material to shield them from light.
-
-
Light Exposure:
-
Sampling and Analysis:
-
At regular time intervals, take aliquots from both the exposed and control samples.
-
Measure the fluorescence or absorbance of each aliquot using a calibrated fluorometer or spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of the dye in each sample at each time point using the calibration curve.
-
Plot the concentration of the dye as a function of exposure time for both the exposed and control samples.
-
The rate of photodegradation can be determined by fitting the data to a kinetic model (e.g., first-order decay). The results will demonstrate the significantly faster photodegradation of fluorescein compared to rhodamine WT.[8][9]
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to water tracing studies using fluorescent dyes.
Conclusion
Both fluorescein sodium and rhodamine WT are effective water tracers, but their suitability depends on the specific requirements of the study. For qualitative assessments where visual tracking is important and environmental conditions are controlled, fluorescein sodium can be a cost-effective choice. However, for the majority of quantitative, long-term, and environmentally exposed water tracing studies, rhodamine WT is the superior option due to its high photostability, low background interference, and robust performance across a wider range of pH levels. Researchers should carefully consider the environmental conditions of their study site and the quantitative rigor required when selecting the appropriate tracer.
References
- 1. omlc.org [omlc.org]
- 2. rhodamine WT | C29H29ClN2Na2O5 | CID 37718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium Fluorescein | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorescein, disodium salt *CAS 518-47-8* | AAT Bioquest [aatbio.com]
- 5. What Is Rhodamine? Get the Rho Down [ysi.com]
- 6. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 7. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. omlc.org [omlc.org]
- 9. benchchem.com [benchchem.com]
- 10. A Study on the Adsorption of Rhodamine B onto Adsorbents Prepared from Low-Carbon Fossils: Kinetic, Isotherm, and Thermodynamic Analyses [mdpi.com]
A Comparative Guide to Protein Labeling: Fluorescein (FITC) vs. Green Fluorescent Protein (GFP)
For researchers, scientists, and drug development professionals, the visualization and tracking of proteins are fundamental to understanding complex biological processes. Fluorescent labeling is a cornerstone technique in this endeavor, and two of the most established tools are the small organic dye, Fluorescein Isothiocyanate (FITC), and the genetically encoded Green Fluorescent Protein (GFP). While both impart green fluorescence, their fundamental nature, labeling mechanisms, and ideal applications differ significantly.
This guide provides an objective comparison of FITC and GFP, supported by experimental data and protocols, to aid in the selection of the most appropriate labeling strategy for your research needs.
Fundamental Differences in Labeling Strategy
The core distinction between FITC and GFP lies in how they are attached to the protein of interest.
-
FITC (Fluorescein Isothiocyanate) is an extrinsic, small-molecule fluorophore. It is chemically conjugated to a purified protein in vitro. The isothiocyanate group (-N=C=S) on FITC reacts with nucleophilic groups on the protein, primarily the primary amines found on lysine residues and the N-terminus, to form a stable covalent thiourea bond.[1][2][3][] This process requires the protein to be isolated and purified before the labeling reaction can occur.
-
Green Fluorescent Protein (GFP) is a genetically encoded tag.[5][6] The gene for GFP is fused to the gene of the target protein. When this fusion gene is expressed within a cell or organism, a single polypeptide chain is produced: the target protein with the GFP molecule appended to it.[6][7] This allows for the labeling of proteins in vivo, within their natural cellular environment, without the need for purification or external dyes.[8]
Caption: Comparison of in vitro chemical labeling with FITC and in vivo genetic labeling with GFP.
Quantitative Performance Comparison
The selection of a fluorescent label often depends on its photophysical properties. The following table summarizes key quantitative data for FITC and standard enhanced GFP (eGFP).
| Property | Fluorescein (FITC) | Enhanced GFP (eGFP) | Key Considerations |
| Labeling Method | Chemical Conjugation (in vitro) | Genetic Fusion (in vivo) | FITC requires purified protein; GFP allows for live-cell labeling.[2][8] |
| Molecular Weight | ~389 Da | ~27 kDa | The large size of GFP can potentially interfere with the function or localization of the target protein.[9] |
| Excitation Max. | ~495 nm[10] | ~488 nm | Both are well-suited for excitation with a standard 488 nm laser line. |
| Emission Max. | ~518-521 nm[10][11][12] | ~507 nm | The spectral profiles are nearly identical, making them incompatible for simultaneous use in multicolor experiments.[1] |
| Quantum Yield | High (~0.92), but can decrease upon conjugation.[2][10][13][14] | High (~0.60) | Both are bright fluorophores, though FITC's brightness can be quenched when multiple molecules are attached to a single protein.[2][15] |
| Photostability | Low (Prone to photobleaching).[12][13][16][17] | Moderate to High (More stable than FITC).[16] | GFP is generally superior for experiments requiring long or intense illumination, such as time-lapse microscopy. |
| pH Sensitivity | Highly sensitive; fluorescence decreases significantly in acidic environments.[1][2][3] | Relatively stable, but fluorescence can be lost below pH ~6.0.[18] | The environment's pH can significantly impact signal intensity, especially for FITC. |
| Maturity Time | N/A (Instant) | Minutes to hours; requires oxygen.[9] | GFP needs time to fold and form its chromophore, which can be a limitation for studying rapid processes.[9] |
Advantages and Disadvantages at a Glance
| Feature | Fluorescein (FITC) | Green Fluorescent Protein (GFP) |
| Advantages | Small Size: Minimal steric hindrance. High Initial Brightness: Excellent quantum yield.[2][10][13] Cost-Effective: The dye itself is relatively inexpensive. Versatile: Can label a wide variety of molecules with primary amines.[1][] | Live-Cell Imaging: The primary tool for studying protein dynamics in living cells.[8][19] High Specificity: Genetic fusion ensures a 1:1 labeling ratio at a specific location (N- or C-terminus). Photostability: Generally more resistant to photobleaching than FITC.[16] Spectral Variants: A vast palette of colors (blue, cyan, yellow, red) is available.[18][20] |
| Disadvantages | Photobleaching: Signal fades rapidly under illumination.[12][16][17] pH Sensitivity: Fluorescence is quenched by acidic pH.[1][2][3] In Vitro Only: Requires purified protein and cannot be used for endogenous protein labeling in live cells.[3] Potential for Quenching: Over-labeling can decrease the fluorescent signal.[2][15] | Large Size: At ~27 kDa, it can alter the function, localization, or solubility of the target protein.[9][21] Maturity Delay: Requires time and molecular oxygen to become fluorescent.[9] Complex Workflow: Requires molecular cloning and cell transfection/transduction.[22] Potential for Aggregation: Some variants have a tendency to form oligomers.[23] |
Experimental Protocols & Workflows
Protocol: FITC Labeling of an Antibody
This protocol describes a general procedure for labeling an antibody with FITC. The molar ratio of FITC to protein should be optimized for each specific protein.
Materials:
-
Antibody (or other protein) solution (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
FITC powder.
-
Anhydrous DMSO.
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment.
-
Reaction tubes, foil, and a rotator.
Procedure:
-
Prepare Protein: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 9.0) to remove any amine-containing buffers (like Tris) and to adjust the pH for optimal reaction efficiency.[15][24]
-
Prepare FITC Solution: Immediately before use, dissolve FITC powder in anhydrous DMSO to a concentration of 1 mg/mL.[25][26] Protect this solution from light by wrapping the tube in aluminum foil.[25]
-
Labeling Reaction: a. Slowly add the desired amount of the FITC solution to the stirring protein solution. A common starting point is a 20- to 25-fold molar excess of FITC to protein.[24] b. Incubate the reaction for 1-2 hours at room temperature or for up to 12 hours at 4°C with gentle rocking.[24][25][26] The entire reaction should be protected from light.[11][25]
-
Purification: Separate the labeled antibody from unreacted FITC. This is a critical step to reduce background fluorescence.[27] a. Gel Filtration: Pass the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). The larger labeled protein will elute first. b. Dialysis: Alternatively, dialyze the mixture extensively against a storage buffer at 4°C in the dark, with several buffer changes over 15-24 hours.[25]
-
Storage: Store the purified, labeled protein at 4°C, protected from light.
Caption: Experimental workflow for labeling a protein with FITC.
Protocol: Workflow for Generating a GFP Fusion Protein
This workflow outlines the key steps to express a target protein fused to GFP within mammalian cells.
Materials:
-
Plasmid vector containing the GFP gene.
-
DNA of the gene of interest.
-
Restriction enzymes, DNA ligase, and other molecular cloning reagents.
-
Competent E. coli for plasmid amplification.
-
Mammalian cell line and appropriate culture medium.
-
Transfection reagent (e.g., Lipofectamine).
Procedure:
-
Cloning: a. Design: Use molecular cloning software to design the fusion construct. Decide whether to place the GFP tag on the N- or C-terminus of your protein of interest. The C-terminus of GFP is generally more flexible and often a better choice to minimize interference with protein folding.[18] b. PCR & Digestion: Amplify the gene of interest using PCR with primers that add appropriate restriction sites. Digest both the PCR product and the GFP-containing plasmid vector with the chosen restriction enzymes. c. Ligation: Ligate the digested gene of interest into the digested plasmid vector to create the final fusion construct.
-
Transformation and Verification: a. Transform the ligated plasmid into competent E. coli and select for colonies containing the plasmid. b. Purify the plasmid DNA from a colony and verify the correct insertion and sequence via restriction digest and DNA sequencing.
-
Transfection: a. Culture the desired mammalian cells to an appropriate confluency (typically 50-80%).[22] b. Transfect the cells with the verified GFP-fusion plasmid using a suitable transfection reagent according to the manufacturer's protocol.[22]
-
Expression and Analysis: a. Allow 24-48 hours for the cells to express the fusion protein. The GFP chromophore needs this time to mature. b. Visualize the fluorescently labeled protein in the live cells using a fluorescence microscope equipped with a filter set for GFP/FITC.[7]
Caption: Experimental workflow for generating and expressing a GFP-fusion protein.
Conclusion: Choosing the Right Tool for the Task
The choice between FITC and GFP is dictated entirely by the experimental question.
-
Choose FITC for applications involving purified proteins in vitro or for labeling fixed cells and tissues, such as in flow cytometry and immunofluorescence.[2][3][] Its small size and simple conjugation chemistry make it an excellent choice when working with purified antibodies or other proteins where live-cell dynamics are not the primary focus.
-
Choose GFP when the goal is to study a protein's localization, trafficking, or interactions within the context of a living cell or organism.[6][7][28][29] Its ability to be genetically encoded makes it an unparalleled tool for dynamic, real-time studies, despite the potential drawbacks of its large size and maturation time.
References
- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 3. Application of FITC in Research [tdblabs.se]
- 5. GFP (green fluorescent protein): Properties, origin, specifications, tips | Proteintech Group [ptglab.com]
- 6. news-medical.net [news-medical.net]
- 7. Common Applications of the GFP Tag [jacksonimmuno.com]
- 8. What are the advantages of tagging fluorescent proteins (FPs) to label target proteins? | AAT Bioquest [aatbio.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 11. peptideweb.com [peptideweb.com]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescein (FITC) | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein FITC Labeling Kit (ab288089) is not available | Abcam [abcam.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GFP tagging proteins | Nonet Lab | Washington University in St. Louis [sites.wustl.edu]
- 21. quora.com [quora.com]
- 22. Transfection of GFP (Green Fluorescent Protein) into CHO Cells [ruf.rice.edu]
- 23. A Guide to Choosing Fluorescent Protein Combinations for Flow Cytometric Analysis Based on Spectral Overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youdobio.com [youdobio.com]
- 27. researchgate.net [researchgate.net]
- 28. m.youtube.com [m.youtube.com]
- 29. Applications of the green fluorescent protein in cell biology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Intestinal Permeability: A Comparative Guide to Fluorescein-Based Assays
For researchers, scientists, and drug development professionals, accurately assessing intestinal permeability is a cornerstone of preclinical drug development and gastrointestinal research. Fluorescein-based assays have emerged as a valuable tool in this endeavor. This guide provides an objective comparison of fluorescein-based methods with common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
The intestinal epithelium acts as a selective barrier, and alterations in its permeability are implicated in various diseases and can significantly impact the absorption of orally administered drugs. In vitro models, such as Caco-2 cell monolayers, are widely used to predict in vivo intestinal permeability.[1] These models, when combined with fluorescent probes like fluorescein, offer a robust system to study the passage of substances across the intestinal barrier.
Comparing the Tools: Fluorescein vs. Alternatives
The choice of a molecular probe is critical for the accurate assessment of paracellular permeability—the passage of substances between cells. Ideally, such a probe should be non-toxic, chemically stable, and not subject to active transport. Here, we compare sodium fluorescein with two other commonly used permeability markers: Lucifer yellow and radiolabeled mannitol.
| Feature | Sodium Fluorescein | Lucifer Yellow | Radiolabeled Mannitol ([¹⁴C] or [³H]) |
| Molecular Weight (Da) | 376 | 457 | 182 |
| Detection Method | Fluorescence (Ex/Em: ~490/520 nm) | Fluorescence (Ex/Em: ~428/536 nm) | Scintillation Counting |
| Primary Route of Transport | Paracellular | Paracellular | Paracellular |
| Advantages | - High quantum yield- Good water solubility- Cost-effective- Routinely used for assessing paracellular flux[2] | - Low cell membrane permeability[3]- Robust marker for paracellular permeability[4] | - Well-established- Low molecular weight allows for sensitive detection of small changes in permeability |
| Disadvantages | - Potential for some transcellular movement- pH-sensitive fluorescence | - Lower fluorescence intensity compared to fluorescein- Can be subject to efflux by multidrug resistance-associated proteins (MRPs) | - Requires handling of radioactive materials- More expensive- Potential for baseline contamination with non-labeled mannitol[5][6] |
Under the Microscope: Experimental Protocols
The following protocols outline the general steps for conducting an in vitro permeability assay using a Caco-2 cell monolayer, a widely accepted model of the human intestinal epithelium.
General Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding: Caco-2 cells are seeded onto permeable filter inserts (e.g., Transwell®) at a high density.[7]
-
Differentiation: The cells are cultured for approximately 21 days to allow them to differentiate into a polarized monolayer with well-established tight junctions.[7] The culture medium is changed every other day.[7]
-
Monolayer Integrity Assessment: Before initiating the permeability assay, the integrity of the Caco-2 cell monolayer must be confirmed. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. TEER values should be above a predetermined threshold (e.g., >600 Ohms/cm²) to ensure a confluent and tight monolayer.[7]
Permeability Assay Protocol
-
Preparation: The cell monolayers are washed with a pre-warmed transport buffer, such as Hank's Balanced Salt Solution (HBSS), to remove any residual culture medium.[7]
-
Dosing: The permeability marker (sodium fluorescein, Lucifer yellow, or radiolabeled mannitol) is added to the apical (donor) compartment of the Transwell® insert. Transport buffer without the marker is added to the basolateral (receiver) compartment.[7]
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period, typically 90 to 120 minutes.[7][8]
-
Sampling: At the end of the incubation period, samples are collected from both the apical and basolateral compartments.[7]
-
Quantification:
-
Fluorescein and Lucifer Yellow: The concentration of the fluorescent marker in the samples is determined using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Radiolabeled Mannitol: The amount of radioactivity in the samples is quantified using a liquid scintillation counter.
-
-
Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of passage of the compound across the cell monolayer, is calculated using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the substance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the substance in the donor compartment.[9]
-
A Glimpse into the Data: Comparative Performance
The selection of a permeability marker can influence the outcome of a study. The table below presents hypothetical data illustrating the typical range of Papp values obtained for these markers in a validated Caco-2 assay system.
| Marker | Typical Papp (A→B) (x 10⁻⁶ cm/s) | Interpretation |
| Atenolol (Low Permeability Control) | < 1.0 | Poorly absorbed |
| Propranolol (High Permeability Control) | > 10.0 | Well absorbed |
| Sodium Fluorescein | 0.5 - 1.5 | Low paracellular permeability |
| Lucifer Yellow | 0.2 - 0.8 | Very low paracellular permeability |
| Mannitol | 0.8 - 2.0 | Low paracellular permeability |
Note: These values are illustrative and can vary depending on the specific experimental conditions and cell batch.
Visualizing the Process and Pathways
To better understand the experimental process and the underlying biological regulation, the following diagrams are provided.
References
- 1. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 2. researchgate.net [researchgate.net]
- 3. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]
- 5. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 9. Development of an Improved 3D in vitro Intestinal Model to Perform Permeability Studies of Paracellular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Fluorescent Dyes for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
In the realm of in vivo imaging, the selection of an appropriate fluorescent dye is paramount to achieving high-quality, reproducible data. While fluorescein has historically been a workhorse in the field, its application in deep-tissue imaging is often hampered by its suboptimal spectral properties. This guide provides an objective comparison of three leading alternative fluorescent dyes—Indocyanine Green (ICG), IRDye 800CW, and Methylene Blue—against the traditional fluorescein, supported by experimental data and detailed protocols to inform your selection process.
Key Performance Metrics: A Quantitative Comparison
The efficacy of a fluorescent dye for in vivo imaging is determined by several key photophysical and pharmacokinetic parameters. The following tables summarize the quantitative data for fluorescein and its alternatives, offering a clear comparison to guide your choice based on experimental needs.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | Primary Clearance Route |
| Fluorescein | ~494 | ~521 | ~92.5 in 0.1 N NaOH[1] | ~76,900 | Renal |
| Indocyanine Green (ICG) | ~780 | ~820 | ~2.7 in water, 12-14 in blood/serum[2][3] | ~130,000[4] | Hepatic[5] |
| IRDye 800CW | ~774 | ~805 | ~12 in serum[6] | ~242,000[6] | Renal (unconjugated)[7] |
| Methylene Blue (MB) | ~665 | ~686 | ~2 in water[3] | ~80,000 | Renal |
Table 1: Photophysical and Pharmacokinetic Properties. This table provides a comparative overview of the key spectral and clearance characteristics of fluorescein and its alternatives. Near-infrared (NIR) dyes like ICG and IRDye 800CW operate in a spectral window where tissue autofluorescence is minimal, leading to improved signal-to-background ratios.
| Dye | Photostability | Signal-to-Background Ratio (SBR/TBR) | Tissue Penetration |
| Fluorescein | Low (prone to photobleaching) | Lower, especially in deep tissue, due to autofluorescence | Limited |
| Indocyanine Green (ICG) | Moderate; less stable than IRDye 800CW | Higher than fluorescein; good for deep tissue imaging | Deep (NIR window) |
| IRDye 800CW | High | High; often superior to ICG[7] | Deep (NIR window)[8] |
| Methylene Blue (MB) | Moderate | Variable; can be effective for specific applications | Moderate (upper NIR-I window) |
Table 2: In Vivo Performance Characteristics. This table highlights the practical advantages of NIR dyes for in vivo applications, including enhanced photostability, higher signal-to-background ratios, and deeper tissue penetration compared to traditional visible-light dyes like fluorescein.
Mechanisms of Action and Cellular Uptake
The in vivo distribution and tumor accumulation of these dyes are governed by distinct mechanisms. Understanding these pathways is crucial for designing targeted imaging strategies.
The Enhanced Permeability and Retention (EPR) Effect
The passive accumulation of ICG and nanoparticle-conjugated dyes in tumors is largely attributed to the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is often leaky with poor lymphatic drainage, allowing macromolecules and nanoparticles to extravasate and be retained within the tumor microenvironment.[5][8]
Cellular Uptake Mechanisms
Beyond passive accumulation, active cellular uptake mechanisms can further enhance dye concentration in target tissues.
-
Indocyanine Green (ICG): ICG uptake is often mediated by endocytosis, a temperature-dependent process where the dye binds to the cell membrane and is subsequently internalized.[9][10]
-
IRDye 800CW: When conjugated to targeting moieties like antibodies or peptides, IRDye 800CW uptake is receptor-mediated, offering high specificity for target cells.[11]
-
Methylene Blue (MB): The uptake of Methylene Blue is complex and can involve reduction of the dye at the cell surface by membrane-bound reductases, followed by transport of the reduced, more lipophilic form into the cell.[12][13]
Experimental Protocols
Detailed and reproducible protocols are essential for successful in vivo imaging studies. The following provides a general framework for using ICG, IRDye 800CW, and Methylene Blue in murine models.
General In Vivo Fluorescence Imaging Workflow
The following diagram illustrates a typical workflow for an in vivo fluorescence imaging experiment.
Protocol 1: In Vivo Tumor Imaging with Indocyanine Green (ICG)
1. Materials:
-
Indocyanine Green (ICG) powder
-
Sterile Water for Injection or Phosphate-Buffered Saline (PBS)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system with appropriate NIR filters (Excitation: ~780 nm, Emission: ~820 nm)
-
Anesthesia (e.g., isoflurane)
2. Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Remove fur from the imaging area to minimize light scattering.
-
ICG Preparation: Prepare a fresh solution of ICG by dissolving the powder in sterile water or PBS to a concentration of 0.1-1.0 mg/mL. Protect the solution from light.
-
Baseline Imaging: Acquire a baseline fluorescence image of the animal before ICG injection to account for any autofluorescence.
-
ICG Administration: Inject the ICG solution intravenously (IV) via the tail vein. A typical dose ranges from 0.1 to 1.0 mg/kg body weight.[5]
-
Imaging:
-
Dynamic Imaging: Acquire images immediately after injection and at various time points (e.g., 1, 5, 15, 30, 60 minutes) to monitor biodistribution and tumor accumulation.
-
Static Imaging: For optimal tumor-to-background contrast, acquire images at later time points (e.g., 4, 8, 24 hours post-injection), as determined by preliminary studies.[14]
-
-
Image Analysis: Use the imaging software to draw regions of interest (ROIs) over the tumor and adjacent normal tissue to quantify fluorescence intensity and calculate the tumor-to-background ratio (TBR).
Protocol 2: In Vivo Imaging with IRDye 800CW-Conjugated Agents
1. Materials:
-
IRDye 800CW conjugated to a targeting moiety (e.g., antibody, peptide)
-
Sterile PBS
-
Tumor-bearing mice expressing the target of the conjugated moiety
-
In vivo imaging system with appropriate NIR filters (Excitation: ~774 nm, Emission: ~805 nm)
-
Anesthesia (e.g., isoflurane)
2. Procedure:
-
Animal Preparation: Anesthetize the mouse and prepare the imaging area as described in Protocol 1.
-
Dye Preparation: Reconstitute the lyophilized IRDye 800CW conjugate in sterile PBS to the desired concentration.
-
Baseline Imaging: Acquire a pre-injection baseline fluorescence image.
-
Dye Administration: Inject the IRDye 800CW conjugate solution intravenously via the tail vein. The dose will depend on the specific conjugate but is often in the nmol range.[15]
-
Imaging: Due to the targeted nature of the probe, optimal imaging times are typically longer to allow for clearance of unbound conjugate from circulation. Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).[16]
-
Image Analysis: Quantify fluorescence intensity in the tumor and control tissues to determine the TBR. Ex vivo imaging of excised organs can be performed to confirm biodistribution.
Protocol 3: In Vivo Tumor Imaging with Methylene Blue (MB)
1. Materials:
-
Methylene Blue solution (pharmaceutical grade)
-
Sterile saline
-
Tumor-bearing mice
-
In vivo imaging system with appropriate filters for MB (Excitation: ~665 nm, Emission: ~686 nm)
-
Anesthesia (e.g., isoflurane)
2. Procedure:
-
Animal Preparation: Anesthetize the mouse and prepare the imaging area.
-
MB Preparation: Dilute the Methylene Blue solution in sterile saline to the desired concentration.
-
Baseline Imaging: Acquire a baseline fluorescence image.
-
MB Administration: Inject the MB solution intravenously. Doses can range from 0.5 to 1.0 mg/kg body weight.[17][18]
-
Imaging: Perform imaging at various time points post-injection (e.g., 5, 15, 30, 60 minutes, and later time points up to 72 hours) to determine the optimal window for tumor visualization.[19]
-
Image Analysis: Calculate the TBR by comparing the fluorescence intensity of the tumor to that of the surrounding normal tissue.
Conclusion
The choice of a fluorescent dye for in vivo imaging is a critical decision that significantly impacts the quality and reliability of experimental outcomes. While fluorescein remains a useful tool for specific applications, its limitations in deep-tissue imaging are significant. The near-infrared dyes Indocyanine Green and IRDye 800CW offer substantial advantages in terms of tissue penetration and signal-to-background ratio, making them superior choices for many in vivo studies, particularly in oncology research. Methylene Blue, with its unique properties and clinical approval, presents another viable alternative for specific applications. By carefully considering the quantitative data, mechanisms of action, and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal fluorescent dye for their in vivo imaging needs, ultimately leading to more robust and insightful scientific discoveries.
References
- 1. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-enhanced emission from indocyanine green: a new approach to in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Near-infrared dye IRDye800CW-NHS coupled to Trastuzumab for near-infrared II fluorescence imaging in tumor xenograft models of HER-2-positive breast cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Reduction and uptake of methylene blue by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Methylene blue? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence-guided surgery using methylene blue to improve identification of metastatic small intestinal neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methylene Blue–Based Near-Infrared Fluorescence Imaging for Breast Cancer Visualization in Resected Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Near-infrared fluorophores methylene blue for targeted imaging of the stomach in intraoperative navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity Testing of Fluorescein-Labeled Antibodies
For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled antibodies is paramount for generating accurate and reproducible data. Fluorescein, and its common derivative Fluorescein Isothiocyanate (FITC), has been a long-standing workhorse for antibody conjugation due to its bright green fluorescence. However, ensuring that a fluorescein-labeled antibody binds specifically to its intended target without cross-reacting with other molecules is a critical validation step.
Cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, non-target antigen, often due to shared or structurally similar epitopes.[1][2] This can lead to false-positive results, high background noise, and misinterpretation of experimental data.[2] Therefore, rigorous cross-reactivity testing is an indispensable part of validating any fluorescein-labeled antibody.
This guide provides an objective comparison of methodologies to test for cross-reactivity, presents performance data for fluorescein and its alternatives, and offers detailed experimental protocols to support robust antibody validation.
Performance Metrics: Fluorescein vs. Modern Alternatives
While FITC is widely used, its performance can be limited by factors like pH sensitivity and lower photostability compared to more modern dyes.[3] The choice of fluorophore can significantly impact an assay's sensitivity and signal-to-noise ratio. For demanding applications, researchers might consider alternatives.
Table 1: Comparison of Fluorescein (FITC) and Alternative Green Fluorophores
| Feature | Fluorescein Isothiocyanate (FITC) | iFluor® 488 | Alexa Fluor™ 488 |
| Excitation Max (nm) | ~495 | ~491 | ~495 |
| Emission Max (nm) | ~521 | ~518 | ~519 |
| Brightness | Good | Excellent | Excellent |
| Photostability | Moderate; susceptible to photobleaching[3] | Excellent; significantly less susceptible to photobleaching than FITC[3] | Excellent; more photostable than FITC |
| pH Sensitivity | Fluorescence is highly pH-dependent (decreases in acidic environments) | Less pH-sensitive than FITC | Less pH-sensitive than FITC |
| Water Solubility | Moderate | Good | Excellent |
| Advantages | Cost-effective, widely used and cited | Superior brightness and photostability[3] | High performance, excellent photostability and brightness |
| Disadvantages | Lower photostability, pH sensitivity can affect signal consistency[3] | Higher cost | Higher cost |
Note: Data is compiled from various sources and should be considered a general guide.[3][4] Brightness is a relative measure influenced by the conjugation process and experimental conditions.
Key Experimental Methodologies for Cross-Reactivity Assessment
Several immunoassays can be adapted to evaluate the cross-reactivity of fluorescein-labeled antibodies. The most appropriate method depends on the antibody's intended application.
Table 2: Overview of Cross-Reactivity Testing Methods
| Method | Principle | Measures | Advantages | Disadvantages |
| Competitive ELISA | A labeled antibody's binding to its target antigen is competed with increasing concentrations of potential cross-reactants.[5] | Quantitative degree of cross-reactivity (IC50)[6] | Highly quantitative, high-throughput. | Requires purified target and cross-reacting antigens. |
| Western Blot (WB) | Detects antibody binding to proteins separated by size on a membrane.[5][7] Specificity is shown by a single band at the expected molecular weight.[8] | Specificity and off-target binding to denatured proteins. | Provides molecular weight information of target and off-targets. | May not detect cross-reactivity to conformational epitopes.[8] |
| Flow Cytometry | Measures antibody binding to specific cell populations in a heterogeneous sample.[6] | Non-specific binding to different cell types. | Single-cell analysis, suitable for cell surface and intracellular targets.[9] | Requires single-cell suspensions and access to a flow cytometer. |
| Immunohistochemistry (IHC) / Immunocytochemistry (ICC) | Visualizes antibody binding within the spatial context of tissue architecture or cellular structures.[10][11] | On-target and off-target binding in a complex biological environment. | Preserves tissue/cellular context, considered the gold standard for pre-clinical safety.[10][11] | Less quantitative than ELISA, interpretation can be complex.[11] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding and executing these validation assays correctly.
Caption: General workflow for assessing antibody cross-reactivity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison table.
Competitive ELISA for Quantitative Cross-Reactivity
This protocol determines the degree to which other molecules compete with the target antigen for binding to the fluorescein-labeled antibody.
Caption: Workflow for a competitive ELISA experiment.
Protocol:
-
Antigen Coating: Coat the wells of a 96-well microplate with 100 µL of the purified target antigen (e.g., 1-10 µg/mL in PBS). Incubate overnight at 4°C.[2]
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[2]
-
Competitive Incubation: In a separate plate, prepare serial dilutions of the potential cross-reacting antigens. Add a constant, pre-determined concentration of the fluorescein-labeled antibody to each dilution and incubate for 30 minutes.
-
Antibody Incubation: After washing the blocked plate, transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the antigen-coated plate. Incubate for 1-2 hours at room temperature, protected from light.[6]
-
Final Wash: Wash the plate five times with wash buffer to remove unbound antibodies.[6]
-
Fluorescence Reading: Add 100 µL of PBS to each well and read the fluorescence intensity using a microplate reader with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~525 nm).[6]
-
Data Analysis: Plot the fluorescence signal against the logarithm of the competitor antigen concentration to generate an inhibition curve. Determine the concentration of each antigen that inhibits 50% of the labeled antibody binding (IC50). The percent cross-reactivity can be calculated using the formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reacting Antigen) x 100[6]
Flow Cytometry for Cell-Based Cross-Reactivity
This method is ideal for assessing the non-specific binding of a fluorescein-labeled antibody to various cell populations.
Caption: Workflow for cross-reactivity testing by flow cytometry.
Protocol:
-
Cell Preparation: Prepare single-cell suspensions of both the target cell line (positive control) and potential cross-reactive cell lines (negative/test populations) at a concentration of 1x10^6 cells/mL.[6]
-
Aliquot Cells: Aliquot 100 µL of each cell suspension into separate flow cytometry tubes.[6][12]
-
Fc Block (Optional): To prevent non-specific binding to Fc receptors, incubate cells with an Fc block reagent for 10-15 minutes at room temperature.
-
Antibody Staining: Add the fluorescein-labeled antibody at a pre-determined optimal concentration. Include an isotype control (a fluorescein-labeled antibody of the same isotype but with no specificity for the target) to assess background fluorescence.[6]
-
Incubation: Incubate the tubes for 30 minutes at 4°C, protected from light.[6][12]
-
Washing: Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA), centrifuging at 300-350 x g for 5 minutes, and decanting the supernatant.[6][12]
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Staining Buffer.[6]
-
Data Acquisition: Acquire data on a flow cytometer, ensuring the detector for the fluorescein channel (e.g., FITC channel) is properly configured.
-
Analysis: Gate on the cell populations of interest. Compare the Median Fluorescence Intensity (MFI) of the stained target cells to the non-target cells and the isotype control. Significant staining on non-target cells indicates cross-reactivity.
Western Blot for Specificity Testing
Western blotting can reveal if the antibody binds to proteins other than the target, based on molecular weight.
Caption: Western blot workflow for antibody specificity testing.
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues known to express the target protein and from those that do not.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or low-fluorescence PVDF membrane.[6]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (this can be the unlabeled version of the antibody being tested) diluted in blocking buffer, typically overnight at 4°C.[6]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[6]
-
Secondary Antibody Incubation: For indirect detection, incubate the membrane with a secondary antibody conjugated to a fluorophore (e.g., an anti-species IgG-fluorescein) for 1 hour at room temperature, protected from light.[6] Note: For direct detection, the fluorescein-labeled primary antibody would be used in step 5, and this step would be skipped.
-
Final Wash: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Imaging: Image the blot using a fluorescent imaging system equipped with the appropriate laser and emission filter for fluorescein.[6]
-
Analysis: A highly specific antibody should show a single, distinct band at the expected molecular weight of the target protein in the positive control lane and no bands in the negative control lane.[8] The presence of additional bands may indicate cross-reactivity or protein degradation/modification.[7][8]
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Comparison of iFluor® 488-and FITC-Conjugated Antibodies for Use in Cell Labeling | AAT Bioquest [aatbio.com]
- 4. Fluorescent Secondary Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pathology.wustl.edu [pathology.wustl.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. biotium.com [biotium.com]
A Quantitative Showdown: Fluorescein vs. Lissamine Green for Ocular Surface Staining
For researchers, scientists, and drug development professionals, the precise evaluation of ocular surface integrity is paramount. Fluorescein and lissamine green are two of the most commonly employed vital dyes for this purpose. This guide provides a detailed, quantitative comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate staining agent for specific research and clinical needs.
At a Glance: Key Performance Differences
| Feature | Fluorescein Sodium | Lissamine Green | Key Findings |
| Primary Staining Target | Intercellular junctions of corneal epithelium | Degenerated and dead cells, mucus filaments | Fluorescein excels at highlighting corneal epithelial defects, while lissamine green is superior for conjunctival assessment. |
| Staining Intensity & Contrast | High, especially with a yellow filter | Good, with high contrast on the conjunctiva | Fluorescein with a yellow filter can provide a significantly higher conjunctival staining grade and contrast score compared to lissamine green.[1] |
| Correlation of Staining | - | - | A very strong correlation (0.99) exists between the total corneal staining scores of fluorescein and lissamine green, indicating they can be used interchangeably for assessing corneal severity.[2] |
| Optimal Observation Time | 2-3 minutes for corneal staining | Within 1 minute for corneal staining; 0.5 minutes for maximum conjunctival staining | The time to reach maximum staining intensity varies, with lissamine green generally being faster for conjunctival evaluation.[2][3][4] |
| Patient Comfort | Generally well-tolerated | Very well-tolerated | Lissamine green is noted for its excellent patient tolerance, with mixtures of fluorescein and lissamine green causing no reported discomfort.[5][6][7][8] |
| Staining Persistence | Fades more quickly | More persistent, especially in severe dry eye | While quantitative fading times are not extensively documented, lissamine green staining is observed to be more durable. |
In-Depth Quantitative Comparison
Staining Efficacy and Correlation
A retrospective study involving 118 eyes found a remarkably strong correlation of 0.99 between the total corneal staining scores obtained with 2% fluorescein sodium and 1% lissamine green solution, indicating that for assessing the severity of corneal staining, the two dyes are equivalent.[2]
However, when focusing on the conjunctiva, a study comparing conjunctival staining between lissamine green and fluorescein sodium with a yellow barrier filter found that fluorescein provided a significantly higher staining grade (4.7 ± 2.5 vs. 4.1 ± 2.5 for lissamine green) and a greater contrast score.[1] This suggests that the choice of dye can depend on the primary tissue of interest, with fluorescein having an edge for conjunctival visualization when used with a yellow filter.
Optimal Observation Time
The timing of observation is a critical factor in achieving accurate and reproducible staining results. Research indicates different optimal windows for each dye:
-
Fluorescein: For corneal staining, the median time to reach maximum staining grade (Gmax) is approximately 2.6 minutes in patients with non-Sjögren's dry eye disease (DED) and 3.8 minutes in those with Sjögren's Syndrome.[3][4] A grading window of 2-3 minutes after instillation is commonly recommended.[2]
-
Lissamine Green: For conjunctival staining, the median time to Gmax is significantly shorter, at around 0.5 minutes for both non-Sjögren's and Sjögren's DED.[3][4] For corneal staining with lissamine green, grading within 1 minute is advised.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are summarized protocols based on cited literature.
Fluorescein Staining Protocol
-
Preparation: Moisten a fluorescein strip with a single drop of sterile, unpreserved saline. Gently shake off any excess fluid.
-
Instillation: Ask the patient to look up. Gently retract the lower eyelid and apply the moistened strip to the inferior tarsal conjunctiva, avoiding direct contact with the cornea.
-
Distribution: Instruct the patient to blink several times to ensure even distribution of the dye across the ocular surface.
-
Observation: After approximately 2 to 3 minutes, examine the cornea and conjunctiva using a slit lamp with a cobalt blue filter.[2] The use of a yellow barrier filter (Wratten #12) is recommended to enhance the visibility of staining.
Lissamine Green Staining Protocol
-
Preparation: Instill a precise volume (e.g., 5 µL) of 1% lissamine green solution.[2] Alternatively, a lissamine green strip can be moistened with saline.
-
Instillation: Apply the dye to the inferior tarsal conjunctiva.
-
Distribution: Have the patient blink to distribute the dye.
-
Observation: Examine the ocular surface within 1 minute for corneal staining and between 1 and 4 minutes for conjunctival staining using white light.[2]
Mechanism of Staining
The fundamental difference in what each dye stains is key to their application.
Fluorescein is a smaller molecule that stains the intercellular spaces of the corneal epithelium where cell-to-cell junctions are disrupted.[9] It does not readily stain healthy, intact cells. Lissamine green, on the other hand, stains devitalized (dead or degenerated) cells and mucus filaments where the protective glycocalyx and cell membrane integrity are compromised.[10]
Experimental Workflow
A typical experimental workflow for comparing the two dyes in a clinical or research setting is outlined below.
Logical Relationship of Dye Properties
The selection of a staining dye is a decision based on a logical assessment of their properties in relation to the research question.
Conclusion
Both fluorescein and lissamine green are indispensable tools for ocular surface evaluation. Fluorescein, particularly with a yellow filter, remains the gold standard for assessing corneal epithelial integrity. Lissamine green offers superior visualization of conjunctival damage with excellent patient tolerability. For a comprehensive assessment of the entire ocular surface, a combination of both dyes, either sequentially or as a mixture, can be highly effective.[5] The choice of dye should be guided by the specific tissue of interest, the desired quantitative endpoints, and considerations for patient comfort.
References
- 1. Comparison of conjunctival staining between lissamine green and yellow filtered fluorescein sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The effect of time on grading corneal fluorescein and conjunctival lissamine green staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evaluation of the efficacy of fluorescein, rose bengal, lissamine green, and a new dye mixture for ocular surface staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eyesoneyecare.com [eyesoneyecare.com]
- 8. Patient tolerance and ocular surface staining characteristics of lissamine green versus rose bengal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages of Lissamine Green Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Tracers: The Advantages of Fluorescein Sodium
For researchers, scientists, and drug development professionals, the choice of a fluorescent tracer is a critical decision that dictates the sensitivity, accuracy, and reliability of experimental outcomes. Among the myriad of available options, fluorescein sodium has remained a prominent tool due to its unique combination of photophysical and biological properties. This guide provides an objective comparison of fluorescein sodium with other commonly used fluorescent tracers, namely Indocyanine Green (ICG) and Methylene Blue (MB), supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators of fluorescein sodium, ICG, and Methylene Blue, offering a clear comparison of their quantitative properties.
| Property | Fluorescein Sodium | Indocyanine Green (ICG) | Methylene Blue (MB) |
| Quantum Yield (Φ) | ~0.95 (in 0.1 M NaOH)[1] | ~0.13 (in blood)[2] | ~0.52 (in water)[3][4] |
| Excitation Max (λex) | ~498 nm (in water)[5][6] | ~800 nm (in blood plasma)[7] | ~665 nm (in water)[3] |
| Emission Max (λem) | ~517 nm (in water)[5][6] | ~830 nm (in blood)[7][8] | ~686 nm (in water)[3] |
| Molar Absorptivity (ε) | ~80,000 cm⁻¹M⁻¹[5] | ~223,000 M⁻¹cm⁻¹[9][10] | ~95,000 M⁻¹cm⁻¹ (at 664 nm)[11] |
| Molecular Weight | 376.27 g/mol (disodium salt) | 774.97 g/mol [9] | 319.85 g/mol [12] |
| Toxicity (LD50) | Generally low toxicity | IV LD50: 60 mg/kg (mice)[7] | Oral LD50: 1180 mg/kg (rat)[13][14] |
| Photostability | Moderate; susceptible to photobleaching | Low; prone to photodegradation[15] | Moderate to high[16][17] |
| Solubility | High in aqueous solutions[18] | Soluble in water and DMSO[9] | Readily soluble in water[4] |
Key Advantages of Fluorescein Sodium
Based on the comparative data, fluorescein sodium presents several distinct advantages for researchers:
-
Exceptionally High Quantum Yield: Fluorescein sodium's quantum yield of approximately 0.95 is significantly higher than that of ICG and Methylene Blue.[1] This translates to a brighter fluorescence signal for a given amount of excitation light, enabling more sensitive detection and requiring lower concentrations, which can be crucial for minimizing potential cytotoxic effects.
-
Favorable Spectral Properties for Standard Equipment: With excitation and emission maxima in the visible spectrum (~498 nm and ~517 nm, respectively), fluorescein sodium is compatible with standard fluorescence microscopes and plate readers equipped with common filter sets (e.g., FITC/GFP filters).[5][6] This accessibility eliminates the need for specialized near-infrared (NIR) imaging systems required for ICG.
-
Low Molecular Weight: Its relatively low molecular weight allows for better tissue penetration and diffusion across biological membranes compared to the larger ICG molecule. This can be advantageous for studies requiring the tracer to reach extravascular spaces.
-
High Aqueous Solubility: Fluorescein sodium is highly soluble in aqueous buffers, simplifying stock solution preparation and its application in biological experiments.[18]
-
Established Safety Profile: Having been used in clinical applications like fluorescein angiography for decades, its safety and toxicity profile are well-documented.[7] While phototoxicity can occur at high concentrations with intense light exposure, its general toxicity is considered low.
Experimental Protocols
To ensure objective and reproducible comparisons between fluorescent tracers, standardized experimental protocols are essential. Below are detailed methodologies for assessing key performance parameters.
Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol determines the fluorescence quantum yield of a test sample relative to a standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).
Materials:
-
Test fluorescent tracer (e.g., ICG, Methylene Blue)
-
Standard fluorescent tracer (Fluorescein Sodium)
-
Appropriate solvents (e.g., water, PBS, DMSO)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the test and standard tracers in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.
-
-
Absorbance Measurement:
-
Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the fluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same as that used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each fluorescence spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test and standard tracers. The resulting plots should be linear.
-
Determine the gradient (slope) of each line.
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X^2 / n_ST^2) Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots for the test and standard samples, respectively.
-
n_X and n_ST are the refractive indices of the solvents used for the test and standard samples, respectively.
-
-
Assessment of Photostability
This protocol evaluates the resistance of a fluorescent tracer to photobleaching when exposed to continuous illumination.
Materials:
-
Fluorescent tracers for comparison
-
Cell culture medium or appropriate buffer
-
Microscope slides and coverslips
-
Fluorescence microscope with a camera and time-lapse imaging capabilities
Procedure:
-
Sample Preparation:
-
Prepare solutions of each fluorescent tracer at a standardized concentration in the desired solvent or medium.
-
Place a drop of the solution on a microscope slide and cover with a coverslip.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and focus on the sample.
-
Using consistent settings for excitation intensity, exposure time, and camera gain, acquire a time-lapse series of images of the same field of view over an extended period (e.g., 5-10 minutes, with images taken every 10-30 seconds).
-
-
Data Analysis:
-
Select a region of interest (ROI) within the images.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.
-
The rate of decay of the fluorescence intensity is an indicator of the tracer's photostability. A slower decay signifies higher photostability.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability after exposure to the fluorescent tracers.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Fluorescent tracers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight.
-
-
Treatment:
-
Prepare a series of dilutions of each fluorescent tracer in complete culture medium.
-
Remove the old medium from the cells and add the tracer-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control. A lower absorbance value indicates reduced cell viability and higher cytotoxicity.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing fluorescent tracers.
Caption: Simplified Jablonski diagram of fluorescence and photobleaching.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ursabioscience.com [ursabioscience.com]
- 5. Fluorescein, disodium salt *CAS 518-47-8* | AAT Bioquest [aatbio.com]
- 6. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 7. Indocyanine green - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. Indocyanine green | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methylene blue - Wikipedia [en.wikipedia.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Optical Absorption of Indocyanine Green (ICG) [omlc.org]
- 16. worldscientific.com [worldscientific.com]
- 17. Spectroscopic study of methylene blue photophysical properties in biological media: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Accurate Measurement of Fluorescein Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of fluorescein: spectrophotometry (fluorometry), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers with the necessary information to select the most appropriate method for their specific experimental needs, considering factors such as sensitivity, specificity, and sample complexity.
At a Glance: Performance Comparison
The choice of method for fluorescein quantification is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. While spectrophotometry offers simplicity and high sensitivity for pure solutions, chromatographic methods like HPLC-FLD and LC-MS/MS provide superior specificity, which is crucial for complex biological samples.
| Parameter | Spectrophotometry (Fluorometry) | HPLC with Fluorescence Detection (HPLC-FLD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the intensity of light emitted by fluorescein after excitation at a specific wavelength. | Physically separates fluorescein from other components in a sample before fluorescence detection. | Separates fluorescein chromatographically and identifies it based on its mass-to-charge ratio. |
| Limit of Detection (LOD) | High sensitivity, typically in the low picomolar (pM) range for pure solutions.[1][2] | Very high sensitivity, with LODs reported in the picomolar (pM) to low nanomolar (nM) range. | Extremely high sensitivity, capable of reaching low picogram per milliliter (pg/mL) levels. |
| Limit of Quantification (LOQ) | Typically in the pM to nM range. | Reported in the low nM range. | Low pg/mL to ng/mL range.[3] |
| Linearity | Wide dynamic range, often spanning several orders of magnitude (e.g., 10 pM to 1 µM).[1] | Excellent linearity over a defined concentration range, with R² values > 0.99 commonly achieved. | Excellent linearity over a wide concentration range. |
| Specificity | Lower specificity; susceptible to interference from other fluorescent compounds in the sample. | High specificity due to the chromatographic separation of fluorescein from interfering substances. | Very high specificity; identifies fluorescein based on its unique molecular mass and fragmentation pattern, minimizing interferences. |
| Sample Throughput | High; suitable for rapid screening of many samples. | Moderate; dependent on the chromatographic run time for each sample. | Moderate to high, depending on the length of the chromatographic method. |
| Cost (Instrument) | Relatively low. | Moderate. | High. |
| Primary Application | Quantification of fluorescein in relatively pure solutions, such as buffer or simple media. | Accurate quantification of fluorescein in complex matrices like biological fluids, cell lysates, and environmental samples. | Definitive quantification and structural confirmation of fluorescein, especially in complex bioanalytical studies and for regulatory submissions. |
How the Methods Work: A Visual Overview
The fundamental difference between these techniques lies in how they isolate and measure the fluorescein signal. Spectrophotometry is a direct measurement, while HPLC-FLD and LC-MS/MS incorporate a separation step prior to detection.
Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. The following sections provide detailed methodologies for each technique.
Protocol 1: Spectrophotometry (Fluorometry)
This protocol describes the direct measurement of fluorescein concentration using a fluorescence spectrophotometer or plate reader.
1. Materials:
-
Fluorescein sodium salt
-
Phosphate-buffered saline (PBS), pH 7.4 or 0.1 M sodium borate buffer, pH 9.0
-
Spectrophotometer or microplate reader with fluorescence capabilities
-
Quartz cuvettes or black-walled microplates
2. Procedure:
-
Standard Preparation: Prepare a stock solution of fluorescein (e.g., 1 mM) in your chosen buffer. Perform serial dilutions to create a standard curve ranging from the expected sample concentrations down to the picomolar range.
-
Instrument Setup: Set the excitation wavelength to ~490 nm and the emission wavelength to ~515 nm. Optimize the gain or sensitivity settings to ensure the highest standard is within the linear range of the detector.
-
Measurement:
-
Blank the instrument using the same buffer as your samples and standards.
-
Measure the fluorescence intensity of each standard.
-
Measure the fluorescence intensity of your unknown samples.
-
-
Data Analysis: Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve. Use the linear regression equation from this curve to calculate the concentration of your unknown samples.
Protocol 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is ideal for quantifying fluorescein in complex mixtures.
1. Materials:
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphate buffer
-
Fluorescein standard
-
Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or trichloroacetic acid, solid-phase extraction cartridges)
2. Procedure:
-
Sample Preparation: For biological samples, it is crucial to remove proteins and other interfering macromolecules. This can be achieved through protein precipitation or solid-phase extraction.
-
Mobile Phase Preparation: A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to ensure good peak shape. For example, a gradient could run from 10% to 90% acetonitrile over 10 minutes.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Fluorescence Detector Settings: Excitation at ~490 nm, Emission at ~515 nm.
-
-
Analysis:
-
Prepare a calibration curve by injecting standards of known fluorescein concentrations.
-
Inject the prepared samples.
-
Integrate the peak area of fluorescein in both standards and samples.
-
-
Data Analysis: Plot the peak area of the standards against their concentrations. Use this calibration curve to determine the fluorescein concentration in the samples.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most specific and sensitive method, often considered the gold standard for bioanalysis.
1. Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system with a C18 column.
-
High-purity solvents and reagents as for HPLC.
-
Fluorescein standard and a suitable internal standard (e.g., deuterated fluorescein).
2. Procedure:
-
Sample Preparation: Similar to HPLC-FLD, rigorous sample cleanup is essential. Protein precipitation followed by supernatant evaporation and reconstitution in the mobile phase is a common approach.
-
LC Conditions: A rapid gradient using a UPLC system is often employed to ensure high throughput. The mobile phase is typically a mixture of acetonitrile and water with formic acid.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the fluorescein precursor ion to a specific product ion (e.g., m/z 331 -> m/z 287).
-
-
Analysis:
-
Spike all standards, quality controls, and samples with the internal standard at the beginning of the sample preparation process.
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
-
Data Analysis: Calculate the ratio of the fluorescein peak area to the internal standard peak area. Plot this ratio against the concentration of the standards to create a calibration curve. Use this curve to quantify fluorescein in the samples.
Conclusion
The accurate measurement of fluorescein concentration is achievable through various analytical techniques.
-
Spectrophotometry is a rapid, cost-effective, and highly sensitive method suitable for high-throughput screening of fluorescein in non-complex samples.
-
HPLC-FLD offers a significant advantage in specificity by separating fluorescein from potentially interfering fluorescent compounds, making it a robust choice for analysis in biological matrices.
-
LC-MS/MS provides the highest level of specificity and sensitivity, making it the definitive method for bioanalytical studies where accuracy and precision are paramount, and for regulatory compliance.
The selection of the most appropriate method will depend on the specific research question, the complexity of the sample matrix, and the available instrumentation. For reliable and accurate results, it is essential to perform proper method validation, including assessments of linearity, accuracy, precision, and specificity.
References
The Harshening Reality of Acidic Environments for a Popular Fluorescent Marker: A Comparative Guide to Fluorescein's Limitations and Superior Alternatives
For researchers, scientists, and drug development professionals relying on fluorescent markers for quantitative analysis, the inherent limitations of fluorescein in acidic environments present a critical challenge. This guide provides an in-depth comparison of fluorescein's performance against more robust alternatives, supported by experimental data and detailed protocols, to ensure the accuracy and reliability of your fluorescence-based assays.
Fluorescein, a widely used fluorescent tracer, exhibits significant pH-dependent fluorescence, rendering it unreliable for quantitative measurements in acidic conditions. Its fluorescence intensity dramatically decreases as the pH drops, a crucial drawback for studies involving acidic organelles, such as lysosomes and endosomes, or for assays where pH fluctuations are a variable. This guide will illuminate these limitations and introduce alternative fluorescent probes that offer greater stability and consistent performance across a wider pH range.
Fluorescein's Achilles' Heel: A Drastic Drop in Fluorescence in Acidity
The fluorescence of fluorescein is intricately linked to its molecular structure, which exists in different ionic forms depending on the pH of the surrounding medium.[1][2] In alkaline solutions (pH > 8), fluorescein is in its dianionic form, which is highly fluorescent with a quantum yield of approximately 0.95.[2][3] However, as the environment becomes more acidic, the molecule becomes protonated, transitioning to a monoanionic form and then a neutral form. This protonation leads to a significant decrease in fluorescence intensity.[1][2] Fluorescein has a pKa of approximately 6.4, meaning that around this pH, a significant portion of the molecules are in the less fluorescent monoanionic state.[4] Below pH 6.4, the fluorescence drops off sharply, making quantitative analysis unreliable.[2]
The Rise of a New Guard: Superior Alternatives for Acidic Environments
To overcome the limitations of fluorescein, a variety of alternative fluorescent dyes have been developed, offering enhanced stability and pH-insensitivity in acidic conditions. These probes provide researchers with reliable tools for quantitative analysis in a broader range of experimental settings.
Oregon Green: A derivative of fluorescein, Oregon Green is fluorinated, which lowers its pKa to around 4.8.[6][7] This modification makes it significantly less sensitive to pH changes in the physiological range and maintains its fluorescence in more acidic environments compared to fluorescein.[6][8] Its high quantum yield and photostability further contribute to its suitability for demanding imaging applications.[7]
LysoSensor™ Dyes: This family of probes is specifically designed to study acidic organelles.[5] Unlike fluorescein, LysoSensor dyes become more fluorescent in acidic environments.[5] They are weak bases that accumulate in acidic compartments and exhibit a pH-dependent increase in fluorescence intensity upon protonation.[5] Some LysoSensor dyes, like LysoSensor Yellow/Blue, are ratiometric, meaning their fluorescence emission or excitation spectrum shifts with pH, allowing for more precise pH measurements.[9][10]
BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein): BCECF is a popular pH indicator with a pKa of approximately 7.0, making it highly sensitive to pH changes around the neutral physiological range.[11][12][13][14] While its primary application is in measuring cytosolic pH, its ratiometric properties (dual excitation, single emission) allow for more accurate pH quantification than intensity-based probes like fluorescein.[11][12]
SNARF® (Seminaphthorhodafluor) Dyes: SNARF dyes are ratiometric pH indicators that exhibit a shift in their emission spectrum in response to pH changes.[15][16] This dual-emission property allows for the determination of pH by calculating the ratio of fluorescence intensities at two different wavelengths, making the measurement independent of probe concentration and other artifacts.[15][16] Different SNARF derivatives are available with pKa values suitable for various pH ranges, including acidic conditions. For instance, SNARF-4F has a pKa of approximately 6.4.[17][18]
Quantitative Comparison of Fluorescent Markers
To facilitate the selection of the most appropriate fluorescent marker for your research, the following tables summarize the key photophysical properties of fluorescein and its alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | pKa | Key Characteristics |
| Fluorescein | ~490 (at pH 9) | ~515 (at pH 9) | ~0.95 (at pH > 8) | ~6.4 | High quantum yield in alkaline conditions, but fluorescence is severely quenched in acidic environments.[2][3][4][19] |
| Oregon Green 488 | ~496 | ~524 | ~0.89 | ~4.6 | Less pH-sensitive than fluorescein in the physiological range and more photostable.[6][8] |
| LysoSensor Green DND-189 | Not specified | Not specified | Not specified | ~5.2 | Becomes more fluorescent in acidic environments.[5] |
| LysoSensor Yellow/Blue DND-160 | ~384 (acidic) / ~329 (basic) | ~540 (acidic) / ~440 (basic) | Not specified | ~4.2 | Ratiometric dye for measuring the pH of acidic organelles.[20][21] |
| BCECF | ~490 / ~440 (dual excitation) | ~535 | Not specified | ~7.0 | Ratiometric dye, ideal for measuring pH around neutral.[11][12][13] |
| SNARF-4F | ~514 | ~580 / ~640 (dual emission) | Not specified | ~6.4 | Ratiometric dye with dual emission, suitable for slightly acidic environments.[17][18] |
Experimental Protocols
Measuring Fluorescence Quantum Yield (Relative Method)
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Fluorescence cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., 0.1 M NaOH for fluorescein standard)
-
Fluorescence standard with a known quantum yield (e.g., fluorescein, Φ = 0.95 in 0.1 M NaOH)
-
Sample of unknown quantum yield
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the same solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of at least five dilutions of both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample.
-
Integrate the area under each emission spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both the standard and the sample, plot a graph of the integrated fluorescence intensity versus absorbance.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_sample):
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield.
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent. (If the same solvent is used for both, this term cancels out).
-
Measuring Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol describes how to use the ratiometric dye LysoSensor™ Yellow/Blue DND-160 to measure the pH of lysosomes in living cells.
Materials:
-
LysoSensor™ Yellow/Blue DND-160
-
Live cells in culture
-
Fluorescence microscope or plate reader with appropriate filter sets (Excitation: ~365 nm and ~460 nm; Emission: ~410-460 nm and ~515-570 nm)
-
pH calibration buffers (a series of buffers with known pH values from ~3.0 to 7.0)
-
Nigericin and Monensin (ionophores)
Procedure:
-
Cell Loading:
-
Incubate the cells with LysoSensor™ Yellow/Blue DND-160 at a final concentration of 1-5 µM in their normal growth medium for 30-60 minutes at 37°C.
-
Wash the cells with fresh medium to remove excess dye.
-
-
Calibration Curve:
-
Prepare a series of calibration buffers with known pH values.
-
Treat a separate set of dye-loaded cells with the calibration buffers containing the ionophores nigericin (10 µM) and monensin (10 µM). These ionophores will equilibrate the intracellular pH with the extracellular buffer pH.
-
Measure the fluorescence intensity at the two emission wavelengths for each calibration buffer.
-
Plot the ratio of the fluorescence intensities (e.g., Intensity at 540 nm / Intensity at 440 nm) against the corresponding pH values to generate a calibration curve.
-
-
pH Measurement of Experimental Samples:
-
Acquire fluorescence images or readings of your experimental cells at the two emission wavelengths.
-
Calculate the fluorescence intensity ratio for your experimental samples.
-
Determine the lysosomal pH of your samples by interpolating their intensity ratios on the calibration curve.
-
Visualizing the Pathways and Workflows
To better understand the underlying principles and experimental designs, the following diagrams illustrate the pH-dependent behavior of fluorescein and a typical workflow for comparing fluorescent dyes.
Caption: pH-dependent ionic forms and fluorescence of fluorescein.
Caption: Experimental workflow for comparing fluorescent dyes.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. researchgate.net [researchgate.net]
- 5. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. The Pennsylvania Green Fluorophore: A Hybrid of Oregon Green and Tokyo Green for the Construction of Hydrophobic and pH-Insensitive Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and fluorescence properties of Oregon Green 514 labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oregon Green 488 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 11. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 12. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 13. biotium.com [biotium.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Application of a pH-Sensitive Fluoroprobe (C-SNARF-4) for pH Microenvironment Analysis in Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. app.fluorofinder.com [app.fluorofinder.com]
- 21. FluoroFinder [app.fluorofinder.com]
A Comparative Guide to the Biocompatibility of Fluorescein-Labeled Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The use of fluorescently labeled nanoparticles is integral to advancing research in drug delivery, cellular imaging, and diagnostics. Among the plethora of available fluorescent probes, fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC), have been widely adopted due to their bright green fluorescence and commercial availability. However, understanding the biocompatibility of these labeled nanoparticles is paramount to ensuring their safe and effective translation from the laboratory to clinical applications. This guide provides an objective comparison of the biocompatibility of fluorescein-labeled nanoparticles with alternative fluorescently labeled systems, supported by experimental data and detailed protocols.
Comparative Analysis of Biocompatibility
The biocompatibility of a fluorescent nanoparticle is not solely dependent on the fluorophore itself but is a complex interplay between the nanoparticle core material, its size, surface charge, surface modifications, and the attached fluorescent dye. Leakage of the dye from the nanoparticle can also be a significant factor in its cytotoxicity.
In Vitro Cytotoxicity
In vitro assays are the first line of assessment for biocompatibility, providing crucial data on how nanoparticles affect cell viability and function. Common assays include the MTT and LDH assays, which measure metabolic activity and membrane integrity, respectively.
| Nanoparticle System | Cell Line | Assay | Concentration | Result (Cell Viability %) | Reference |
| FITC-Mesoporous Silica Nanoparticles (MSNs) | Caco-2 | MTT | ≤50 µg/mL | >85% after 48h | [1] |
| Caco-2 | MTT | >50 µg/mL | Decreased viability | [1] | |
| Amine-functionalized FITC-MSNs (AP-FITC-MSNs) | Caco-2 | MTT | ≤20 µg/mL | >85% after 48h | [1] |
| Caco-2 | MTT | >20 µg/mL | Decreased viability | [1] | |
| ICG-loaded Nanocapsules | Not specified | Propidium Iodide | 6 µg/mL | ~100% | [2] |
| PEG-coated ICG-loaded Nanocapsules | Not specified | Propidium Iodide | Not specified | ~100% | [2] |
| Silver Nanoparticles (AgNPs) | Jurkat | MTT | 1-1000 µg/mL | Dose-dependent decrease | [3] |
| Silica Nanoparticles (SiO2-NPs) | Jurkat | MTT | 1-1000 µg/mL | Dose-dependent decrease | [3] |
Summary of Findings:
-
FITC-labeled mesoporous silica nanoparticles (MSNs) have demonstrated good biocompatibility at lower concentrations (≤50 µg/mL), with cell viability remaining above 85%.[1]
-
Surface functionalization plays a critical role. Amine-functionalized FITC-MSNs showed toxicity at a lower concentration (>20 µg/mL) compared to their unmodified counterparts.[1]
-
Compared to some inorganic nanoparticles like silver (AgNPs), silica-based systems generally exhibit lower cytotoxicity.[3]
-
Alternatives like Indocyanine Green (ICG), a near-infrared dye, when encapsulated in nanocapsules, show excellent cell viability.[2]
Hemolysis Assay
For nanoparticles intended for intravenous administration, assessing their interaction with red blood cells (hemolysis) is crucial. The ASTM E2524 standard provides a method for this analysis.
| Nanoparticle System | Concentration | Hemolysis (%) | Classification | Reference |
| Silica Nanoparticles (SiO2-NPs) | 500 µg/mL | >5% | Hemolytic | [3] |
| Silver Nanoparticles (AgNPs) | <500 µg/mL | Higher than SiO2-NPs | Hemolytic | [3] |
| Various Nanoparticles | Not specified | <2% | Non-hemolytic | [4] |
| Various Nanoparticles | Not specified | 2-5% | Slightly hemolytic | [4] |
Summary of Findings:
-
Both silver and silica nanoparticles have been shown to induce hemolysis in a concentration-dependent manner.[3]
-
Generally, a hemolysis rate below 2% is considered non-hemolytic, while a rate above 5% is classified as hemolytic.[4] It is imperative to test each new formulation as the nanoparticle material, size, and surface chemistry heavily influence the hemolytic activity.
Apoptosis vs. Necrosis
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) provides deeper insights into the mechanism of cytotoxicity. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.
| Nanoparticle System | Cell Line | Observation | Reference |
| FITC-labeled Nanoparticles | HeLa | Apoptotic cells show increased nanoparticle uptake. | [5] |
| Quantum Dots (CdSe/ZnS) | HeLa | Induce apoptosis through p53 activation. | [4] |
| Carbon Dots | Vero, HeLa | Apoptotic cells accumulate a larger number of nanoparticles. | [6] |
Summary of Findings:
-
Studies suggest that apoptotic cells may exhibit increased uptake of fluorescent nanoparticles, including those labeled with FITC.[5][6]
-
Quantum dots, a common alternative to organic dyes, have been shown to induce apoptosis via specific signaling pathways like p53 activation.[4]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable biocompatibility assessment.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Nanoparticle Treatment: Replace the medium with fresh medium containing various concentrations of the nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the nanoparticles for a predetermined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the activity of this released enzyme, which is proportional to the extent of cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and nanoparticles. Carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a fresh 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the colored product at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
Hemolysis Assay (ASTM E2524)
Principle: This method assesses the damage to red blood cells (RBCs) by measuring the amount of hemoglobin released into the plasma after incubation with the nanoparticle.
Protocol:
-
Blood Preparation: Obtain fresh whole blood with an anticoagulant. Dilute the blood with a suitable buffer (e.g., PBS).
-
Nanoparticle Incubation: Incubate different concentrations of the nanoparticles with the diluted blood at 37°C for a defined period (e.g., 3 hours).
-
Controls: Include a negative control (diluted blood with buffer) and a positive control (diluted blood with a known hemolytic agent like Triton X-100 or deionized water).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs and nanoparticles.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm. To get a stable reading, the hemoglobin can be converted to cyanmethemoglobin using Drabkin's reagent.
-
Data Analysis: Calculate the percentage of hemolysis for each nanoparticle concentration relative to the positive control.
Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a protein with a high affinity for phosphatidylserine (PS), is used to detect early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with nanoparticles as described in the MTT protocol.
-
Cell Harvesting: After incubation, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
The toxicity of nanoparticles is often mediated through specific cellular signaling pathways. Understanding these pathways is crucial for designing safer nanomaterials.
Nanoparticle-Induced Oxidative Stress and Inflammatory Pathways
A common mechanism of nanoparticle-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. This can trigger downstream inflammatory and apoptotic pathways.
Caption: Nanoparticle-induced oxidative stress and downstream signaling pathways leading to inflammation and apoptosis.
Experimental Workflow for Biocompatibility Assessment
A systematic approach to biocompatibility testing is essential for a thorough evaluation of fluorescent nanoparticles. This workflow should follow a tiered approach, starting with fundamental physicochemical characterization and moving towards more complex biological assays.
Caption: A tiered experimental workflow for the comprehensive biocompatibility assessment of fluorescent nanoparticles.
Conclusion and Future Directions
The biocompatibility of fluorescein-labeled nanoparticles is a multifaceted issue that requires rigorous and standardized evaluation. While fluorescein remains a popular choice for fluorescent labeling, researchers must be aware of its potential for cytotoxicity, especially at higher concentrations and when dye leaching occurs. This guide highlights that the nanoparticle carrier and its surface properties are as crucial as the fluorescent label itself in determining the overall biocompatibility.
Alternative fluorescent labels, such as near-infrared cyanine dyes and quantum dots, offer advantages in terms of photostability and tissue penetration, but their biocompatibility must also be carefully scrutinized. Direct, quantitative comparisons of the biocompatibility of nanoparticles labeled with these different fluorophores under standardized conditions are still somewhat limited in the literature and represent an important area for future research.
By following a systematic workflow of biocompatibility assessment, from in vitro screening to in vivo studies, and by understanding the underlying toxicological pathways, researchers can develop safer and more effective fluorescent nanoparticle platforms for a wide range of biomedical applications. Regulatory guidelines from bodies like the FDA and OECD provide a framework for these evaluations, ensuring that novel nanomaterials meet the necessary safety standards for clinical translation.
References
- 1. Fluorescein isothiocyanate‐dyed mesoporous silica nanoparticles for tracking antioxidant delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of nanoencapsulation and PEGylation on biodistribution of indocyanine green in healthy mice: quantitative fluorescence imaging and analysis of organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptotic pathway protein expression variance in metal oxide and quantum dot treated HeLa cells | microPublication [micropublication.org]
- 5. researchgate.net [researchgate.net]
- 6. Visualization and detection of live and apoptotic cells with fluorescent carbon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Linearity of Fluorescein Fluorescence for Quantitative Applications: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescence for quantification, understanding the linear dynamic range of a fluorophore is paramount for accurate and reproducible results. This guide provides a comprehensive overview of the linearity of fluorescein fluorescence with concentration, compares its performance to alternative dyes, and offers detailed experimental protocols.
Fluorescein, a widely used fluorescent tracer, exhibits a fluorescence intensity that is directly proportional to its concentration over a significant range. This linear relationship forms the basis of its use in a myriad of quantitative applications, from microscopy to immunoassays. However, this linearity is not infinite. At higher concentrations, a phenomenon known as fluorescence quenching occurs, leading to a non-linear response and ultimately a decrease in fluorescence intensity with increasing concentration.
Understanding the Linear Dynamic Range
The linear dynamic range is the concentration range where the fluorescence output is directly proportional to the analyte concentration. For fluorescein, this range is extensive, spanning several orders of magnitude.[1][2]
A study using the Agilent Cary Eclipse Fluorescence Spectrophotometer demonstrated a linear response for fluorescein in 0.01 M sodium hydroxide over five orders of magnitude, from 10 pM to 1.06 µM.[1] Another application note for the Modulus™ Microplate Fluorometer reported a linear dynamic range for fluorescein from 2 pM to 625,000 pM (625 nM).[3]
The Onset of Non-Linearity: Fluorescence Quenching
Above a certain concentration, the linear relationship between fluorescein concentration and fluorescence intensity breaks down due to self-quenching.[2][4] This phenomenon arises from various mechanisms, including static and dynamic quenching, where excited-state fluorescein molecules are deactivated through non-radiative pathways upon interaction with other fluorescein molecules.[5]
The threshold for quenching can vary depending on the experimental conditions. One study identified a quenching threshold of 500µM for fluorescein in solution.[5] Another source suggests that for applications using a 10 mm square cuvette, the upper limit of linearity for fluorescein dye is approximately 400 ppb (µg/L).[2] Beyond this point, the fluorescence signal will no longer increase proportionally with concentration and may even decrease.[2]
Performance Comparison: Fluorescein vs. Alternatives
While fluorescein is a cost-effective and bright fluorophore, several alternatives offer advantages in specific applications. The Alexa Fluor family of dyes, for instance, are known for their enhanced photostability and reduced pH sensitivity compared to fluorescein (FITC).[6]
| Feature | Fluorescein (FITC) | Alexa Fluor 488 |
| Linear Dynamic Range | Wide, but susceptible to quenching at high concentrations.[1][2][3] | Generally wider than FITC, with less pronounced quenching. |
| Photostability | Prone to photobleaching.[7] | More photostable than fluorescein. |
| pH Sensitivity | Fluorescence is significantly reduced in acidic environments (pKa ~6.4).[7] | Less sensitive to pH changes, maintaining bright fluorescence over a wider physiological range. |
| Brightness | High quantum yield under optimal conditions.[][9] | Consistently brighter across a broad pH range. |
Experimental Protocols
Generating a Fluorescein Standard Curve
This protocol outlines the steps to create a standard curve to determine the linear range of fluorescein fluorescence.
Materials:
-
Fluorescein sodium salt
-
1X Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Prepare a Stock Solution: Dissolve fluorescein sodium salt in 1X PBS to create a high-concentration stock solution (e.g., 1 mM). Ensure it is fully dissolved.[10] Protect the solution from light.[3]
-
Serial Dilutions: Perform a series of dilutions of the stock solution in 1X PBS to create a range of concentrations. For example, a 2-fold serial dilution across 11 wells of a 96-well plate, with the 12th well containing only PBS as a blank.[10]
-
Plate Loading: Pipette a fixed volume (e.g., 100 µL) of each dilution and the blank into separate wells of the 96-well plate.[10]
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths for fluorescein.[10]
-
Data Analysis: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of each fluorescein dilution. Plot the corrected fluorescence intensity against the corresponding fluorescein concentration. The linear portion of this curve represents the linear dynamic range.[1]
Assessing Fluorescence Quenching
This protocol can be used to determine the concentration at which fluorescein begins to exhibit self-quenching.
Materials:
-
High-concentration fluorescein stock solution (e.g., 10 mM)
-
1X PBS, pH 7.4
-
Fluorometer or fluorescence spectrophotometer
-
Cuvettes
Procedure:
-
Prepare High-Concentration Standards: Create a series of high-concentration fluorescein solutions by diluting the stock solution in 1X PBS. The concentration range should extend beyond the expected linear range (e.g., from 1 µM to 1 mM).
-
Fluorescence Measurement: Measure the fluorescence intensity of each standard using a fluorometer.
-
Data Analysis: Plot the fluorescence intensity as a function of fluorescein concentration. The point at which the plot deviates from linearity and begins to plateau or decrease indicates the onset of significant fluorescence quenching.[2]
Visualizing the Concepts
Caption: A simplified workflow for determining the linear range of fluorescein fluorescence.
Caption: The relationship between light absorption, fluorescence emission, and quenching in fluorescein.
References
- 1. agilent.com [agilent.com]
- 2. Fluorescence Linear Range, Quenching and Temperature Considerations | Turner Designs Help Center [intercom.help]
- 3. promega.com [promega.com]
- 4. The Use of Fluorescent Quenching in Studying the Contribution of Evaporation to Tear Thinning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Fluorescein [omlc.org]
- 10. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
Safety Operating Guide
Navigating the Disposal of Fluorescein (Sodium): A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals frequently utilize fluorescein and its sodium salt for their fluorescent properties in various applications. While essential for scientific advancement, proper management and disposal of this chemical are paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of fluorescein (sodium), aligning with standard laboratory safety protocols and regulatory considerations.
Core Principles of Chemical Waste Management
Before delving into the specifics of fluorescein (sodium) disposal, it is crucial to adhere to the foundational principles of laboratory chemical waste management.[1][2][3] These practices are designed to minimize risk and ensure compliance with environmental regulations.[2]
-
Waste Minimization: The most effective strategy is to reduce waste at its source. This can be achieved by ordering only the necessary quantities of chemicals, maintaining a chemical inventory to avoid redundant purchases, and considering smaller-scale experimental protocols.[2][4]
-
Segregation: Different classes of chemical waste should never be mixed.[1] Segregate chlorinated solvents, non-chlorinated solvents, acids, bases, and other chemical categories into distinct, clearly labeled waste containers.
-
Proper Labeling and Storage: All chemical waste containers must be accurately and clearly labeled with their contents.[5][6] Use appropriate containers with secure lids and store them in designated satellite accumulation areas.[2][6] Secondary containment should be used to prevent the spread of potential spills.[6]
Disposal Procedure for Fluorescein (Sodium)
Fluorescein (sodium) is not generally classified as a hazardous waste according to several Safety Data Sheets (SDS).[7][8][9][10] However, this does not permit indiscriminate disposal. The following procedure outlines the decision-making process and steps for proper disposal.
Step 1: Waste Characterization
The first step is to determine the nature of the fluorescein waste. Is it a pure, unused product? Is it a dilute aqueous solution? Is it mixed with other chemicals?
-
Unused or Concentrated Fluorescein (Sodium): If you have excess, expired, or unwanted solid fluorescein or concentrated solutions, it should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Any materials, such as gloves, absorbent paper, or pipette tips, that are grossly contaminated with fluorescein should be collected as solid chemical waste.[6] These items should be double-bagged in clear plastic bags and labeled with the chemical constituents.[6]
-
Dilute Aqueous Solutions: The disposal of dilute aqueous solutions of fluorescein may, in some cases, be permissible via sanitary sewer (down the drain). However, this is strictly dependent on your local regulations and institutional policies. Never assume this is acceptable without explicit permission.
-
Mixtures: If fluorescein is part of a mixture containing other hazardous chemicals, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component in the mixture.
Step 2: Segregation and Collection
-
Solid Waste: Collect solid fluorescein and grossly contaminated materials in a designated, leak-proof container with a secure lid.[6] Label the container clearly as "Fluorescein Waste" and list all chemical constituents.
-
Liquid Waste: For concentrated solutions or mixtures, use a compatible, leak-proof container, preferably plastic, with a screw-on cap.[2][5][6] The container must be labeled as "Hazardous Waste" and include the full chemical name(s) and approximate concentrations.[5]
-
Empty Containers: An empty container that held fluorescein (sodium) should be triple-rinsed with a suitable solvent (e.g., water).[11] The rinsate must be collected and treated as hazardous waste.[11] After triple-rinsing, the container can often be disposed of as regular trash, with the label defaced.[12]
Step 3: Contacting Environmental Health and Safety (EHS)
Your institution's EHS office is the ultimate authority on chemical waste disposal.[5]
-
Request a Pickup: Once your waste container is ready for disposal, contact your EHS department to schedule a waste pickup.[2] They will provide the necessary forms and tags that must be completed.[5]
-
Seek Guidance on Drain Disposal: If you believe you have a dilute aqueous solution that may be eligible for drain disposal, you must obtain written permission from your EHS department beforehand.[5] They will provide guidance on acceptable concentration limits and pH ranges. Unauthorized drain disposal can lead to regulatory fines and environmental harm.[5][13]
Quantitative Data Summary
While specific quantitative limits for drain disposal are highly dependent on local regulations, general guidelines for what may be permissible for drain disposal of non-hazardous chemicals often include the following considerations. Note: This table is for informational purposes only and does not supersede local or institutional policies.
| Parameter | General Guideline for Potential Drain Disposal (with EHS approval) |
| pH | Between 5.5 and 10.5[13] |
| Chemical Nature | Readily biodegradable, low toxicity |
| Concentration | Typically in the low parts-per-million (ppm) range |
| Prohibited Substances | Heavy metals, highly toxic compounds, organic solvents |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of fluorescein (sodium) waste in a laboratory setting.
Caption: Decision workflow for fluorescein (sodium) waste disposal.
By following these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of fluorescein (sodium), contributing to a secure and environmentally responsible research environment.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. carlroth.com [carlroth.com]
- 8. westliberty.edu [westliberty.edu]
- 9. technopharmchem.com [technopharmchem.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. vumc.org [vumc.org]
- 13. acs.org [acs.org]
Personal protective equipment for handling Fluorescein (sodium)
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Fluorescein (sodium). Adherence to these procedures is crucial for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
While Fluorescein (sodium) is not classified as a hazardous substance, it can cause mild irritation to the eyes, skin, and respiratory system.[1][2] It is also a potent dye that will stain skin and surfaces.[3] Therefore, consistent use of appropriate personal protective equipment is mandatory. The table below summarizes the required PPE for handling Fluorescein (sodium) in its powdered and dissolved states.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or safety goggles. A face shield is recommended for larger quantities.[4] | Chemical-resistant gloves (e.g., Nitrile).[4] | Laboratory coat.[4] | Use in a well-ventilated area or fume hood. A dust mask is recommended to prevent inhalation of fine particles.[3][4][5] |
| Dissolving & Pipetting | Safety glasses with side shields or safety goggles.[4] | Chemical-resistant gloves (e.g., Nitrile).[4] | Laboratory coat.[4] | Work in a well-ventilated area or fume hood.[4] |
| Reaction & Conjugation | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a well-ventilated area or fume hood. |
| Waste Disposal | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Not generally required. |
PPE Donning and Doffing Workflow
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow illustrates the correct sequence.
Handling and Disposal Plan
Safe Handling Procedures:
-
Always handle Fluorescein (sodium) in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[6][7]
-
Avoid generating dust when working with the powdered form.[5] The powder may form a combustible dust-air mixture.[8]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[9][10]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][10]
-
Keep containers tightly closed when not in use and store in a cool, dry place.[1][11]
Disposal Plan: Proper disposal of Fluorescein (sodium) and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Liquid Waste:
-
Contaminated PPE:
-
Empty Containers:
All waste must be disposed of via a licensed waste disposal contractor, in accordance with all applicable local, state, and federal regulations.[8]
References
- 1. westliberty.edu [westliberty.edu]
- 2. lobachemie.com [lobachemie.com]
- 3. orionsignals.com [orionsignals.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemos.de [chemos.de]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. agilent.com [agilent.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. technopharmchem.com [technopharmchem.com]
- 11. carlroth.com [carlroth.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
